DS-437
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H23N7O4S |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
1-[2-[[(2S,3R,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea |
InChI |
InChI=1S/C15H23N7O4S/c1-2-17-15(25)18-3-4-27-5-8-10(23)11(24)14(26-8)22-7-21-9-12(16)19-6-20-13(9)22/h6-8,10-11,14,23-24H,2-5H2,1H3,(H2,16,19,20)(H2,17,18,25)/t8-,10+,11-,14?/m1/s1 |
Clave InChI |
CACMCLIHCDTJHL-XLAISSFRSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Dual PRMT5/PRMT7 Inhibitor DS-437: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-437 is a potent and selective small molecule inhibitor targeting Protein Arginine Methyltransferase 5 (PRMT5) and Protein Arginine Methyltransferase 7 (PRMT7). These enzymes play crucial roles in cellular processes frequently dysregulated in cancer, including transcriptional regulation, RNA splicing, and signal transduction. This document provides an in-depth technical guide on the mechanism of action of this compound, detailing its inhibitory activity, cellular effects, and preclinical anti-tumor efficacy. Experimental protocols for key assays and visualizations of the implicated signaling pathways are provided to support further research and development.
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification is critical for regulating protein function and cellular signaling. PRMT5 and PRMT7 are key members of this family; PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation (sDMA), while PRMT7 primarily catalyzes arginine monomethylation. Dysregulation of PRMT5 and PRMT7 activity has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a valuable tool compound for interrogating the biology of these enzymes and as a potential lead for drug development.
Biochemical Mechanism of Action
This compound is a dual inhibitor of PRMT5 and PRMT7.[1] It functions as a competitive inhibitor with respect to the methyl donor, S-adenosylmethionine (SAM).[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets and selected off-targets is summarized in the table below.
| Target Enzyme | IC50 (µM) | Inhibition Mechanism |
| PRMT5/MEP50 | 6 | SAM-competitive |
| PRMT7 | 6 | SAM-competitive |
| DNMT3A | 52 | Not specified |
| DNMT3B | 62 | Not specified |
| [1] |
Selectivity Profile
This compound demonstrates selectivity for PRMT5 and PRMT7 over a panel of 29 other human protein, DNA, and RNA methyltransferases.[1] This selectivity is crucial for minimizing off-target effects and for specifically probing the functions of PRMT5 and PRMT7.
Cellular Mechanism of Action
Within the cellular context, this compound effectively engages its targets, leading to the inhibition of downstream methylation events and modulation of key signaling pathways implicated in cancer.
Inhibition of Cellular Methylation
A key substrate of PRMT5 is the SmD3 protein, a component of the spliceosome. Inhibition of PRMT5 by this compound leads to a reduction in the symmetric dimethylation of SmD3. This cellular target engagement confirms the ability of this compound to penetrate cells and inhibit its intended target.
Modulation of Signaling Pathways
The inhibition of PRMT5 and PRMT7 by this compound impacts several critical cancer-related signaling pathways:
-
RB-E2F Pathway: PRMT5 is known to repress the expression of retinoblastoma (RB) family tumor suppressors. Inhibition of PRMT5 can lead to the upregulation of RB proteins, thereby inhibiting the E2F transcription factors and inducing cell cycle arrest.
-
WNT/β-catenin and AKT/GSK3β Signaling: PRMT5 can promote the WNT/β-catenin and AKT/GSK3β signaling pathways, which are critical for cell proliferation and survival. By inhibiting PRMT5, this compound can downregulate these pro-tumorigenic pathways.
-
PI3K/AKT Pathway: PRMT7 has been shown to suppress the PI3K/AKT pathway by regulating the tumor suppressor PTEN. The impact of this compound on this specific interaction requires further investigation.
Regulation of FOXP3 Methylation
This compound has been shown to inhibit the methylation of FOXP3, a key transcription factor for regulatory T cells (Tregs).[2] By reducing FOXP3 methylation, this compound can impair Treg suppressive function, potentially enhancing anti-tumor immunity.[2]
In Vivo Anti-Tumor Efficacy
Preclinical studies have demonstrated the anti-tumor activity of this compound in a xenograft mouse model.
Monotherapy and Combination Therapy
In a CT26Her2 tumor model, intraperitoneal administration of this compound at 10 mg/kg, five times a week, resulted in a beneficial effect on inhibiting tumor growth.[1][2] Notably, the anti-tumor effect of this compound was significantly enhanced when administered in combination with the anti-p185erbB2/neu antibody 4D5.[1][2]
| Treatment Group | Dosage and Schedule | Tumor Growth Effect |
| This compound | 10 mg/kg; i.p.; 5 times a week | Inhibition of tumor growth |
| This compound + anti-p185erbB2/neu 4D5 | This compound: 10 mg/kg; i.p.; 5 times a week | Enhanced inhibition of tumor growth |
| [1][2] |
Experimental Protocols
PRMT5/7 Biochemical Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against PRMT5 and PRMT7.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex and PRMT7 enzyme.
-
Histone H4 peptide (for PRMT5) or other suitable substrate.
-
S-adenosyl-L-[methyl-³H]-methionine (Radiolabeled SAM).
-
This compound compound.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a reaction plate, add the PRMT enzyme, substrate peptide, and this compound at various concentrations.
-
Initiate the reaction by adding radiolabeled SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid.
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabel.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cellular SmD3 Methylation Assay (Western Blot)
This protocol describes how to assess the in-cell target engagement of this compound by measuring the methylation of SmD3.
-
Reagents and Materials:
-
Cancer cell line (e.g., HeLa).
-
This compound compound.
-
Cell lysis buffer.
-
Primary antibodies: anti-symmetric dimethyl arginine (anti-sDMA), anti-SmD3, anti-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Culture cells and treat with varying concentrations of this compound for 48-72 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-sDMA antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with anti-SmD3 and anti-Actin antibodies for normalization.
-
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., BALB/c).
-
CT26Her2 cancer cells.
-
This compound compound.
-
Anti-p185erbB2/neu antibody (4D5).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant CT26Her2 cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (Vehicle, this compound, 4D5 antibody, this compound + 4D5).
-
Administer this compound (10 mg/kg, i.p., 5 times a week) and the antibody as per the study design.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Visualizations
Signaling Pathways
Caption: PRMT5 signaling pathways modulated by this compound.
Caption: PRMT7 signaling pathway potentially affected by this compound.
Experimental Workflow
Caption: Workflow for in vivo efficacy studies of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of PRMT5 and PRMT7 in cancer biology. Its dual inhibitory activity, coupled with good selectivity, allows for the specific interrogation of these enzymes' functions. The mechanism of action of this compound involves the direct inhibition of PRMT5 and PRMT7 enzymatic activity, leading to the modulation of key oncogenic signaling pathways and the inhibition of tumor growth in preclinical models. Furthermore, its ability to modulate the methylation of the immune checkpoint regulator FOXP3 suggests a potential immunomodulatory role that warrants further investigation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the therapeutic potential of targeting PRMT5 and PRMT7.
References
DS-437 molecular structure and properties.
An In-depth Technical Guide to the Molecular Structure and Properties of DS-437, a Dual PRMT5 and PRMT7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, identified as 5′-S-[2-[[(Ethylamino)carbonyl]amino]ethyl]-5′-thio-adenosine, is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and Protein Arginine Methyltransferase 7 (PRMT7).[1] As a dual inhibitor, it serves as a valuable chemical probe for investigating the therapeutic potential of targeting the PRMT5-PRMT7 axis in various diseases, including cancer. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Molecular Structure and Physicochemical Properties
This compound is an analog of the universal methyl donor S-adenosylmethionine (SAM). Its structure is characterized by an adenosine (B11128) core linked to a modified side chain that mimics the binding of SAM to the catalytic pocket of methyltransferases.
| Property | Value |
| Systematic Name | 5′-S-[2-[[(Ethylamino)carbonyl]amino]ethyl]-5′-thio-adenosine |
| Synonym | This compound |
| Molecular Formula | C₁₅H₂₃N₇O₄S |
| Molecular Weight | 397.45 g/mol |
| CAS Number | 1674364-87-4 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO |
| SMILES String | CCN(C=O)NCSCC1OC(n2cnc3c(N)ncnc23)C(O)C1O |
Biological Activity and Mechanism of Action
This compound functions as a competitive inhibitor of both PRMT5 and PRMT7 by occupying the SAM-binding pocket, thereby preventing the transfer of a methyl group to substrate proteins.[1] This dual inhibition is significant as PRMT5 and PRMT7 are known to cooperate in the methylation of certain substrates.[1]
In Vitro Inhibitory Activity
The inhibitory potency of this compound against PRMT5 and PRMT7 has been determined through biochemical assays.
| Target Enzyme | IC₅₀ (µM) | Inhibition Mechanism |
| PRMT5 | 6 | Competitive with S-adenosylmethionine (SAM) |
| PRMT7 | 6 | Competitive with S-adenosylmethionine (SAM) |
Data sourced from the primary publication "Discovery of a Dual PRMT5–PRMT7 Inhibitor".[1]
Selectivity Profile
This compound has been shown to be highly selective for PRMT5 and PRMT7. When screened against a panel of 29 other human protein, DNA, and RNA methyltransferases, it showed no significant inhibitory activity.[1]
Cellular Activity
In cellular assays, this compound has been demonstrated to reduce the symmetric dimethylation of PRMT5 substrates, such as SmD and SmB proteins, which are components of the spliceosome.[1]
Signaling Pathway
PRMT5 and PRMT7 are key regulators of various cellular processes, including gene transcription, pre-mRNA splicing, and signal transduction. Their inhibition by this compound can have significant downstream effects.
Caption: PRMT5/PRMT7 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro PRMT5/PRMT7 Activity Assay (Scintillation Proximity Assay)
This protocol describes the method used to determine the IC₅₀ values of this compound against PRMT5 and PRMT7.
Materials:
-
Recombinant human PRMT5/MEP50 complex and PRMT7
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 5 M Guanidine HCl
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2 µL of the this compound dilution or DMSO (for control).
-
Add 10 µL of a solution containing the PRMT enzyme (PRMT5/MEP50 or PRMT7) and the biotinylated histone H4 peptide substrate in assay buffer.
-
Initiate the reaction by adding 10 µL of [³H]-SAM in assay buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of stop solution.
-
Add 15 µL of a suspension of streptavidin-coated SPA beads.
-
Incubate the plate at room temperature for 30 minutes to allow the beads to settle.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular Assay for PRMT5 Activity (Western Blot)
This protocol is used to assess the effect of this compound on the methylation of endogenous PRMT5 substrates in a cellular context.
Materials:
-
MDA-MB-231 breast cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-symmetric dimethyl arginine (anti-SDMA), anti-SmB/B', and anti-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
ECL detection reagents
Procedure:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 48 hours.
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative levels of substrate methylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a PRMT inhibitor like this compound.
Caption: A typical workflow for PRMT inhibitor characterization.
Conclusion
This compound is a well-characterized, potent, and selective dual inhibitor of PRMT5 and PRMT7. Its S-adenosylmethionine-competitive mechanism of action and demonstrated cellular activity make it an essential tool for elucidating the biological roles of these enzymes and for the development of novel therapeutic agents targeting arginine methylation pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
An In-depth Technical Guide to the Discovery and Synthesis of DS-437, a Dual PRMT5/PRMT7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-437 is a potent, S-adenosylmethionine (SAM)-competitive dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7. This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and immunology. The guide details the mechanism of action of this compound, summarizes its inhibitory activity, and presents its effects on cellular pathways, particularly the methylation of FOXP3 and the function of regulatory T cells (Tregs). While a specific, detailed synthesis protocol for this compound is not publicly available, this guide outlines a general synthetic strategy for S-adenosyl-L-methionine analogs, the chemical class to which this compound belongs.
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in cellular processes through the post-translational modification of proteins. PRMT5, the primary type II arginine methyltransferase, symmetrically dimethylates arginine residues on both histone and non-histone substrates, thereby regulating gene expression, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.
This compound has emerged as a valuable chemical probe for studying the biological functions of PRMT5 and PRMT7. Its ability to competitively inhibit the binding of the methyl donor SAM provides a powerful tool to investigate the consequences of impaired arginine methylation. Notably, this compound has shown promise in the context of cancer immunotherapy by modulating the function of regulatory T cells (Tregs) through the inhibition of FOXP3 methylation.
Discovery and Mechanism of Action
This compound, also known by its chemical name 5′-S-[2-[[(Ethylamino)carbonyl]amino]ethyl]-5′-thio-adenosine, was identified as a dual inhibitor of PRMT5 and PRMT7. It acts as a competitive inhibitor with respect to the universal methyl donor, S-adenosylmethionine (SAM). This mechanism of action involves this compound binding to the SAM-binding pocket of the PRMT enzymes, thereby preventing the transfer of a methyl group to their substrates.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not available in the public domain. However, based on the synthesis of similar S-adenosyl-L-methionine (SAM) analogs, a general synthetic approach can be outlined. The synthesis of such analogs typically involves the chemical modification of adenosine (B11128) or related nucleosides.
A plausible synthetic route for this compound would likely start from a protected adenosine derivative. The key step would be the introduction of the ethylamino-carbonyl-amino-ethyl-thioether side chain at the 5' position of the ribose sugar. This could be achieved through a multi-step process involving the conversion of the 5'-hydroxyl group to a leaving group, followed by nucleophilic substitution with a suitable thiol-containing precursor. The final steps would involve deprotection to yield the target compound. The synthesis of related 5'-amino-5'-deoxy-adenosine derivatives often utilizes parallel synthesis methods to rapidly generate libraries of compounds for screening.
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | Inhibition Type |
| PRMT5 | 6 | SAM-competitive |
| PRMT7 | 6 | SAM-competitive |
| DNMT3A | 52 | - |
| DNMT3B | 62 | - |
Table 2: Selectivity Profile of this compound
| Enzyme Class | Number of Enzymes Tested | Activity |
| Human Protein Methyltransferases | 29 (excluding PRMT5/7) | Selective (minimal inhibition) |
| Human DNA Methyltransferases | 3 (including DNMT3A/3B) | Moderate inhibition at higher concentrations |
| Human RNA Methyltransferases | 1 | Selective (minimal inhibition) |
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Treatment | Outcome |
| CT26Her2 tumor-bearing Balb/c mice | This compound (10 mg/kg; i.p.; 5 times a week) | Some beneficial effects on inhibiting tumor growth |
| CT26Her2 tumor-bearing Balb/c mice | This compound + anti-p185erbB2/neu antibody 4D5 | Dramatic inhibition of tumor growth |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for PRMT5 inhibitors.
PRMT5 Enzymatic Inhibition Assay
This assay is used to determine the in vitro potency of this compound against PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (radiolabeled SAM)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Phosphocellulose paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 complex, and histone H4 peptide.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding radiolabeled SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated radiolabeled SAM.
-
Allow the paper to dry, then place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line with high PRMT5 expression)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours, allowing the viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the this compound concentration.
Western Blot for FOXP3 Methylation
This protocol is a general approach to assess the impact of this compound on the methylation of the transcription factor FOXP3 in regulatory T cells (Tregs).
Materials:
-
Isolated Tregs
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-FOXP3, anti-pan-methyl-arginine
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture isolated Tregs in the presence or absence of this compound for a specified time.
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against pan-methyl-arginine overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-FOXP3 antibody to confirm equal loading of the protein.
-
Analyze the band intensities to determine the change in FOXP3 methylation upon treatment with this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway involving PRMT5 and FOXP3, and a general experimental workflow for evaluating this compound.
Caption: PRMT5-mediated methylation of FOXP3 in regulatory T cells.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a valuable research tool for elucidating the roles of PRMT5 and PRMT7 in health and disease. Its well-defined mechanism of action as a SAM-competitive inhibitor and its demonstrated activity in cellular and in vivo models make it a cornerstone for studies in epigenetics and cancer biology. The modulation of Treg function through the inhibition of FOXP3 methylation highlights its potential in the field of immuno-oncology. Further research, including the development of a detailed and scalable synthesis protocol, will be crucial for the continued exploration of this compound and the development of next-generation PRMT inhibitors for therapeutic applications.
An In-depth Technical Guide on the Selectivity Profile of the EZH2 Inhibitor Tazemetostat (EPZ-6438)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the selectivity profile of Tazemetostat (also known as EPZ-6438), a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. Due to the lack of publicly available information on a compound designated "DS-437," this guide focuses on the well-characterized inhibitor Tazemetostat as a representative example to fulfill the core requirements of the user request.
Introduction to Tazemetostat (EPZ-6438)
Tazemetostat is an orally bioavailable, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[3] Tazemetostat has received FDA approval for the treatment of metastatic or locally advanced epithelia sarcoma.[4]
Quantitative Selectivity Profile
Tazemetostat exhibits high potency for EZH2 and remarkable selectivity over other methyltransferases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Table 1: Biochemical Potency and Selectivity of Tazemetostat (EPZ-6438) against Histone Methyltransferases (HMTs)
| Target | Moiety | IC50 / Ki | Selectivity Fold (vs. EZH2 IC50) |
| EZH2 (Wild-Type) | Histone Lysine Methyltransferase | 11 nM (IC50) [4][5] | 1 |
| EZH2 (Wild-Type) | Histone Lysine Methyltransferase | 2.5 nM (Ki) [4][5] | - |
| EZH1 | Histone Lysine Methyltransferase | ~385 nM (IC50) | 35-fold[4][5] |
| CARM1 | Protein Arginine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| DOT1L | Histone Lysine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| EHMT1 (GLP) | Histone Lysine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| EHMT2 (G9a) | Histone Lysine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| PRMT1 | Protein Arginine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| PRMT3 | Protein Arginine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| PRMT5 | Protein Arginine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| PRMT6 | Protein Arginine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| PRMT8 | Protein Arginine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| SETD7 | Histone Lysine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| SMYD2 | Histone Lysine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| SMYD3 | Histone Lysine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| WHSC1 (MMSET) | Histone Lysine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
| WHSC1L1 | Histone Lysine Methyltransferase | >49,500 nM (IC50) | >4,500-fold[6] |
Data is compiled from multiple sources.[4][5][6] The >4,500-fold selectivity is a reported aggregate for the panel of 14 other HMTs.[6]
Experimental Protocols
The following protocols are representative of the methods used to determine the potency and selectivity of methyltransferase inhibitors like Tazemetostat.
This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a tritiated methyl group from SAM to a histone H3 peptide substrate.
Materials:
-
PRC2 enzyme complex (containing EZH2)
-
Tazemetostat (EPZ-6438)
-
Assay Buffer: 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% Bovine Skin Gelatin, 0.002% Tween-20.[5][7]
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Unlabeled SAM
-
384-well flashplate
Procedure:
-
Prepare serial dilutions of Tazemetostat in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add 40 µL of 5 nM PRC2 enzyme complex to each well.[5][7]
-
Add the diluted Tazemetostat or vehicle control (DMSO) to the wells and incubate for 30 minutes at room temperature.[5][7]
-
Initiate the reaction by adding 10 µL of a substrate mix containing [³H]-SAM, unlabeled SAM, and the biotinylated H3 peptide. The final concentrations of the substrates are typically at their respective Km values.[5][7]
-
Incubate the reaction for 90 minutes at room temperature.[5][7]
-
Stop the reaction by adding 10 µL of the quenching solution.[5][7]
-
Transfer the reaction mixture to a 384-well flashplate and incubate for 30 minutes to allow the biotinylated peptide to bind to the plate.[5][7]
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each Tazemetostat concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
This assay measures the ability of the inhibitor to engage its target in a cellular context by quantifying the levels of the H3K27 trimethylation mark.
Materials:
-
Cancer cell line of interest (e.g., EZH2-mutant lymphoma cell line)
-
Complete cell culture medium
-
Tazemetostat (EPZ-6438)
-
Cell lysis buffer
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imager
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of Tazemetostat or vehicle control for a specified period (e.g., 72-96 hours).
-
Lyse the cells and extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K27me3 and total H3 (as a loading control) overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager.[8]
-
Quantify the band intensities and normalize the H3K27me3 signal to the total histone H3 signal to determine the concentration-dependent reduction in H3K27me3.[8]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental and biological concepts related to Tazemetostat.
Caption: Workflow for Biochemical IC50 Determination.
Caption: Selectivity Profile of Tazemetostat.
Caption: Canonical EZH2 Signaling Pathway Inhibition.
References
- 1. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe EPZ-6438 | Chemical Probes Portal [chemicalprobes.org]
- 7. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
The Dual Roles of PRMT5 and PRMT7: A Technical Guide to Cellular Processes and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play critical roles in regulating a vast array of cellular processes through the post-translational modification of arginine residues on histone and non-histone proteins. Among these, PRMT5 and PRMT7 have emerged as key players in cellular signaling, gene expression, and development, and as promising targets for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the core functions of PRMT5 and PRMT7, detailing their enzymatic activities, key substrates, and involvement in major signaling pathways. We present quantitative data on their functional impact, detailed protocols for essential experimental investigation, and visual diagrams of their molecular interactions to serve as a valuable resource for researchers and drug development professionals in the field.
Introduction: The Landscape of Arginine Methylation
Arginine methylation is a crucial post-translational modification that fine-tunes protein function, influencing protein-protein interactions, protein-nucleic acid interactions, and protein stability. This process is catalyzed by a family of nine PRMTs in mammals, which are broadly classified into three types based on the methylation state they produce.
-
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).
-
Type II PRMTs (PRMT5, PRMT9) are responsible for the generation of MMA and symmetric dimethylarginine (sDMA).[1]
-
Type III PRMTs (PRMT7) exclusively catalyze the formation of MMA.[1][2]
This guide focuses on the distinct yet sometimes interconnected roles of PRMT5, the primary sDMA writer, and PRMT7, the sole MMA-specific enzyme.
PRMT5: A Master Regulator of Cellular Homeostasis
PRMT5 is a critical enzyme involved in a multitude of cellular processes, and its dysregulation is frequently associated with cancer. It primarily functions as part of a complex with MEP50 (Methylosome Protein 50), which is essential for its enzymatic activity.[3]
Enzymatic Activity and Substrates
PRMT5 catalyzes the symmetric dimethylation of arginine residues, primarily within glycine- and arginine-rich (GAR) motifs. Its substrates are diverse and include both histone and non-histone proteins, leading to a wide range of functional consequences.
Histone Substrates: PRMT5-mediated methylation of histones, such as H4R3, H3R8, and H2AR3, is generally associated with transcriptional repression.[4] This epigenetic modification plays a crucial role in regulating gene expression programs involved in development, differentiation, and cell cycle control.
Non-Histone Substrates: A growing list of non-histone proteins are recognized as PRMT5 substrates, highlighting its broad regulatory scope. These include proteins involved in:
-
RNA Splicing: PRMT5 methylates Sm proteins (SmD1, SmD3, SmB/B'), core components of the spliceosome, which is essential for pre-mRNA splicing.[3]
-
Signal Transduction: Key signaling molecules such as EGFR, AKT, and components of the NF-κB pathway are modulated by PRMT5-mediated methylation.[5][6]
-
Transcription Factors: The activity of transcription factors like p53 and E2F-1 is influenced by PRMT5 methylation, impacting cell cycle progression and tumor suppression.[3]
-
DNA Damage Response: PRMT5 is implicated in the DNA damage response through the methylation of proteins such as RAD9.
Role in Cellular Processes
The diverse substrate profile of PRMT5 translates into its involvement in numerous fundamental cellular processes:
-
Transcriptional Regulation: Through histone methylation, PRMT5 represses the expression of tumor suppressor genes and microRNAs, contributing to oncogenesis.[5][7]
-
RNA Splicing: Methylation of spliceosomal proteins by PRMT5 is crucial for the proper assembly and function of the spliceosome.[3]
-
Cell Cycle Control: PRMT5 influences cell cycle progression by regulating the expression of key cell cycle regulators like cyclins and CDKs. Loss of PRMT5 can lead to G1 cell cycle arrest.[3][8]
-
Signal Transduction: PRMT5 is integrated into major signaling networks, including the PI3K/AKT and WNT/β-catenin pathways, where it can either positively or negatively regulate pathway activity depending on the cellular context.[6][9]
-
Development: PRMT5 is essential for embryonic development, with knockout mice exhibiting early embryonic lethality.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to PRMT5 function, providing a comparative overview for researchers.
Table 1: IC50 Values of Selected PRMT5 Inhibitors
| Inhibitor | Target Cell Line(s) | IC50 (nM) | Reference(s) |
| GSK3326595 | PRMT5/MEP50 (biochemical) | 6.2 | [10] |
| JNJ-64619178 | B-cell NHL and solid tumors (cellular) | Varies by cell line | [11] |
| PRT811 | Recurrent high-grade glioma (cellular) | Varies by cell line | [11] |
| CMP5 | ATL patient cells (cellular) | 23,940 - 33,120 | [12] |
| HLCL61 | ATL patient cells (cellular) | 2,330 - 42,710 | [12] |
| Cpd 166 | MTAP-deleted HCT 116 (cellular) | 2 | [13] |
| AH237 | Human PRMT5 (biochemical) | 0.42 | [4] |
Table 2: Effects of PRMT5 Knockdown/Inhibition on Gene Expression
| Target Gene | Cellular Context | Fold Change in Expression | Effect of PRMT5 Modulation | Reference(s) |
| AXIN2 | Lymphoma cells | 2.4-fold increase | Derepression upon knockdown | [3] |
| WIF1 | Lymphoma cells | 2.6-fold increase | Derepression upon knockdown | [3] |
| Cyclin D1 | Lymphoma cells | 11.6-fold decrease | Reduction upon knockdown | [3] |
| c-Myc | Lymphoma cells | 3.8-fold decrease | Reduction upon knockdown | [3] |
| LEF1, Cyclin D1, TCF1/TCF7 | Hepatocellular carcinoma cells | Upregulated | Increased with PRMT5 overexpression | [12] |
| Various | 3T3-L1 preadipocytes | 1,128 genes upregulated, 783 genes downregulated | Knockdown leads to differential expression | [14] |
PRMT7: A Unique Player in Development and Stress Response
PRMT7 stands out as the only known Type III arginine methyltransferase in mammals, exclusively catalyzing the formation of monomethylarginine.[2] Its functions are critical for development and cellular stress responses.
Enzymatic Activity and Substrates
PRMT7 preferentially methylates arginine residues within R-X-R motifs, often flanked by other basic amino acids.[12] While it can methylate histones in vitro, its in vivo substrates are still being extensively explored.
Histone Substrates: In vitro studies have shown that PRMT7 can methylate histones H2A, H2B, H3, and H4.[7] Notably, PRMT7-mediated monomethylation of H4R17 can allosterically activate PRMT5 to symmetrically dimethylate H4R3, demonstrating crosstalk between these two enzymes.[12]
Non-Histone Substrates: Several non-histone substrates of PRMT7 have been identified, linking it to various cellular functions:
-
Translation Initiation and Stress Response: PRMT7 methylates the eukaryotic translation initiation factor 2α (eIF2α) and Heat Shock Protein 70 (HSP70), implicating it in the regulation of protein synthesis and the cellular stress response.[7][15]
-
Signaling Molecules: Components of the p38 MAPK and TGF-β signaling pathways are modulated by PRMT7.[15][16]
-
RNA-Binding Proteins: PRMT7 has been shown to methylate RNA-binding proteins, suggesting a role in RNA metabolism.
Role in Cellular Processes
PRMT7's unique enzymatic activity contributes to its specialized roles in:
-
Development: PRMT7 is crucial for normal development. Mutations in the PRMT7 gene in humans are associated with intellectual disability and developmental delays.[12][17] Mouse models have revealed its importance in muscle stem cell renewal and male germ cell proliferation.[12][16]
-
Stem Cell Pluripotency: PRMT7 is selectively expressed in undifferentiated embryonic stem cells and is involved in maintaining their pluripotent state.[12]
-
DNA Damage Response: PRMT7 plays a role in regulating the expression of DNA repair genes, although its precise function in this process is still under investigation.[12]
-
Cancer: Overexpression of PRMT7 has been linked to metastasis in several cancers, including breast cancer, by promoting processes like the epithelial-to-mesenchymal transition (EMT).[12]
-
Cellular Senescence: PRMT7 has been shown to prevent premature cellular senescence.[18]
Quantitative Data Summary
Quantitative data for PRMT7 is emerging as more specific tools and techniques are developed.
Table 3: IC50 Values of Selected PRMT7 Inhibitors
| Inhibitor | Target | IC50 | Reference(s) |
| SGC8158 | Human cancer cell lines (cellular) | 2 - 9 µM | [19] |
| II757 (Pan-inhibitor) | PRMT7 (biochemical) | 555 nM | [1] |
| AH237 (Dual PRMT4/5 inhibitor) | Human PRMT7 (biochemical) | 831 nM | [4] |
| EML 734 (Dual PRMT7/9 inhibitor) | PRMT7 (biochemical) | 0.32 µM | [8][10] |
Table 4: Effects of PRMT7 Knockout on Gene Expression (RNA-seq data)
| Cellular Context | Number of Differentially Expressed Genes | Key Downregulated Genes | Key Upregulated Genes | Reference(s) |
| T-cell acute lymphoblastic leukemia (T-ALL) cell lines | 23 genes downregulated in all KO lines | BCL11A, DNTT | - | [20] |
| Mouse lung tissue (P2) | 113 downregulated, 24 upregulated (fold change >2) | Foxm1 | - | [10][14] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which PRMT5 and PRMT7 are involved is crucial for elucidating their cellular functions and for designing targeted therapies. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.
PRMT5 in the WNT/β-catenin Signaling Pathway
Caption: PRMT5 promotes WNT/β-catenin signaling by epigenetically silencing WNT antagonists.
PRMT7 in the p38 MAPK Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 C-terminal Phosphorylation Modulates a 14-3-3/PDZ Interaction Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arginine Methyltransferase PRMT7 Deregulates Expression of RUNX1 Target Genes in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 acts as a tumor suppressor by inhibiting Wnt/β-catenin signaling in murine gastric tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT7 targets of Foxm1 controls alveolar myofibroblast proliferation and differentiation during alveologenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prmt7 promotes myoblast differentiation via methylation of p38MAPK on arginine residue 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 17. researchgate.net [researchgate.net]
- 18. Prmt7 promotes myoblast differentiation via methylation of p38MAPK on arginine residue 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. "PRMT5 activates AKT via methylation to promote tumor metastasis." by Lei Huang, Xiao-Ou Zhang et al. [jdc.jefferson.edu]
An In-depth Technical Guide on the Modulation of Symmetric Dimethylarginine (SDMA) Levels
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a compound designated "DS-437" in the context of symmetric dimethylarginine (SDMA) modulation did not yield any publicly available scientific or clinical data. The identifier "DS437" predominantly refers to a World Trade Organization dispute case. This guide, therefore, addresses the core scientific topic of SDMA modulation by focusing on the underlying biological pathways, potential therapeutic targets, and standardized experimental methodologies to assess the effect of a hypothetical test compound on SDMA levels.
Introduction to Symmetric Dimethylarginine (SDMA)
Symmetric dimethylarginine (SDMA) is a methylated form of the amino acid arginine, which is generated during the post-translational modification of proteins. It is released into the circulation following the degradation of these methylated proteins.[1][2][3] SDMA is primarily eliminated from the body through renal excretion and is therefore a sensitive biomarker for kidney function.[1][4][5][6] Unlike serum creatinine, SDMA levels are not significantly influenced by muscle mass, making it a more reliable indicator of glomerular filtration rate (GFR) in various conditions.[1][7] Elevated SDMA levels are associated with a decline in renal function and are considered an early indicator of chronic kidney disease (CKD).[1][4][8] Furthermore, emerging evidence suggests a potential role for SDMA in cardiovascular disease, highlighting the importance of understanding its regulation.[6][9]
The Biology of SDMA: Synthesis, Metabolism, and Excretion
The concentration of circulating SDMA is determined by the balance between its formation from protein degradation and its clearance, primarily through renal excretion and enzymatic metabolism.
Synthesis of SDMA
SDMA is not synthesized in its free form but is a product of protein methylation. The key enzymes responsible for this process are the Protein Arginine Methyltransferases (PRMTs) .
-
Step 1: Monomethylation: PRMTs catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins, forming monomethylarginine (MMA).[10][11]
-
Step 2: Symmetric Dimethylation: Type II PRMTs (primarily PRMT5 and PRMT9 ) then add a second methyl group to a different terminal nitrogen atom of the MMA residue, resulting in the formation of a symmetric dimethylarginine residue within the protein.[10][12][13]
-
Step 3: Proteolysis: When these proteins are degraded as part of normal cellular turnover, free SDMA is released into the cytoplasm and subsequently enters the circulation.[12][14]
Metabolism and Clearance of SDMA
-
Renal Excretion: The primary route of SDMA elimination is through glomerular filtration in the kidneys.[5][6] Therefore, any decline in GFR leads to an accumulation of SDMA in the blood.
-
Enzymatic Degradation: A secondary pathway for SDMA metabolism is enzymatic degradation by Alanine-glyoxylate aminotransferase 2 (AGXT2) , a mitochondrial enzyme predominantly found in the kidney.[12][14][15] AGXT2 metabolizes SDMA to α-keto-δ-(N,N'-dimethylguanidino) valeric acid.[6]
The central role of PRMTs in synthesis and AGXT2 in metabolism makes them key potential targets for therapeutic modulation of SDMA levels.
Signaling Pathway Diagram
Caption: SDMA Synthesis and Clearance Pathway.
Experimental Protocols for Assessing Compound Effects on SDMA
This section outlines detailed methodologies for evaluating the impact of a test compound on SDMA levels, from initial in vitro screening to in vivo validation.
In Vitro Enzyme Activity Assays
-
Objective: To determine if a test compound directly inhibits the enzymatic activity of PRMT5, a key enzyme in SDMA synthesis.
-
Principle: A recombinant human PRMT5 enzyme is incubated with a methyl-accepting substrate (e.g., a histone H4 peptide) and the methyl donor S-adenosyl-L-[methyl-³H]methionine. The incorporation of the radiolabeled methyl group into the substrate is measured as a function of enzyme activity.
-
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT).
-
Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO, final concentration ≤1%) to wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme and Substrate Addition: Add recombinant human PRMT5 and the histone H4 peptide substrate to each well.
-
Initiation of Reaction: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding trichloroacetic acid (TCA).
-
Measurement: Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide. Wash the filter plate to remove unincorporated radiolabel. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
-
Objective: To assess if a test compound enhances the activity of AGXT2, the primary enzyme for SDMA metabolism.
-
Principle: Recombinant human AGXT2 is incubated with SDMA and a co-substrate (e.g., glyoxylate). The depletion of SDMA or the formation of its metabolite is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4), recombinant AGXT2, SDMA, and the co-substrate glyoxylate.
-
Compound Addition: Add the test compound at various concentrations (or vehicle control).
-
Incubation: Incubate at 37°C for a specified time (e.g., 2 hours).
-
Sample Preparation: Terminate the reaction by protein precipitation (e.g., with acetonitrile (B52724) containing an internal standard). Centrifuge to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of remaining SDMA.
-
Data Analysis: Calculate the percentage increase in SDMA metabolism for each compound concentration compared to the vehicle control. Determine the EC₅₀ (effective concentration for 50% activation).
-
Cell-Based Assays
-
Objective: To evaluate the effect of a test compound on intracellular and secreted SDMA levels in a relevant cell line (e.g., human kidney cells like HK-2).
-
Methodology:
-
Cell Culture: Culture HK-2 cells to ~80% confluency in appropriate media.
-
Compound Treatment: Treat cells with various concentrations of the test compound or vehicle for a set duration (e.g., 24-48 hours).
-
Sample Collection:
-
Conditioned Media: Collect the cell culture supernatant.
-
Cell Lysate: Wash the cells with PBS, then lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation: Perform protein precipitation on both media and lysate samples. Use the supernatant for analysis.
-
SDMA Quantification: Measure SDMA concentrations in both fractions using a validated LC-MS/MS method.
-
Normalization: Normalize the lysate SDMA concentration to the total protein content of the lysate (determined by a BCA assay).
-
Data Analysis: Compare SDMA levels in treated samples to vehicle-treated controls to determine the compound's effect.
-
In Vivo Animal Models
-
Objective: To determine the pharmacokinetic and pharmacodynamic effects of a test compound on plasma and urinary SDMA levels in a preclinical model.
-
Model: A rodent model of chronic kidney disease (e.g., 5/6 nephrectomy in rats) is often used, as it results in elevated baseline SDMA levels.[16]
-
Methodology:
-
Model Induction: Induce CKD in rats via 5/6 nephrectomy and allow for disease development (typically 4-6 weeks), monitoring for elevated SDMA and creatinine.
-
Acclimatization and Baseline: Acclimatize the animals and collect baseline blood and urine samples.
-
Compound Administration: Administer the test compound or vehicle to groups of animals daily for a specified period (e.g., 4 weeks) via a clinically relevant route (e.g., oral gavage).
-
Sample Collection: Collect blood (for plasma) and urine samples at regular intervals (e.g., weekly) and at the end of the study.
-
Biochemical Analysis:
-
Data Analysis: Analyze the change in SDMA levels from baseline and compare the treatment group to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.
Table 1: Example In Vitro Enzyme Activity Data
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (µM) |
| Test Compound X | PRMT5 | Inhibition | 1.2 |
| Positive Control | PRMT5 | Inhibition | 0.05 |
| Test Compound Y | AGXT2 | Activation | 5.8 |
| Vehicle | - | - | N/A |
Table 2: Example In Vivo Study Data (4-Week Treatment in CKD Rat Model)
| Treatment Group | N | Baseline Plasma SDMA (µg/dL) | Week 4 Plasma SDMA (µg/dL) | % Change from Baseline | p-value vs. Vehicle |
| Vehicle | 10 | 25.1 ± 2.3 | 28.5 ± 3.1 | +13.5% | - |
| Test Compound (10 mg/kg) | 10 | 24.9 ± 2.5 | 20.1 ± 2.8 | -19.3% | <0.01 |
| Test Compound (30 mg/kg) | 10 | 25.3 ± 2.1 | 15.7 ± 2.4 | -37.9% | <0.001 |
| Data presented as Mean ± SEM. |
Visualization of Experimental Workflow
A logical diagram of the experimental process ensures clarity and reproducibility.
Caption: Drug Discovery Workflow for SDMA Modulation.
References
- 1. idexx.com [idexx.com]
- 2. Association of Serum Symmetric Dimethylarginine Concentrations and Inflammation in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.no [idexx.no]
- 4. bioscmed.com [bioscmed.com]
- 5. ovid.com [ovid.com]
- 6. Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. eclinpath.com [eclinpath.com]
- 9. news-medical.net [news-medical.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of renal injury and function biomarkers, including symmetric dimethylarginine (SDMA), in the rat passive Heymann nephritis (PHN) model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idexxbioanalytics.com [idexxbioanalytics.com]
Investigating the Downstream Targets of DS-437: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-437 is a potent, S-adenosylmethionine (SAM)-competitive small molecule inhibitor with dual specificity for Protein Arginine Methyltransferase 5 (PRMT5) and Protein Arginine Methyltransferase 7 (PRMT7).[1] As a type II arginine methyltransferase, PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. PRMT7, a type III arginine methyltransferase, is responsible for monomethylation. Both enzymes play critical roles in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 and PRMT7 activity has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the known downstream targets of this compound, detailed experimental protocols for their investigation, and a summary of its impact on key signaling pathways.
Core Target and Mechanism of Action
This compound was identified as a dual inhibitor of PRMT5 and PRMT7 with comparable potency against both enzymes. It acts as a SAM-competitive inhibitor, binding to the cofactor binding pocket and preventing the transfer of a methyl group to substrate proteins.[1]
Quantitative Inhibition Data
| Target | IC50 (μM) |
| PRMT5-MEP50 complex | 5.9 ± 1.4 |
| PRMT7 | 6.0 ± 0.5 |
| DNMT3A | 52 |
| DNMT3B | 62 |
| Data from "Discovery of a Dual PRMT5–PRMT7 Inhibitor"[1] |
Downstream Cellular Targets and Signaling Pathways
The inhibition of PRMT5 and PRMT7 by this compound leads to a global reduction in symmetric dimethylarginine (sDMA) and monomethylarginine levels on a multitude of cellular proteins. This hypo-methylation status disrupts their normal function and impacts several downstream signaling pathways.
Splicing Machinery
A primary and well-characterized downstream effect of PRMT5 inhibition is the disruption of the spliceosome complex. PRMT5 methylates several small nuclear ribonucleoproteins (snRNPs), including SmB, SmD1, and SmD3, which are core components of the spliceosome.[1]
-
Downstream Effect: Inhibition of PRMT5 by this compound leads to reduced symmetric dimethylation of Sm proteins.[1] This can impair spliceosome assembly and lead to global changes in pre-mRNA splicing, resulting in the expression of aberrant protein isoforms or nonsense-mediated decay of transcripts.
-
Signaling Pathway: Spliceosome Assembly and pre-mRNA Splicing.
Diagram of this compound's Effect on the Spliceosome
Caption: this compound inhibits PRMT5, preventing the methylation of Sm proteins and disrupting spliceosome assembly.
FOXP3 Regulation
Inhibition of PRMT5 by this compound has been reported to inhibit the methylation of Forkhead box P3 (FOXP3), a master transcriptional regulator for the development and function of regulatory T cells (Tregs).
-
Downstream Effect: Reduced methylation of FOXP3 may alter its transcriptional activity, potentially impacting Treg function and immune responses. The precise consequences of this inhibition on FOXP3 target gene expression require further investigation.
-
Signaling Pathway: T-cell receptor signaling and Treg differentiation.
Diagram of this compound's Potential Impact on FOXP3
Caption: this compound may modulate Treg function by inhibiting PRMT5-mediated methylation of FOXP3.
Experimental Protocols
In Vitro PRMT5/7 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PRMT5 and PRMT7.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human PRMT5-MEP50 complex and PRMT7 are expressed and purified.
-
A suitable substrate, such as a histone H4 peptide (for PRMT5) or a histone H2B peptide (for PRMT7), is synthesized or commercially obtained.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Add the PRMT enzyme, the peptide substrate, and varying concentrations of this compound to the reaction buffer.
-
Initiate the reaction by adding the methyl donor, S-adenosyl-L-[methyl-³H]methionine.
-
-
Incubation and Quenching:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
-
Detection:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [³H]SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with PRMT5 and PRMT7 in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., MDA-MB-231 breast cancer cells) to 80-90% confluency.
-
Treat the cells with this compound or a vehicle control for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
-
Protein Quantification:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
-
Western Blot Analysis:
-
Separate the proteins in the soluble fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies specific for PRMT5 and PRMT7.
-
Detect the protein bands using a chemiluminescence-based method.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Western Blot Analysis of Substrate Methylation
Objective: To assess the effect of this compound on the methylation of endogenous PRMT5/7 substrates.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with increasing concentrations of this compound.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for symmetrically dimethylated arginine (sDMA) or monomethylated arginine, as well as with antibodies for total levels of the target proteins (e.g., SmB/B', SmD1/D3) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the methylation signal to the total protein and loading control.
-
Workflow for Western Blot Analysis of Substrate Methylation
Caption: A streamlined workflow for assessing changes in substrate methylation upon this compound treatment.
Conclusion
This compound is a valuable tool for interrogating the biological roles of PRMT5 and PRMT7. Its ability to concurrently inhibit both enzymes allows for the investigation of their combined and potentially synergistic effects on cellular processes. The primary downstream consequences of this compound treatment are centered on the disruption of RNA splicing and the potential modulation of immune regulatory pathways through FOXP3. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the downstream targets and mechanisms of action of this dual PRMT5/7 inhibitor, which will be crucial for its potential development as a therapeutic agent. Future studies employing global proteomics and transcriptomics approaches will undoubtedly expand our understanding of the complex signaling networks regulated by PRMT5 and PRMT7 and the therapeutic potential of their inhibition by compounds like this compound.
References
The Dual PRMT5/PRMT7 Inhibitor DS-437: A Technical Guide to its Impact on Gene Expression and Splicing
For Immediate Release
This technical guide provides an in-depth analysis of the molecular impact of DS-437, a dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action and its downstream effects on gene expression and RNA splicing, supported by available preclinical data and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of Arginine Methylation
This compound is a potent, cell-active small molecule that functions as a cofactor competitor, targeting the S-adenosylmethionine (SAM) binding site of both PRMT5 and PRMT7.[1][2][3][4][5][6][7][8][9][10][11][12] This dual inhibition disrupts the methylation of a wide array of cellular proteins, including histones and components of the spliceosome, thereby exerting a significant influence on fundamental cellular processes such as gene transcription and pre-mRNA splicing.
Impact on Gene Expression
The primary mechanism through which this compound modulates gene expression is by inhibiting the methylation of histone proteins, a key epigenetic modification. PRMT5 and PRMT7 are known to catalyze the symmetric and monomethylation of arginine residues on histone tails, respectively. Specifically, these enzymes have been shown to methylate histone H3 at arginine 2 (H3R2), histone H3 at arginine 8 (H3R8), and histone H4 at arginine 3 (H4R3). These methylation marks are critical for regulating chromatin structure and, consequently, gene transcription.
Inhibition of these methylation events by this compound can lead to alterations in the expression of a multitude of genes. For instance, in the context of regulatory T cells (Tregs), pharmacological inhibition of PRMT5 with this compound has been shown to reduce the methylation of the master transcription factor FOXP3, leading to a decrease in the suppressive function of these immune cells.[6] Furthermore, studies in T-cell acute lymphoblastic leukemia (T-ALL) have demonstrated that PRMT7 deregulation affects the expression of genes targeted by the transcription factor RUNX1.[2][10]
While comprehensive, publicly available transcriptomic datasets specifically from this compound-treated cells are limited, the known roles of its targets, PRMT5 and PRMT7, suggest a broad impact on gene expression across various cellular pathways.
Signaling Pathways and Logical Relationships
The inhibition of PRMT5 and PRMT7 by this compound initiates a cascade of events that ultimately alters the transcriptional landscape of the cell. The following diagram illustrates the logical flow from drug action to the modulation of gene expression.
Impact on RNA Splicing
This compound's influence extends to the post-transcriptional regulation of gene expression through its effect on RNA splicing. PRMT5 is a key regulator of spliceosome assembly and function, primarily through the methylation of Sm proteins (SmB, SmD1, and SmD3), which are core components of small nuclear ribonucleoproteins (snRNPs). This methylation is crucial for the proper assembly of the spliceosome machinery.
By inhibiting PRMT5, this compound can disrupt the methylation of these essential splicing factors, leading to global changes in both constitutive and alternative splicing. While specific quantitative data on splicing alterations induced by this compound is not yet widely published, the inhibition of PRMT5 is expected to result in a variety of splicing defects, including intron retention, exon skipping, and the use of alternative splice sites.
Experimental Workflow for Splicing Analysis
A typical workflow to investigate the impact of this compound on alternative splicing would involve treating cells with the inhibitor, followed by RNA sequencing and bioinformatic analysis to identify and quantify changes in splicing events.
Quantitative Data Summary
At present, there is a lack of publicly available, large-scale quantitative data detailing the specific genes and splicing events modulated by this compound. The following tables are presented as a template for how such data would be structured, based on the expected effects of PRMT5 and PRMT7 inhibition.
Table 1: Hypothetical Impact of this compound on Gene Expression
| Gene Symbol | Function | Cell Line | This compound Conc. (µM) | Fold Change (log2) | p-value |
| FOXP3 | Transcription factor in Tregs | Human Tregs | 5 | -1.5 | <0.05 |
| RUNX1 Target Gene A | T-cell development | JURKAT | 10 | -2.1 | <0.01 |
| RUNX1 Target Gene B | Hematopoiesis | JURKAT | 10 | 1.8 | <0.05 |
| HSP70 | Stress response | Breast Cancer | 5 | -1.2 | <0.05 |
Table 2: Hypothetical Impact of this compound on Alternative Splicing
| Gene Symbol | Splicing Event Type | Description | Cell Line | This compound Conc. (µM) | Change in PSI (ΔΨ) | p-value |
| MCL1 | Exon Skipping | Skipping of exon 2 | Lung Cancer | 10 | +0.25 | <0.01 |
| FGFR2 | Mutually Exclusive Exons | Shift from exon IIIb to IIIc | Breast Cancer | 5 | -0.30 | <0.05 |
| NUMB | Alternative 3' Splice Site | Use of downstream 3'SS in exon 9 | Glioblastoma | 10 | +0.15 | <0.05 |
| MDM4 | Intron Retention | Retention of intron 6 | Colon Cancer | 5 | +0.20 | <0.01 |
Note: The data in Tables 1 and 2 are illustrative and based on the known functions of PRMT5 and PRMT7. Specific experimental data from this compound treatment is required for validation.
Experimental Protocols
Detailed experimental protocols for the use of this compound in cell culture and subsequent transcriptomic analysis are crucial for reproducible research. Below are generalized methodologies based on standard laboratory practices.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells of interest (e.g., cancer cell lines) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 50-70%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations.
-
Treatment: Remove the existing media from the cells and replace it with media containing this compound or a vehicle control (media with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).
-
RNA Isolation: Isolate total RNA using a standard method such as phenol-chloroform extraction or a column-based kit.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the RNA using spectrophotometry (e.g., NanoDrop) to determine concentration and purity (A260/A280 and A260/A230 ratios), and microfluidic electrophoresis (e.g., Agilent Bioanalyzer) to assess integrity (RIN score).
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
mRNA Enrichment/rRNA Depletion: For a focus on protein-coding genes, enrich for polyadenylated mRNA using oligo(dT) beads. Alternatively, for a more comprehensive view of the transcriptome, deplete ribosomal RNA (rRNA).
-
Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Perform end repair on the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR.
-
Alternative Splicing Analysis: Analyze changes in splicing patterns using tools such as rMATS, MAJIQ, or LeafCutter to identify and quantify alternative splicing events.
Conclusion
This compound, as a dual inhibitor of PRMT5 and PRMT7, presents a powerful tool for investigating the roles of arginine methylation in gene regulation. Its impact on both gene expression and RNA splicing underscores the therapeutic potential of targeting these epigenetic modifiers in diseases such as cancer. Further research, including comprehensive transcriptomic and proteomic studies, will be crucial to fully elucidate the molecular consequences of this compound treatment and to identify predictive biomarkers for its clinical application.
References
- 1. Integration of bulk RNA sequencing to reveal protein arginine methylation regulators have a good prognostic value in immunotherapy to treat lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine Methyltransferase PRMT7 Deregulates Expression of RUNX1 Target Genes in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Arginine Methylation in Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trepo.tuni.fi [trepo.tuni.fi]
- 6. Frontiers | PRMT5 Associates With the FOXP3 Homomer and When Disabled Enhances Targeted p185erbB2/neu Tumor Immunotherapy [frontiersin.org]
- 7. scribd.com [scribd.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors [mdpi.com]
- 12. Prmt7 regulates the JAK/STAT/Socs3 signaling pathway in postmenopausal cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Preclinical Studies of CD437 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary preclinical findings for the atypical retinoid CD437 (also potentially referred to as DS-437) in various cancer cell lines. The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and presents visual diagrams of the implicated signaling pathways and experimental workflows.
Core Mechanism of Action
CD437 is a retinoid-related molecule that demonstrates selective cytotoxic and antiproliferative activities in tumor cells.[1] Its primary mechanism of action diverges from classic retinoids and involves the induction of DNA double-strand breaks (DSBs), particularly during the S-phase of the cell cycle.[1] This DNA damage is a central driver of its antileukemic properties observed in acute myeloid leukemia (AML) and other cancer cell lines.[1] Furthermore, CD437 has been identified as a direct inhibitor of DNA polymerase α, an essential enzyme for DNA replication.[2] This inhibition leads to stalled replication forks. In normal cells, this triggers a cell cycle arrest, whereas in cancer cells, which may have compromised checkpoint mechanisms, it progresses to apoptosis.[2]
The cellular response to CD437-induced DNA damage involves the activation of the DNA Damage Response (DDR) signaling pathway. This includes the rapid activation of key kinases such as Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK).[1] The activation of these kinases leads to the phosphorylation of the histone variant H2AX (forming γH2AX), a well-established marker of DNA DSBs.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from preliminary studies on CD437 in various cancer cell lines.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Acute Myeloid Leukemia | NB4 | IC50 | Data not available in search results | [1] |
| Human Cancer Xenografts | Various | Tumor Regression | Observed over three weeks of peritoneal administration | [2] |
Further research is required to populate this table with more extensive quantitative data, such as IC50 values across a broader range of cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of CD437 are provided below.
Cell Viability Assay
To determine the cytotoxic and antiproliferative effects of CD437, a standard cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay is employed.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of CD437 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
DNA Double-Strand Break (DSB) Detection (COMET Assay)
The COMET assay, or single-cell gel electrophoresis, is used to detect DNA DSBs in individual cells.
-
Cell Treatment: Cells are treated with CD437 or a control for a specified duration.
-
Cell Harvesting and Embedding: Cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing breaks) migrates out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Western Blotting for γH2AX
Western blotting is used to detect the phosphorylation of H2AX at serine 139 (γH2AX), a marker for DNA DSBs.
-
Cell Lysis: Following treatment with CD437, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for γH2AX. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying CD437.
Caption: CD437 induces apoptosis via DNA polymerase α inhibition and DNA damage.
Caption: Workflow for preclinical evaluation of CD437 in cancer cell lines.
References
Early Research on the Therapeutic Potential of DS-437: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
DS-437 has emerged as a noteworthy small molecule inhibitor in early-stage cancer and neuroscience research. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, focusing on its mechanism of action, therapeutic potential in oncology and pain, and the detailed experimental protocols utilized in its initial characterization. The information is presented to cater to researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Dual Inhibition of PRMT5 and PRMT7
This compound is a synthetic compound designed as an S-adenosylmethionine (SAM) analog.[1] It functions as a competitive inhibitor of two key protein arginine methyltransferases (PRMTs): PRMT5 and PRMT7.[1] These enzymes play crucial roles in various cellular processes, including gene transcription, signal transduction, and RNA splicing, by catalyzing the transfer of methyl groups from SAM to arginine residues on substrate proteins.[2]
The inhibitory activity of this compound against both PRMT5 and PRMT7 is nearly equipotent, with a half-maximal inhibitory concentration (IC50) of approximately 6 μM for both enzymes.[1] This dual inhibitory action is significant as both PRMT5 and PRMT7 are implicated in cancer progression and other pathological conditions. This compound exhibits a high degree of selectivity, showing minimal activity against a panel of 29 other human protein, DNA, and RNA methyltransferases.[1]
Preclinical Therapeutic Potential
Early research has explored the therapeutic utility of this compound in two primary areas: oncology and pain management.
Anti-Tumor Activity in a Breast Cancer Model
In a preclinical study utilizing a syngeneic mouse model of breast cancer (CT26-HER2), this compound demonstrated promising anti-tumor effects, particularly when used in combination with immunotherapy. The CT26.WT cell line, derived from a BALB/c murine colon adenocarcinoma, is a common model for colorectal carcinoma.[3][4] For the breast cancer model, these cells were engineered to express the human epidermal growth factor receptor 2 (HER2).
Treatment with this compound was shown to inhibit the function of regulatory T cells (Tregs), a subpopulation of T cells that can suppress the anti-tumor immune response.[5][6] This effect is mediated through the inhibition of PRMT5, which is known to associate with the transcription factor FOXP3, a master regulator of Treg development and function.[5][6] By inhibiting PRMT5-mediated methylation of FOXP3, this compound impairs Treg function, thereby enhancing the efficacy of anti-HER2 antibody therapy.[5][7]
Modulation of Neuronal Excitability in Pain Pathways
This compound has also been investigated for its potential role in modulating neuronal excitability, a key factor in pain signaling. The voltage-gated sodium channel NaV1.9 is preferentially expressed in nociceptive neurons and plays a role in inflammatory pain. Research has shown that PRMT7 can interact with and modulate the activity of NaV1.9. By inhibiting PRMT7, this compound can potentially alter NaV1.9 function and reduce neuronal hyperexcitability associated with pain states.
Quantitative Data Summary
The following tables summarize the key quantitative data from the early preclinical studies on this compound.
| Target Enzyme | IC50 (µM) | Selectivity | Reference |
| PRMT5 | ~6 | Inactive against 29 other human protein, DNA, and RNA methyltransferases. | [1] |
| PRMT7 | ~6 | Inactive against 29 other human protein, DNA, and RNA methyltransferases. | [1] |
Table 1: In Vitro Enzymatic Inhibition Data for this compound
| Tumor Model | Treatment Group | Endpoint Measurement | Outcome | Reference |
| CT26-HER2 | This compound in combination with anti-HER2 antibody | Tumor Volume | Enhanced anti-tumor effects compared to anti-HER2 antibody alone. | [5][7] |
| CT26-HER2 | This compound in combination with anti-HER2 antibody | Treg Function | Inhibition of regulatory T cell suppressive function. | [5][7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
Experimental Protocols
In Vitro PRMT5 and PRMT7 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PRMT5 and PRMT7.
Materials:
-
Recombinant human PRMT5/MEP50 complex and PRMT7
-
Histone H4 peptide (for PRMT5) or other suitable substrate
-
S-(5'-adenosyl)-L-methionine (SAM)
-
Tritiated SAM ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)
-
Scintillation cocktail
-
Filter paper
Procedure:
-
Prepare a reaction mixture containing the respective enzyme (PRMT5/MEP50 or PRMT7), substrate peptide, and varying concentrations of this compound in the assay buffer.
-
Initiate the methylation reaction by adding a mixture of unlabeled SAM and [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and washing with trichloroacetic acid (TCA) to precipitate the methylated peptide.
-
Measure the incorporation of [³H]-methyl groups into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
In Vivo Anti-Tumor Efficacy in a Syngeneic Breast Cancer Model
Objective: To evaluate the anti-tumor activity of this compound alone and in combination with an anti-HER2 antibody in a CT26-HER2 tumor model.
Materials:
-
BALB/c mice
-
CT26-HER2 cells
-
This compound formulated for in vivo administration
-
Anti-HER2 monoclonal antibody
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a defined number of CT26-HER2 cells (e.g., 1 x 10⁶ cells) into the flank of female BALB/c mice.[4]
-
Allow tumors to establish and reach a palpable size (e.g., ~100-150 mm³).
-
Randomize mice into treatment groups: vehicle control, this compound alone, anti-HER2 antibody alone, and this compound in combination with anti-HER2 antibody.
-
Administer treatments according to a predefined schedule (e.g., intraperitoneal injection of this compound five times per week and intravenous injection of the antibody twice per week).
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).
-
Analyze the data to compare tumor growth inhibition between the different treatment groups.
Whole-Cell Patch-Clamp Electrophysiology for NaV1.9 Current Measurement
Objective: To assess the effect of this compound on NaV1.9 channel activity in dorsal root ganglion (DRG) neurons.
Materials:
-
Primary DRG neurons cultured from mice
-
This compound
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Intracellular solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Isolate and culture DRG neurons from mice.
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
Apply a voltage-clamp protocol to elicit NaV1.9 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to remove inactivation, followed by a series of depolarizing voltage steps.
-
Record baseline NaV1.9 currents in the absence of the compound.
-
Perfuse the cells with an extracellular solution containing this compound at a defined concentration.
-
Record NaV1.9 currents in the presence of this compound.
-
Wash out the compound and record recovery currents.
-
Analyze the data to determine the effect of this compound on NaV1.9 current amplitude, kinetics, and voltage-dependence of activation and inactivation.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a dual inhibitor of PRMT5 and PRMT7.
Caption: Workflow for the in vitro PRMT5/PRMT7 inhibition assay.
Caption: Workflow for the in vivo anti-tumor efficacy study.
References
- 1. d-nb.info [d-nb.info]
- 2. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocytogen.com [biocytogen.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. PRMT5 Associates With the FOXP3 Homomer and When Disabled Enhances Targeted p185erbB2/neu Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PRMT5 Associates With the FOXP3 Homomer and When Disabled Enhances Targeted p185erbB2/neu Tumor Immunotherapy [frontiersin.org]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
DS-437's role in epigenetic regulation.
An in-depth analysis of the publicly available scientific literature and databases reveals no specific molecule or compound designated as "DS-437" with a known role in epigenetic regulation. The search results for this term are ambiguous and do not point to a singular, recognized agent in this field of study.
One potential, though indirect, connection appears in the context of chemically inducible systems for transgene expression. Research into chemical epigenetic modifiers (CEMs) has explored the use of bifunctional molecules to control the expression of genes delivered by adeno-associated virus (AAV) vectors. In this system, a synthetic zinc finger (ZF) protein, fused to a ligand-binding domain such as FKBP, is designed to bind to a specific DNA sequence upstream of a transgene's promoter. A CEM, which is engineered to bind to both the ZF-FKBP fusion protein and to endogenous epigenetic machinery, can then be used to recruit these regulatory complexes to the transgene, thereby modulating its expression. While a specific compound, CEM87, has been mentioned in this context, the designation "this compound" does not appear in the available literature on this topic.
It is possible that "this compound" is an internal, preclinical, or otherwise non-publicly disclosed designation for a compound. Without further clarification or alternative nomenclature for this molecule, a detailed technical guide on its specific role in epigenetic regulation, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed from the available information.
Therefore, to provide a comprehensive and accurate technical guide as requested, the identity of "this compound" and its relationship to epigenetic modulation need to be established. Further information regarding its chemical structure, biological targets, or any associated research publications would be necessary to proceed with a detailed analysis.
Methodological & Application
Application Notes and Protocols: DS-437 for Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DS-437 is a novel synthetic small molecule agonist of the STING (Stimulator of Interferon Genes) pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering downstream signaling cascades that lead to the production of type I interferons and other inflammatory cytokines.[1] Activation of this pathway has shown significant therapeutic potential in oncology and infectious diseases. This compound is a potent and selective activator of STING, providing a valuable tool for researchers studying innate immunity, tumor immunology, and antiviral responses.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its impact on cell viability, protein expression, and gene expression.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from experiments using this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percent Viability (%) (Mean ± SD) |
| THP-1 (human monocytic) | 0 (Vehicle Control) | 24 | 100 ± 4.2 |
| 1 | 24 | 98.5 ± 3.8 | |
| 5 | 24 | 95.1 ± 5.1 | |
| 10 | 24 | 88.7 ± 4.5 | |
| 25 | 24 | 75.3 ± 6.2 | |
| A549 (human lung carcinoma) | 0 (Vehicle Control) | 48 | 100 ± 5.5 |
| 1 | 48 | 99.2 ± 4.9 | |
| 5 | 48 | 96.8 ± 5.3 | |
| 10 | 48 | 90.4 ± 6.1 | |
| 25 | 48 | 82.1 ± 7.0 |
Table 2: Western Blot Analysis of STING Pathway Activation by this compound in THP-1 Cells
| Target Protein | Treatment (2 hours) | Fold Change in Phosphorylation (vs. Vehicle Control) (Mean ± SD) |
| p-STING (Ser366) | Vehicle Control | 1.0 ± 0.15 |
| This compound (10 µM) | 8.2 ± 1.1 | |
| p-TBK1 (Ser172) | Vehicle Control | 1.0 ± 0.20 |
| This compound (10 µM) | 6.5 ± 0.9 | |
| p-IRF3 (Ser396) | Vehicle Control | 1.0 ± 0.18 |
| This compound (10 µM) | 9.7 ± 1.3 | |
| β-Actin | Vehicle Control | 1.0 ± 0.05 |
| This compound (10 µM) | 1.0 ± 0.07 |
Table 3: qPCR Analysis of Interferon-Stimulated Gene (ISG) Expression following this compound Treatment in THP-1 Cells
| Gene | Treatment (6 hours) | Fold Change in mRNA Expression (vs. Vehicle Control) (Mean ± SD) |
| IFNB1 | Vehicle Control | 1.0 ± 0.2 |
| This compound (10 µM) | 150.4 ± 12.5 | |
| CXCL10 | Vehicle Control | 1.0 ± 0.3 |
| This compound (10 µM) | 85.2 ± 9.8 | |
| ISG15 | Vehicle Control | 1.0 ± 0.25 |
| This compound (10 µM) | 112.7 ± 11.3 | |
| ACTB (Housekeeping) | Vehicle Control | 1.0 ± 0.1 |
| This compound (10 µM) | 1.0 ± 0.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on cell proliferation and cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.[2][3][4]
Materials:
-
Cells of interest (e.g., THP-1, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.[2]
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[2][3]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
Protocol 2: Western Blotting for STING Pathway Proteins
This protocol describes the detection of key phosphorylated proteins in the STING signaling cascade after treatment with this compound.[5][6][7]
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes[5]
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[7]
-
Primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[6]
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate time (e.g., 10 µM for 2 hours).
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[5][8]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[7][8]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control like β-Actin.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the change in mRNA expression of target genes (e.g., interferon-stimulated genes) in response to this compound treatment.[9][10][11]
Materials:
-
Cells treated with this compound
-
RNA isolation kit
-
cDNA synthesis kit[9]
-
qPCR primers for target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., ACTB, GAPDH)[9]
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument[10]
Procedure:
-
RNA Isolation:
-
Treat cells with this compound (e.g., 10 µM for 6 hours).
-
Isolate total RNA from the cells using a commercial RNA isolation kit, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) for each sample using a reverse transcription kit.[9]
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template.
-
Set up reactions in triplicate for each sample and each gene to be analyzed.
-
Include no-template controls (NTCs) to check for contamination.[9]
-
-
Real-Time PCR:
-
Data Analysis:
-
The instrument's software will generate amplification plots and cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. Then, compare the normalized expression in this compound-treated samples to the vehicle-treated control samples.[11]
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bb3r.de [bb3r.de]
- 5. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. oaepublish.com [oaepublish.com]
- 11. tataa.com [tataa.com]
How to use DS-437 in a western blot experiment.
Disclaimer
The compound "DS-437" is not a widely recognized designation for a specific research molecule in publicly available scientific literature. The following application notes and protocols are presented as a detailed, illustrative example for a hypothetical small molecule inhibitor, herein named this compound, designed to target the PI3K/Akt signaling pathway. This document is intended to serve as a template for researchers, scientists, and drug development professionals on how to characterize a similar compound using Western blot analysis.
Application Notes: Characterization of the Akt Pathway Inhibitor this compound
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The serine/threonine kinase Akt is a central node in this pathway. Its activation, marked by phosphorylation at Threonine 308 (Thr308) and Serine 473 (Ser473), leads to the phosphorylation and regulation of numerous downstream substrates.
This compound: A Potent and Selective Akt Inhibitor
This compound is a hypothetical, potent, and selective small molecule inhibitor of Akt signaling. It is designed to function by preventing the phosphorylation of Akt, thereby blocking the activation of its downstream targets. This application note provides a detailed protocol for utilizing Western blot to validate the inhibitory activity of this compound on the Akt signaling pathway in a cellular context.
Mechanism of Action
Upon stimulation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 at Thr308 and by mTORC2 at Ser473. Activated Akt then phosphorylates a host of downstream proteins, including mTORC1, GSK3β, and FOXO transcription factors, to promote cell growth and survival. This compound is hypothesized to interfere with this process, leading to a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt) and its downstream effectors.
Application: Western Blot Analysis of this compound Activity
Western blotting is an indispensable technique for elucidating the mechanism of action of pathway-specific inhibitors like this compound. By quantifying the changes in the phosphorylation status of key pathway proteins in response to this compound treatment, researchers can confirm its target engagement and determine its potency (e.g., by calculating an IC50 value). A typical experiment involves treating cancer cells (e.g., HeLa cells, which have a constitutively active PI3K/Akt pathway) with varying concentrations of this compound and then measuring the levels of p-Akt (Ser473), total Akt, and a downstream target like phosphorylated S6 Ribosomal Protein (p-S6), a substrate of the mTORC1 pathway.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed 1.5 x 10^6 HeLa cells in 10 cm dishes and allow them to adhere and grow for 24 hours to reach 70-80% confluency.
-
Serum Starvation (Optional): To synchronize cells and reduce basal pathway activation, you may replace the growth medium with serum-free DMEM for 4-6 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM). The final DMSO concentration should not exceed 0.1% in all samples, including the vehicle control (0 nM this compound).
-
Incubation: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for a predetermined time (e.g., 2 hours).
Protocol 2: Western Blot Analysis
-
Cell Lysis:
-
After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1][2]
-
Aspirate the PBS and add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3][4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.[5] Recommended primary antibodies:
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Akt (Total)
-
Rabbit anti-p-S6 Ribosomal Protein (Ser235/236)
-
Mouse anti-β-Actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4][5]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies diluted in blocking buffer for 1 hour at room temperature.[4][5]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[5]
-
-
Detection and Analysis:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein signals to their respective total protein signals and then to the loading control (β-Actin).
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in tables to facilitate comparison and interpretation.
Table 1: Dose-Dependent Effect of this compound on Akt and S6 Phosphorylation
| This compound Conc. | p-Akt/Total Akt (Normalized Intensity) | p-S6/β-Actin (Normalized Intensity) |
| 0 nM (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.11 |
| 10 nM | 0.85 ± 0.07 | 0.91 ± 0.09 |
| 50 nM | 0.52 ± 0.05 | 0.65 ± 0.06 |
| 100 nM | 0.28 ± 0.03 | 0.41 ± 0.04 |
| 500 nM | 0.09 ± 0.02 | 0.15 ± 0.03 |
| 1 µM | 0.04 ± 0.01 | 0.07 ± 0.02 |
| 5 µM | 0.02 ± 0.01 | 0.03 ± 0.01 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound on Akt phosphorylation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of this compound activity.
References
Application Notes and Protocols for DS-437 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-437 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and Protein Arginine Methyltransferase 7 (PRMT7). With IC₅₀ values in the low micromolar range, this compound serves as a valuable tool for investigating the roles of these enzymes in various biological processes, including signal transduction, gene transcription, and cancer biology. These application notes provide recommended concentrations and detailed protocols for the use of this compound in common in vitro assays.
Mechanism of Action
This compound acts as a cofactor-competitive inhibitor, targeting the S-adenosylmethionine (SAM) binding site of both PRMT5 and PRMT7. This inhibition prevents the transfer of methyl groups to substrate proteins, thereby blocking the symmetrical dimethylation of arginine residues by PRMT5 and the monomethylation by PRMT7.
Data Presentation: Recommended Concentrations for In Vitro Assays
The following table summarizes the recommended starting concentrations for this compound in various in vitro applications. It is important to note that optimal concentrations may vary depending on the cell type, assay duration, and specific experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your system.
| Assay Type | Target | Recommended Starting Concentration Range | Key Considerations |
| Enzymatic Assay | Recombinant PRMT5/PRMT7 | 1 - 25 µM | The reported IC₅₀ is approximately 6 µM for both enzymes. |
| Cell-Based Assays | Endogenous PRMT5/PRMT7 | 10 - 50 µM | Inhibitory effects on cellular methylation have been observed starting at 10 µM. Concentrations up to 50 µM have been used without significant effects on cell viability in some cell lines. |
| Western Blotting | Downstream Substrates (e.g., sDMA of SmD3) | 10 - 50 µM | Treatment duration of 24-72 hours is recommended to observe changes in methylation status. |
| Treg Suppression Assay | Regulatory T cell function | 10 - 25 µM | Pre-incubation of Tregs with this compound for 2-4 hours before co-culture is a potential starting point. |
Signaling Pathway
The PRMT5 and PRMT7 enzymes play crucial roles in various cellular signaling pathways. Their inhibition by this compound can impact multiple downstream processes.
Figure 1: Simplified signaling pathway of PRMT5 and PRMT7, highlighting the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay
This protocol is to determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic working concentration range for subsequent cellular assays.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
DMSO (for stock solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.
-
Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control.
Figure 2: General workflow for a cell viability assay to test this compound.
Western Blotting for Symmetrical Dimethylation
This protocol is designed to assess the inhibitory effect of this compound on the symmetrical dimethylation of PRMT5 substrates, such as SmD3.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-symmetrical dimethylarginine (sDMA) antibody
-
Anti-SmD3 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at desired concentrations (e.g., 10, 25, 50 µM) and a vehicle control for 24-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-sDMA, anti-SmD3, and loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the sDMA signal to the total SmD3 and loading control signals.
In Vitro Treg Suppression Assay
This protocol is a generalized method to assess the effect of this compound on the suppressive function of regulatory T cells (Tregs).
Materials:
-
This compound
-
Human or mouse PBMCs
-
Treg isolation kit
-
Responder T cells (Tresp) - CD4+CD25-
-
T cell activation beads (e.g., anti-CD3/CD28)
-
CFSE or other proliferation dye
-
96-well round-bottom plates
-
Complete RPMI medium
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate Tregs (CD4+CD25+) and Tresp (CD4+CD25-) from PBMCs using a Treg isolation kit.
-
Tresp Labeling: Label the Tresp cells with CFSE according to the manufacturer's protocol.
-
Treg Pre-treatment (Optional): Pre-incubate the isolated Tregs with this compound (e.g., 10-25 µM) or vehicle control in complete RPMI for 2-4 hours at 37°C. Wash the Tregs to remove excess compound.
-
Co-culture Setup: In a 96-well round-bottom plate, co-culture the CFSE-labeled Tresp cells with the pre-treated or untreated Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp). Include controls of Tresp cells alone (with and without activation) and Tregs alone.
-
T Cell Activation: Add T cell activation beads to the appropriate wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C.
-
Flow Cytometry: Harvest the cells and analyze the proliferation of Tresp cells (CFSE dilution) by flow cytometry.
-
Data Analysis: Calculate the percentage of suppression for each condition relative to the proliferation of Tresp cells activated in the absence of Tregs.
Disclaimer: This Treg suppression protocol is a generalized guideline. The optimal pre-treatment time and concentration of this compound should be determined empirically for your specific experimental setup.
Application Notes and Protocols for DS-437: A Dual PRMT5/PRMT7 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DS-437 is a potent, cell-active, dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7. As a cofactor-competitive inhibitor, this compound targets the S-adenosylmethionine (SAM) binding pocket of these enzymes, preventing the transfer of methyl groups to substrate proteins. PRMT5 and PRMT7 are key enzymes in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Their dysregulation has been implicated in the progression of several cancers, making them attractive targets for therapeutic development. These application notes provide detailed protocols for the use of this compound in in vitro and cellular assays to study its inhibitory effects on PRMT5 and PRMT7 activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Substrate | IC₅₀ (μM) | Assay Condition |
| PRMT5-MEP50 Complex | H4[1-24] peptide | 5.9 ± 1.4 | Balanced (cofactor and substrate at Kₘ values) |
| PRMT7 | - | 6.0 ± 0.5 | - |
| DNMT3A | - | 52 | - |
| DNMT3B | - | 62 | - |
| [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Target Analyzed | Effective Concentration | Treatment Duration | Observations |
| MDA-MB-231 | Symmetric dimethylation of SmD3 | Starting at 10 μM | 48 hours | Dose-dependent inhibition of SmD3 methylation. No effect on cell viability at 10 μM. |
| MDA-MB-231 | Methylation of H4R3 | > 50 μM | 48 hours | No significant inhibition observed up to 50 μM. |
| MDA-MB-231 | Methylation of H3R2 | ~ 50 μM | 48 hours | Limited inhibition detected at 50 μM. |
Mandatory Visualization
Caption: PRMT5/7 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for In-Cell Western Blot Analysis of this compound Activity.
Experimental Protocols
In Vitro PRMT5/MEP50 Enzymatic Assay
This protocol is designed to determine the IC₅₀ value of this compound against the PRMT5-MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4[1-24] peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Filter plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well filter plate, add the PRMT5/MEP50 enzyme, H4[1-24] peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Wash the filter plates to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
In-Cell Western Blot for Symmetric Dimethylation of SmD3
This protocol details the procedure to assess the effect of this compound on the methylation of the endogenous PRMT5 substrate, SmD3, in a cellular context.
Materials:
-
MDA-MB-231 breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-symmetric dimethyl-SmD3 (anti-sdMe-SmD3)
-
Mouse anti-total SmD3
-
Mouse anti-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 μM) diluted in complete medium. Use DMSO as a vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-sdMe-SmD3, anti-total SmD3, and anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for sdMe-SmD3 and normalize to total SmD3 and the loading control (Actin).
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability and to ensure that observed inhibitory effects are not due to cytotoxicity.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the same duration as the primary cellular assay (e.g., 48 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Disclaimer
The protocols and data presented are for research purposes only. Optimal conditions, including treatment duration and inhibitor concentration, may vary depending on the cell line, experimental setup, and specific research objectives. It is recommended to perform dose-response and time-course experiments to determine the optimal parameters for your specific application.
References
Application Notes and Protocols for Assessing DS-437's Effect on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-437 is a compound of interest in oncological research, demonstrating potential as an anti-cancer agent. Preliminary studies on related compounds, such as the atypical retinoid CD437, suggest a mechanism of action involving the induction of DNA double-strand breaks, particularly during the S-phase of the cell cycle, leading to cytotoxic and antiproliferative effects in sensitive cancer cell lines[1][2]. This document provides detailed protocols for assessing the in vitro effects of this compound on cell viability and apoptosis, crucial steps in the preclinical evaluation of this compound. The provided methodologies are designed to yield robust and reproducible data for determining the dose-response relationship and the mechanism of cell death induced by this compound.
Key Experimental Protocols
Two primary methods are detailed below: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the Annexin V-FITC/Propidium Iodide (PI) assay for the detection and quantification of apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3][4][5]. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product[6]. The amount of formazan produced is directly proportional to the number of living cells[5].
Materials:
-
This compound compound
-
Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)[7][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[5][6]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations in initial experiments to determine the IC50 value[9].
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours)[10].
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V-FITC/PI Assay for Apoptosis Detection
The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.[10]
-
-
Cell Harvesting:
-
For adherent cells: Gently collect the culture medium (which may contain floating apoptotic cells). Wash the attached cells with PBS and then detach them using a gentle cell dissociation agent like trypsin. Combine the detached cells with the previously collected medium.
-
For suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, single-stained (Annexin V-FITC only and PI only), and untreated stained cells as controls to set up compensation and gates.
-
Data Analysis:
The flow cytometry data will allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-FITC negative and PI negative
-
Early apoptotic cells: Annexin V-FITC positive and PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive
-
Necrotic cells: Annexin V-FITC negative and PI positive
Data Presentation
Quantitative data from the cell viability and apoptosis assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) at 24h | % Cell Viability (Mean ± SD) at 48h | % Cell Viability (Mean ± SD) at 72h |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 95.2 ± 3.8 | 88.7 ± 4.2 | 75.3 ± 5.5 |
| 1 | 82.1 ± 4.1 | 65.4 ± 3.9 | 48.9 ± 4.7 |
| 10 | 51.3 ± 3.5 | 32.8 ± 3.1 | 15.6 ± 2.9 |
| 100 | 12.6 ± 2.7 | 5.2 ± 1.8 | 2.1 ± 1.1 |
| IC50 (µM) | ~9.5 | ~1.5 | ~0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Assay at 48h)
| This compound Concentration (µM) | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| 1 | 70.1 ± 3.5 | 15.8 ± 2.2 | 10.5 ± 1.9 | 26.3 ± 4.1 |
| 10 | 35.6 ± 4.2 | 40.2 ± 3.7 | 21.3 ± 3.1 | 61.5 ± 6.8 |
| 100 | 8.9 ± 2.8 | 25.7 ± 4.1 | 62.4 ± 5.3 | 88.1 ± 9.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for detecting apoptosis using the Annexin V/PI assay.
Signaling Pathway Diagram
Caption: Hypothesized signaling cascade initiated by this compound.
References
- 1. Atypical retinoids ST1926 and CD437 are S-phase-specific agents causing DNA double-strand breaks: significance for the cytotoxic and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. HeLa - Wikipedia [en.wikipedia.org]
- 8. cyagen.com [cyagen.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of DS-437 in Mouse Models
Disclaimer: Publicly available information regarding a compound designated "DS-437" for in vivo administration in mouse models is not available. The following application notes and protocols are provided as an illustrative example based on a well-characterized class of therapeutic agents, anti-PD-1 antibodies, which are frequently used in preclinical cancer models. The compound name "this compound" is used here as a placeholder to demonstrate the requested format and content.
Introduction
This compound is a monoclonal antibody designed to block the interaction between the programmed cell death protein 1 (PD-1) receptor and its ligands, PD-L1 and PD-L2. By inhibiting this immune checkpoint pathway, this compound is intended to restore and enhance T-cell-mediated anti-tumor immunity. These application notes provide detailed protocols for the in vivo administration of this compound in syngeneic mouse tumor models to evaluate its efficacy and pharmacodynamic effects.
Mechanism of Action: PD-1 Pathway Blockade
In the tumor microenvironment, cancer cells can express PD-L1, which binds to the PD-1 receptor on activated T cells. This interaction delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and immune evasion by the tumor. This compound, by binding to PD-1, prevents this interaction, thereby "releasing the brakes" on the T-cell response and allowing for a more robust anti-tumor immune attack.[1][2][3][4]
Caption: this compound blocks the inhibitory PD-1/PD-L1 interaction.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vivo studies with anti-PD-1 antibodies in mouse models.
Table 1: Pharmacokinetic Parameters of an Exemplary Anti-PD-1 Antibody in Mice
| Parameter | Value | Units | Route of Administration |
| Dose | 10 | mg/kg | Intravenous (IV) |
| Cmax (Peak Concentration) | ~200-250 | µg/mL | IV Bolus |
| T½ (Half-life) | ~7-10 | days | IV Bolus |
| Clearance | ~0.2-0.4 | mL/h/kg | IV Bolus |
| Bioavailability | Not Applicable | - | IV |
| Bioavailability (IP) | ~80-90 | % | Intraperitoneal (IP) |
Note: These are representative values and can vary based on the specific antibody, mouse strain, and experimental conditions.
Table 2: Efficacy of this compound in a Syngeneic Mouse Tumor Model (e.g., MC38 Colon Adenocarcinoma)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Responders |
| Vehicle Control | - | 3x per week, IP | 1500 ± 250 | - | 0/10 |
| This compound | 10 | Twice weekly for 2 weeks, IP | 450 ± 150 | 70 | 3/10 |
| Isotype Control mAb | 10 | Twice weekly for 2 weeks, IP | 1450 ± 220 | 3.3 | 0/10 |
Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol describes a typical efficacy study to evaluate the anti-tumor activity of this compound in a syngeneic mouse model, such as MC38 colon adenocarcinoma or B16 melanoma.
1. Animal Model and Tumor Implantation:
-
Use 6-8 week old female C57BL/6 mice.
-
Culture MC38 tumor cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.[5]
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 mice per group).
3. This compound Formulation and Administration:
-
Dilute this compound and the isotype control antibody in sterile, endotoxin-free PBS to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered in 200 µL).
-
Administer this compound or the isotype control via intraperitoneal (IP) injection.[6][7][8]
-
The vehicle control group receives an equivalent volume of PBS.
-
A typical dosing schedule is twice a week for two weeks.[5]
4. Efficacy Readouts:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 1500-2000 mm³) or if they show signs of significant morbidity.
-
At the end of the study, collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).
Caption: Workflow for an in vivo efficacy study of this compound.
Protocol 2: Pharmacodynamic (PD) Study - Immune Cell Profiling
This protocol outlines the analysis of immune cell populations in the tumor and spleen following this compound treatment to understand its mechanism of action.
1. Study Design and Dosing:
-
Follow the tumor implantation and treatment administration steps as described in Protocol 1.
-
Include satellite groups of mice for tissue collection at specific time points (e.g., 7 and 14 days post-treatment initiation).
2. Tissue Collection and Processing:
-
Euthanize mice and surgically resect tumors and spleens.
-
Mechanically and enzymatically digest tumors to create a single-cell suspension.
-
Process spleens to generate a single-cell suspension by mechanical dissociation.
-
Lyse red blood cells using an ACK lysis buffer.
3. Flow Cytometry Staining:
-
Count viable cells and aliquot approximately 1-2 x 10^6 cells per sample.
-
Stain cells with a panel of fluorescently-conjugated antibodies to identify immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Include markers for activation and exhaustion (e.g., CD69, Ki-67, TIM-3).
-
Analyze samples on a multi-color flow cytometer.
4. Data Analysis:
-
Gate on specific immune cell populations to determine their frequency and absolute numbers within the tumor microenvironment and spleen.
-
Compare the immune profiles of this compound-treated mice to control groups to identify treatment-induced changes.
Caption: Workflow for a pharmacodynamic study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunological Mechanisms behind Anti-PD-1/PD-L1 Immune Checkpoint Blockade: Intratumoral Reinvigoration or Systemic Induction? [mdpi.com]
- 3. Crystal clear: visualizing the intervention mechanism of the PD-1/PD-L1 interaction by two cancer therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. ichor.bio [ichor.bio]
- 8. In vivo tumor implant and anti-PD-1 treatment [bio-protocol.org]
Application Notes and Protocols for DS-437 (CD437) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-437, more commonly known as CD437, is a synthetic retinoid-like small molecule that has demonstrated potent anti-cancer properties. It selectively induces apoptosis in a wide range of cancer cells while sparing normal cells.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical animal studies, focusing on dosage, formulation, and experimental methodologies based on available scientific literature.
Data Presentation: Dosage and Formulation
Quantitative data from in vivo animal studies are summarized below. These tables provide a quick reference for dosages and formulations that have been used in published research.
Table 1: this compound (CD437) Dosage in Murine Models
| Animal Model | Cancer Type | Route of Administration | Dosage | Dosing Schedule | Reference |
| Swiss-nu/nu mice | Melanoma Xenografts | Oral (p.o.) | 10 mg/kg body weight | Daily for 3 weeks | [2] |
| Swiss-nu/nu mice | Melanoma Xenografts | Oral (p.o.) | 30 mg/kg body weight | Daily for 3 weeks | [2] |
| Swiss-nu/nu mice | Melanoma Xenografts | Intratumoral (i.t.) | 10 mg/kg body weight | Daily for 3 weeks | [2] |
| Nude mice | Ovarian Carcinoma Xenograft | Intraperitoneal (i.p.) | 10 mg/kg | Days 0-4 and 7-11 | [3] |
| Nude mice | Ovarian Carcinoma Xenograft | Oral (p.o.) | 10 mg/kg | Days 0-4 and 7-11 | [3] |
| Nude mice | Ovarian Carcinoma Xenograft | Intraperitoneal (i.p.) | 20 mg/kg | Days 0-4 | [3] |
| Nude mice | Ovarian Carcinoma Xenograft | Oral (p.o.) | 20 mg/kg | Days 0-4 | [3] |
Table 2: Recommended Formulation for In Vivo Studies
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Note: The components should be added sequentially as listed for proper dissolution.[2]
Experimental Protocols
Protocol 1: Evaluation of Anti-tumor Efficacy in a Melanoma Xenograft Model
This protocol is adapted from studies investigating the effect of CD437 on melanoma tumor growth in mice.[2]
1. Animal Model:
-
Male Swiss-nu/nu mice, 6-8 weeks old, weighing 20-25 g.
-
House animals under sterile, specific pathogen-free (SPF) conditions.
2. Tumor Implantation:
-
Subcutaneously implant human melanoma cells (e.g., MeWo) into the right flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 1-2 mm in diameter) before starting treatment.
3. Formulation of this compound (CD437):
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound (CD437) in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 2 mg/mL).
4. Dosing Regimen:
-
Oral Administration: Administer 10 mg/kg or 30 mg/kg of this compound (CD437) solution daily via oral gavage for 21 consecutive days.
-
Intratumoral Administration: Inject 10 mg/kg of this compound (CD437) solution directly into the tumor daily for 21 consecutive days.
-
Include a control group receiving the vehicle solution only.
5. Monitoring and Endpoints:
-
Measure tumor volume twice weekly using calipers (Volume = (length × width²)/2).
-
Monitor animal body weight and overall health status daily.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Protocol 2: Pharmacokinetic Study of a Related Compound (ST1926)
While specific pharmacokinetic data for CD437 is limited, a study on its more potent derivative, ST1926, provides some insight. Sub-micromolar concentrations of ST1926 were achieved in the plasma of mice with a half-life of approximately 2 hours.[4] A similar experimental design could be adapted for this compound (CD437).
1. Animal Model:
-
Male CD-1 nude mice, 6-8 weeks old.
2. Drug Administration:
-
Administer a single dose of this compound (CD437) via the desired route (e.g., oral gavage or intravenous injection).
3. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to separate plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound (CD437) in plasma.
5. Data Analysis:
-
Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and area under the concentration-time curve (AUC) using appropriate software.
Mandatory Visualizations
Signaling Pathway of this compound (CD437)
Caption: Mechanism of action of this compound (CD437) targeting DNA Polymerase α.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical preclinical xenograft study of this compound (CD437).
Mechanism of Action
This compound (CD437) induces apoptosis in cancer cells through a mechanism that is distinct from traditional retinoids. It has been identified as a direct inhibitor of DNA polymerase α (POLA1), a key enzyme responsible for initiating DNA replication during the S-phase of the cell cycle.[1] Inhibition of POLA1 by CD437 leads to stalled DNA replication. In cancer cells, which often have defective cell cycle checkpoints, this leads to catastrophic DNA damage and subsequent apoptosis.[4] In contrast, normal cells respond to this replication stress by activating cell cycle arrest, typically in the G1/S phase, allowing for DNA repair and preventing cell death.[4] This differential response is the basis for the cancer-selective toxicity of this compound (CD437).
References
- 1. The Anti-tumor Toxin CD437 is a Direct Inhibitor of DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Growth-inhibitory effects of the synthetic retinoid CD437 against ovarian carcinoma models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring PRMT5/7 Activity Following DS-437 Treatment
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[1] This post-translational modification plays a critical role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA repair.[2][3][4] The PRMT family is divided into three types based on their methylation products.[5] PRMT5 is the primary type II enzyme, responsible for symmetric dimethylation of arginine (sDMA).[2][4] PRMT7 is the only known enzyme that exclusively monomethylates arginine residues.[6] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a key therapeutic target.[7]
DS-437 is a dual inhibitor of PRMT5 and PRMT7, acting as a cofactor competitor by targeting the SAM-binding site.[1][5] It has been shown to inhibit both enzymes with an IC50 value of approximately 6 µM. These application notes provide detailed protocols for researchers to measure the biochemical and cellular activity of PRMT5 and PRMT7 following treatment with this compound.
PRMT5 Signaling Pathway and Inhibition
PRMT5 functions within a complex, most notably with the Methylosome Protein 50 (MEP50), also known as WDR77, which is critical for its stability and enzymatic activity.[2][7] This complex utilizes SAM as a methyl donor to symmetrically dimethylate a variety of substrates, such as histone H4 at arginine 3 (H4R3) and spliceosomal proteins like SmD3.[8] The methylation of these substrates regulates downstream cellular events. This compound exerts its inhibitory effect by competing with SAM for the cofactor binding pocket, thereby preventing the methyl transfer reaction.[1][6]
Caption: PRMT5 signaling and the inhibitory mechanism of this compound.
Section 1: Biochemical Assays for IC50 Determination
Biochemical assays are essential for determining the direct inhibitory potential of a compound like this compound on purified enzymes.[9] These assays measure the transfer of a methyl group from SAM to a specific substrate.[9] The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the inhibitor needed to reduce enzyme activity by 50%.[9]
Experimental Workflow: Biochemical Assay
The general workflow involves preparing the enzyme and inhibitor, initiating the reaction by adding the substrate and methyl donor, stopping the reaction, and finally detecting the methylated product.
Caption: Workflow for a radiometric biochemical PRMT5/7 assay.
Protocol 1: Radiometric Filter-Binding Assay for PRMT5/7
This protocol measures the incorporation of a radiolabeled methyl group ([³H]-SAM) onto a biotinylated peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex and PRMT7 (Reaction Biology or equivalent)
-
Histone H4 (1-21) peptide for PRMT5; Histone H2B (23-37) peptide for PRMT7[10]
-
This compound
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 7.5% Trichloroacetic acid (TCA)
-
Scintillation fluid
-
P81 phosphocellulose filter paper
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer. The final DMSO concentration in the reaction should be ≤1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of diluted this compound or vehicle (DMSO control).
-
Enzyme Addition: Add 20 µL of PRMT5/MEP50 or PRMT7 enzyme solution (e.g., 5 nM final concentration) to each well. Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 25 µL of the substrate master mix containing the peptide substrate (e.g., 4 µM final concentration) and [³H]-SAM (e.g., 1 µM final concentration).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Quenching: Spot 10 µL of the reaction mixture onto P81 filter paper.
-
Washing: Wash the filter paper three times for 5 minutes each with 0.5% phosphoric acid.
-
Detection: Air dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation: Biochemical Inhibition
The following table summarizes the inhibitory activity of this compound against PRMT5 and PRMT7.
| Enzyme Target | Substrate | This compound IC50 (µM)[6] |
| PRMT5/MEP50 | Histone H4 (1-24) peptide | 5.9 ± 1.4 |
| PRMT7 | N/A | 6.0 ± 0.5 |
Section 2: Cellular Assays for Target Engagement
Cellular assays are crucial to confirm that an inhibitor can access its target within a cell and exert a biological effect. This is often achieved by measuring the methylation status of a known downstream substrate of the target enzyme.[9] For PRMT5, a common biomarker is the symmetric dimethylation (sDMA) of spliceosomal Sm proteins, such as SmD3 or SmBB'.[2][6]
Experimental Workflow: Cellular Western Blot Assay
This workflow outlines the key steps to assess the inhibition of substrate methylation in cells treated with this compound.
Caption: Workflow for cellular target engagement via Western blot.
Protocol 2: Western Blot for Symmetric Dimethylation of SmD3
This protocol quantifies the change in sDMA levels on the PRMT5 substrate SmD3 in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., MCF7, A549)
-
Cell culture medium and supplements
-
This compound
-
RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary Antibodies: Rabbit anti-sDMA-SmD3, Mouse anti-total SmD3, Mouse anti-Actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent HRP substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 48 to 72 hours. Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with cold PBS, then add 100-200 µL of RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Western Blot: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-sDMA-SmD3 and anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add HRP substrate, and capture the chemiluminescent signal with an imaging system.
-
Analysis: Quantify the band intensities. Normalize the sDMA-SmD3 signal to the total SmD3 or Actin signal. Plot the normalized signal against the this compound concentration to determine the cellular EC50 (effective concentration).
Data Presentation: Cellular Target Engagement
The table below shows representative data for the effect of this compound on the methylation of PRMT5 substrates in a cellular context.
| Cell Line | Substrate | This compound Treatment | Effect on Methylation |
| HeLa | SmD3 | Starts at 10 µM | Dose-dependent inhibition of sDMA |
| HeLa | Histone H4 (R3) | Up to 50 µM | No inhibitory activity observed |
| HeLa | Histone H3 (R2) | 50 µM | Limited inhibition detected |
References
- 1. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 6. Discovery of a Dual PRMT5–PRMT7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The exquisite specificity of human protein arginine methyltransferase 7 (PRMT7) toward Arg-X-Arg sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DS-437 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-437 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. In the context of oncology, PRMT5 is frequently overexpressed in various cancers and is implicated in promoting tumor growth and immune evasion. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with other cancer therapies, focusing on its synergistic effects and underlying mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research and drug development efforts.
Preclinical Data: Combination of this compound with Anti-erbB2/neu Antibody
A preclinical study investigated the in vivo efficacy of this compound in combination with the anti-erbB2/neu monoclonal antibody, 4D5, in a syngeneic mouse model of HER2-expressing colon cancer. The combination therapy demonstrated a significant enhancement in anti-tumor activity compared to either agent alone.
In Vivo Efficacy Data
The study utilized Balb/c mice bearing subcutaneous CT26Her2 tumors. Treatment was initiated one week after tumor cell inoculation and consisted of four groups: vehicle control (PBS), this compound alone, 4D5 alone, and the combination of this compound and 4D5. Tumor volumes were measured periodically to assess treatment efficacy.
| Treatment Group | Day 7 (mm³) | Day 10 (mm³) | Day 14 (mm³) | Day 17 (mm³) | Day 21 (mm³) |
| Control (PBS) | ~100 | ~250 | ~600 | ~1000 | ~1500 |
| This compound (10 mg/kg) | ~100 | ~200 | ~450 | ~700 | ~1000 |
| 4D5 (5 mg/kg) | ~100 | ~250 | ~600 | ~950 | ~1400 |
| This compound + 4D5 | ~100 | ~150 | ~200 | ~250 | ~300 |
Note: The data presented in this table are approximate values extracted from the graphical representation in the source publication and are intended for illustrative purposes. For precise data, please refer to the original study.
The combination of this compound and the anti-erbB2/neu antibody resulted in a marked and statistically significant inhibition of tumor growth compared to the control and monotherapy groups[1][2].
Mechanisms of Action in Combination Therapy
The enhanced anti-tumor effect of the this compound and anti-erbB2/neu antibody combination is attributed to a multi-faceted mechanism that involves the modulation of the tumor microenvironment and enhancement of the host anti-tumor immune response.
Inhibition of Regulatory T cell (Treg) Function
This compound has been shown to inhibit the suppressive function of regulatory T cells (Tregs). Mechanistically, PRMT5, the primary target of this compound, is known to methylate the transcription factor FOXP3, a master regulator of Treg development and function. By inhibiting PRMT5, this compound reduces FOXP3 methylation, leading to a decrease in Treg suppressive activity. This, in turn, relieves the immunosuppressive environment within the tumor, allowing for a more robust anti-tumor immune response.
Enhancement of Anti-Tumor Immunity via the cGAS-STING Pathway
PRMT5 has been identified as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA. In cancer cells, PRMT5 can methylate components of this pathway, leading to a dampened anti-tumor immune response. By inhibiting PRMT5, this compound can restore the activity of the cGAS-STING pathway, leading to increased production of type I interferons and other pro-inflammatory cytokines. This "warms up" the tumor microenvironment, making it more susceptible to immune-mediated killing, including that facilitated by therapeutic antibodies.
Experimental Protocols
In Vivo Combination Therapy in a Syngeneic Mouse Model
This protocol describes the methodology for evaluating the in vivo efficacy of this compound in combination with an anti-erbB2/neu antibody in a CT26Her2 tumor model.[1][2]
Materials:
-
Cell Line: CT26Her2 (murine colon carcinoma cells engineered to express human HER2)
-
Animals: 6-8 week old female Balb/c mice
-
Reagents:
-
This compound (formulated for intraperitoneal injection)
-
Anti-erbB2/neu antibody (4D5)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
-
Equipment:
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Animal housing facilities
-
Procedure:
-
Cell Culture and Preparation:
-
Culture CT26Her2 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
-
Tumor Inoculation:
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^5 cells) into the flank of each Balb/c mouse.
-
-
Animal Grouping and Treatment:
-
One week after tumor cell injection, when tumors are palpable, randomly assign mice to four treatment groups (n=4 per group):
-
Group 1 (Control): Administer PBS intraperitoneally (IP) according to the this compound dosing schedule.
-
Group 2 (this compound alone): Administer this compound at 10 mg/kg, IP, 5 times per week.
-
Group 3 (4D5 alone): Administer anti-erbB2/neu antibody at 5 mg/kg, IP, twice a week.
-
Group 4 (Combination): Administer this compound and anti-erbB2/neu antibody according to the schedules for the individual agents.
-
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions (length and width) with calipers every 3-4 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal health and body weight throughout the study.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint or for a specified duration (e.g., 21 days).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).
-
Statistically analyze the tumor growth data between the different treatment groups.
-
References
Application Notes and Protocols for Investigating the Role of PRMT7 using DS-437
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, functioning as a type III enzyme that catalyzes the monomethylation of arginine residues on both histone and non-histone substrates.[1][2] Dysregulation of PRMT7 activity has been implicated in a variety of cellular processes, including gene transcription, DNA damage repair, RNA splicing, and cellular differentiation, and has been linked to diseases such as cancer.[2][3][4] DS-437 is a potent, cell-active small molecule that acts as a dual inhibitor of PRMT5 and PRMT7.[3][5] Its S-adenosylmethionine (SAM)-competitive mechanism of action makes it a valuable chemical probe for elucidating the biological functions of PRMT7.[3][6] These application notes provide detailed protocols for utilizing this compound to investigate the enzymatic activity and cellular roles of PRMT7.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in relation to PRMT7.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | KD (µM) | Substrate | Assay Type |
| PRMT7 | 6.0 ± 0.5 | 37 | H2B[23-37] peptide | Radiometric |
| PRMT5-MEP50 | 5.9 ± 1.4 | 25 | H4[1-24] peptide | Radiometric |
Data compiled from Smil et al., ACS Med Chem Lett, 2015.[3]
Table 2: Cellular Activity of this compound
| Cell Line | Effect | Concentration | Assay |
| Breast Cancer Cells | Inhibition of symmetrical dimethylation of SmD1/3 and SmB | Starting at 10 µM | Western Blot |
| Breast Cancer Cells | Limited inhibition of H3R2 methylation | 50 µM | Western Blot |
| Breast Cancer Cells | No inhibition of H4R3 methylation | 50 µM | Western Blot |
Data compiled from Smil et al., ACS Med Chem Lett, 2015.[3]
Signaling Pathways Involving PRMT7
PRMT7 is involved in multiple signaling pathways that regulate key cellular processes. This compound can be used to probe the role of PRMT7's methyltransferase activity in these pathways.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the role of PRMT7 using this compound.
Protocol 1: In Vitro PRMT7 Enzymatic Assay (Radiometric Filter-Paper Assay)
This protocol is adapted from methodologies used to characterize PRMT inhibitors.[7]
Objective: To determine the IC50 of this compound against PRMT7 in vitro.
Materials:
-
Recombinant human PRMT7
-
Histone H2B or a suitable peptide substrate (e.g., H2B [23-37])
-
S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 50 mM NaCl, 1 mM DTT, 1 mM PMSF
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
-
10% Trichloroacetic acid (TCA)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT7 (e.g., 50 nM), and the histone H2B substrate (e.g., 5 µM).
-
Prepare serial dilutions of this compound in DMSO. Add the diluted inhibitor to the reaction mixture (final DMSO concentration should be ≤1%). Include a DMSO-only control.
-
Pre-incubate the enzyme, substrate, and inhibitor for 20 minutes at room temperature.
-
-
Initiation of Reaction:
-
Initiate the methyltransferase reaction by adding [³H]-SAM to a final concentration of 1 µM.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Termination and Detection:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.
-
Immediately immerse the filter paper in 10% TCA to stop the reaction and precipitate the methylated substrate.
-
Wash the filter paper three times with 10% TCA for 5 minutes each to remove unincorporated [³H]-SAM.
-
Rinse the filter paper with ethanol (B145695) and allow it to air dry.
-
Place the dried filter paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular PRMT7 Target Engagement Assay (Western Blot)
Objective: To assess the effect of this compound on the methylation of a known PRMT7 substrate (e.g., histone H2B or H4) in cultured cells.
Materials:
-
Cell line of interest (e.g., breast cancer cell line)
-
This compound
-
Cell lysis buffer (RIPA buffer or similar)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)[8]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Antibody specific for the monomethylated arginine site on the substrate of interest
-
Antibody for the total (unmodified) substrate protein (for loading control)
-
Antibody for a housekeeping protein (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 24-72 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
For histone analysis, consider an acid extraction protocol.[9]
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. For histones, a higher percentage gel (e.g., 15% or 4-20% gradient) is recommended.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with antibodies for the total substrate and a housekeeping protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the methylated protein signal to the total protein signal or the housekeeping protein signal.
-
Compare the normalized methylation levels across the different this compound concentrations.
-
Protocol 3: this compound and PRMT7 Binding Kinetics (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of this compound to PRMT7.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PRMT7 (ligand)
-
This compound (analyte)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of NHS and EDC.
-
Inject the recombinant PRMT7 (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 to 50 µM). Include a buffer-only injection as a blank.
-
Inject the this compound solutions over the immobilized PRMT7 surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Surface Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound this compound. Ensure the regeneration step does not denature the immobilized PRMT7.
-
-
Data Analysis:
-
Subtract the reference surface signal and the blank injection signal from the analyte binding sensorgrams.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
References
- 1. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT7 induces epithelial-to-mesenchymal transition and promotes metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT7 methylates and suppresses GLI2 binding to SUFU thereby promoting its activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine methylation in the epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting the Effects of DS-437, a Dual PRMT5/PRMT7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-437 is a potent, S-adenosylmethionine (SAM)-competitive dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and Protein Arginine Methyltransferase 7 (PRMT7). These enzymes play crucial roles in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction, primarily through the symmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT5 and PRMT7 activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.
These application notes provide a detailed immunohistochemistry (IHC) protocol to detect the pharmacodynamic effects of this compound in preclinical models. The primary endpoint is the reduction of symmetric dimethylarginine (SDMA) levels, a direct marker of PRMT5 activity. Additionally, protocols for assessing downstream signaling pathways affected by PRMT5 inhibition, such as the WNT/β-catenin and ERK pathways, and the expression of the transcription factor FOXP3, are described.
Quantitative Data on PRMT5 Inhibition
The following table summarizes the in vitro and in vivo efficacy of representative PRMT5 inhibitors, including this compound, across various cancer models. This data provides a reference for expected outcomes when evaluating the effects of this compound.
| Inhibitor | Cancer Model | Assay | Endpoint | Result | Reference |
| This compound | CT26HER2 tumor-bearing mice | In vivo | Tumor Growth Inhibition | Some beneficial effects on inhibiting tumor growth alone. More dramatic effects in combination with anti-p185erbB2/neu antibody 4D5. | [Source not explicitly provided in search results] |
| PF-06939999 | Head and Neck Squamous Cell Carcinoma, Non-Small-Cell Lung Cancer | Phase I Clinical Trial | Partial Response (PR) | 3 confirmed PRs and 19 cases of stable disease (SD) out of 54 patients. | [1] |
| JNJ-64619178 | Adenoid Cystic Carcinoma | Phase I Clinical Trial | Overall Response Rate (ORR) | 11.5% ORR with a median progression-free survival of 19.1 months in patients with ACC. | [2] |
| MRTX1719 | MTAP-deleted cancer models | Preclinical | Synthetic Lethality | Exhibits synthetic lethality in MTAP-deleted cancer models. | [3] |
| LLY-283 | H3K27M-altered diffuse midline glioma | In vitro | Cell Viability | Effective in reducing the viability of a subtype of DMG cells. | [4] |
Experimental Protocols
Immunohistochemistry Protocol for Detecting Symmetric Dimethylarginine (SDMA) in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is designed to assess the direct pharmacodynamic effect of this compound by measuring the reduction in global SDMA levels.
1. Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate slides through two changes of 100% ethanol (B145695) for 3 minutes each, followed by two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature (approximately 30 minutes).
-
Wash slides twice with 1x Phosphate Buffered Saline (PBS) for 5 minutes each.
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides three times with 1x PBS for 5 minutes each.
4. Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the anti-Symmetric Dimethylarginine (SDMA) antibody (e.g., Sym10) in the blocking buffer according to the manufacturer's instructions (a starting dilution of 1:500 to 1:2000 is recommended).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Wash slides three times with 1x PBS with 0.05% Tween-20 (PBST) for 5 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
7. Signal Amplification:
-
Wash slides three times with PBST for 5 minutes each.
-
Incubate sections with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30 minutes at room temperature.
8. Chromogenic Detection:
-
Wash slides three times with PBST for 5 minutes each.
-
Incubate sections with 3,3'-Diaminobenzidine (DAB) substrate until the desired brown staining intensity is reached (monitor under a microscope).
-
Stop the reaction by immersing the slides in deionized water.
9. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate slides through graded ethanol series (70%, 95%, 100%).
-
Clear in three changes of xylene and mount with a permanent mounting medium.
Expected Results: A decrease in the intensity of the brown nuclear and/or cytoplasmic staining in this compound-treated tissues compared to vehicle-treated controls, indicating a reduction in SDMA levels.
Additional IHC Protocols for Downstream Markers
The following markers can be assessed to understand the broader effects of this compound on key signaling pathways. The general IHC protocol above can be adapted for these markers with the specified modifications.
-
Phospho-ERK1/2 (Thr202/Tyr204):
-
Antigen Retrieval: Use a high pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).
-
Primary Antibody: Use a validated anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Expected Localization: Nuclear and/or cytoplasmic. Changes in the intensity and localization of p-ERK staining can indicate an effect on the MAPK/ERK pathway.
-
-
β-Catenin:
-
Antigen Retrieval: Use a citrate-based buffer (pH 6.0).
-
Primary Antibody: Use a validated anti-β-catenin antibody.
-
Expected Localization: Membranous, cytoplasmic, and/or nuclear. A key indicator of WNT pathway activation is the translocation of β-catenin to the nucleus. A decrease in nuclear β-catenin staining may be observed with this compound treatment.[5][6][7][8][9]
-
-
FOXP3:
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PRMT5 inhibition shows in vitro efficacy against H3K27M-altered diffuse midline glioma, but does not extend survival in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Detection of β-Catenin Localization by Immunohistochemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. biocare.net [biocare.net]
- 8. Assessment of beta-catenin expression by immunohistochemistry in colorectal neoplasms and its role as an additional prognostic marker in colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Immunohistochemical distribution of FOXP3+ regulatory T cells in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genomeme.ca [genomeme.ca]
- 12. researchgate.net [researchgate.net]
- 13. Foxp3 expression in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Mass Spectrometry Methods for Drug Target Quantification
Introduction
While the identifier "DS-437" does not correspond to a known therapeutic agent with defined protein targets in publicly available scientific literature, this document provides a comprehensive overview of state-of-the-art mass spectrometry (MS)-based proteomics methods applicable to the quantification and target engagement studies of any small molecule inhibitor. These protocols are designed for researchers, scientists, and drug development professionals.
Mass spectrometry has become an indispensable tool in drug discovery for its ability to specifically and sensitively quantify proteins and their modifications, providing critical insights into a drug's mechanism of action, target engagement, and downstream effects on signaling pathways. The primary MS-based approaches for targeted protein quantification include Selected Reaction Monitoring (SRM), Parallel Reaction Monitoring (PRM), and Data-Independent Acquisition (DIA).
This guide details the principles, experimental workflows, and data presentation for these key techniques.
Targeted Protein Quantification using Selected Reaction Monitoring (SRM)
Application Note:
Selected Reaction Monitoring (SRM), often performed on a triple quadrupole mass spectrometer, is a highly sensitive and specific method for targeted protein quantification.[1] It is considered the gold standard for targeted proteomics due to its high reproducibility and wide dynamic range. The method involves selecting a specific precursor ion (a peptide from the target protein) and then monitoring specific fragment ions generated from that precursor. By monitoring multiple unique peptide-fragment pairs (transitions) for a protein of interest, SRM allows for highly precise and accurate quantification, even in complex biological matrices. Stable isotope-labeled peptides are often used as internal standards to achieve absolute quantification.[2]
Key Advantages:
-
High Sensitivity and Specificity: Achieved by monitoring specific transitions.[1]
-
High Reproducibility: Ideal for large sample cohorts.
-
Multiplexing Capability: Dozens to hundreds of peptides can be measured in a single run.[3]
Experimental Workflow Diagram
Protocol: SRM-based Quantification of a Kinase Target
I. Sample Preparation:
-
Cell Lysis: Treat cells with the drug of interest (e.g., a kinase inhibitor) or vehicle control. Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Reduction and Alkylation: To 100 µg of protein, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Proteolytic Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute peptides and dry them in a vacuum centrifuge.
-
Internal Standard Spiking: Resuspend the dried peptides in a known volume of LC loading buffer. Add a pre-determined amount of stable isotope-labeled (e.g., ¹³C, ¹⁵N) synthetic peptides corresponding to the target protein's proteotypic peptides.
II. LC-MS/MS Analysis:
-
LC Separation: Inject the peptide mixture onto a reverse-phase C18 analytical column. Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration over 60 minutes.
-
MS Analysis (Triple Quadrupole):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
SRM Method: Create an SRM method that includes the precursor m/z values for both the endogenous (light) and isotope-labeled (heavy) peptides. For each precursor, specify at least three fragment ion m/z values (transitions) to monitor.
-
Scheduled SRM: If available, use scheduled SRM to monitor transitions only when the target peptide is expected to elute from the LC column, which increases the number of targets that can be monitored.
-
III. Data Analysis:
-
Peak Integration: Use software such as Skyline or vendor-specific software to integrate the peak areas for each transition of the light and heavy peptides.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous peptide to the peak area of the heavy internal standard.
-
Quantification: Generate a standard curve using known concentrations of the heavy peptide to determine the absolute amount of the target protein in the original sample.
Data Presentation: Quantitative SRM Data
| Treatment Group | Target Protein | Peptide Sequence | Absolute Amount (fmol/µg lysate) | Standard Deviation |
| Vehicle Control | Kinase X | VLGADFGVAAK | 15.2 | 1.8 |
| Drug (10 nM) | Kinase X | VLGADFGVAAK | 14.8 | 2.1 |
| Drug (100 nM) | Kinase X | VLGADFGVAAK | 15.5 | 1.9 |
| Vehicle Control | Phosphatase Y | YLIPETIYR | 8.9 | 0.9 |
| Drug (10 nM) | Phosphatase Y | YLIPETIYR | 9.1 | 1.2 |
| Drug (100 nM) | Phosphatase Y | YLIPETIYR | 8.7 | 1.1 |
Target Engagement using Cellular Thermal Shift Assay with MS (CETSA-MS)
Application Note:
Cellular Thermal Shift Assay (CETSA) is a powerful method to assess drug-target engagement in a cellular context. The principle is that a protein bound to a ligand (drug) is thermodynamically stabilized and will denature and precipitate at a higher temperature than the unbound protein. By coupling CETSA with mass spectrometry, it is possible to assess target engagement across the proteome. In a typical workflow, cells treated with a drug or vehicle are heated to a range of temperatures. The remaining soluble proteins are then digested and analyzed by MS to determine the melting curves for thousands of proteins simultaneously. A shift in the melting curve to higher temperatures indicates direct target engagement.
Key Advantages:
-
Physiological Relevance: Measures target binding in live cells or tissues.
-
Proteome-Wide Specificity: Can identify both on-target and off-target interactions.
-
No Drug Modification Required: Works with unlabeled compounds.
Experimental Workflow Diagram
Protocol: CETSA-MS for a Kinase Inhibitor
I. Cell Treatment and Thermal Challenge:
-
Culture cells to ~80% confluency. Treat with the desired concentration of the kinase inhibitor or vehicle (DMSO) for 1 hour.
-
Harvest cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).
-
Heat the aliquots in a thermal cycler for 3 minutes at the respective temperatures, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
II. Protein Extraction and Preparation:
-
Clarify the lysates by ultracentrifugation (100,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Perform protein digestion and isobaric labeling (e.g., TMT10plex) according to the manufacturer's protocol, labeling each temperature point with a unique TMT tag.
-
Combine the labeled peptide samples from all temperature points for both the drug-treated and vehicle-treated groups.
III. LC-MS/MS Analysis:
-
Offline Fractionation: Fractionate the combined peptide sample using high-pH reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS: Analyze each fraction on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap). Use a data-dependent acquisition (DDA) method.
IV. Data Analysis:
-
Database Search: Search the raw MS data against a protein database to identify and quantify proteins. Extract the TMT reporter ion intensities for each identified protein.
-
Melting Curve Generation: For each protein, normalize the abundance at each temperature point to the abundance at the lowest temperature (e.g., 40°C). Plot the relative soluble fraction against temperature to generate melting curves for both vehicle and drug-treated conditions.
-
Thermal Shift Analysis: Calculate the melting temperature (Tm) for each protein under both conditions. A significant increase in Tm in the drug-treated sample indicates target engagement.
Data Presentation: CETSA-MS Target Engagement Data
| Protein Target | Condition | Melting Temp (Tm) in °C | Thermal Shift (ΔTm) in °C | p-value |
| Kinase X (On-Target) | Vehicle | 52.1 | +5.8 | < 0.001 |
| Drug-Treated | 57.9 | |||
| Kinase Z (Off-Target) | Vehicle | 54.3 | +2.5 | < 0.05 |
| Drug-Treated | 56.8 | |||
| GAPDH (Non-Target) | Vehicle | 49.5 | -0.2 | > 0.5 |
| Drug-Treated | 49.3 |
Signaling Pathway Analysis
Application Note:
Understanding how a drug affects cellular signaling pathways is crucial for elucidating its mechanism of action and potential side effects. Mass spectrometry-based phosphoproteomics is a powerful tool for this purpose. By quantifying changes in protein phosphorylation levels across thousands of sites in response to drug treatment, researchers can map the activity of signaling cascades. This is often done by enriching for phosphopeptides from cell lysates (e.g., using Titanium Dioxide or IMAC) followed by quantitative LC-MS/MS analysis.
Signaling Pathway Diagram: Kinase Cascade
This document provides a foundational framework for applying mass spectrometry in drug target analysis. The specific details of each protocol may require optimization based on the target protein, cell type, and available instrumentation.
References
Troubleshooting & Optimization
DS-437 solubility issues and solutions.
Welcome to the technical support center for DS-437, a dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of PRMT5 and PRMT7. It functions as an S-adenosylmethionine (SAM) competitive inhibitor. By blocking the activity of PRMT5 and PRMT7, this compound prevents the methylation of arginine residues on histone and non-histone proteins, which can play a crucial role in regulating gene expression and other cellular processes.
Q2: I am having difficulty dissolving this compound in aqueous buffers for my experiment. What is the recommended starting procedure?
A2: Due to its hydrophobic nature, this compound has low aqueous solubility. The standard and recommended procedure is to first prepare a high-concentration stock solution in an organic solvent, followed by dilution into your aqueous experimental buffer. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating a stock solution of this compound.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. To mitigate this, it is crucial to perform a stepwise dilution. Instead of adding a small volume of the concentrated DMSO stock directly into a large volume of aqueous buffer, first, perform one or more intermediate dilutions in DMSO to lower the concentration. Then, add the final, less concentrated DMSO stock to your aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. Additionally, ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5% for cell-based assays, to avoid solvent-induced toxicity or off-target effects.
Q4: What is the optimal storage condition for this compound solutions?
A4: this compound in its powdered form should be stored at -20°C or -80°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For short-term storage (a few days), -20°C is acceptable.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: Insufficient solvent or low temperature.
-
Solution:
-
Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortex the solution vigorously for 1-2 minutes.
-
If dissolution is still incomplete, sonication in a water bath for short intervals may be helpful.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium leading to a lower effective concentration.
-
Solution:
-
Verify Solubility at Working Concentration: Before your experiment, prepare a dilution of this compound in your cell culture medium at the highest intended working concentration. Let it sit at the incubation temperature (e.g., 37°C) for the duration of your experiment. Centrifuge the sample and visually inspect for any precipitate.
-
Optimize Dilution: As described in the FAQs, use a stepwise dilution method.
-
Consider Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes aid in solubilizing hydrophobic compounds. However, in other cases, interactions can lead to precipitation. You may need to test different serum concentrations.
-
Issue 3: Low or no activity in an in vitro enzyme assay.
-
Possible Cause: The actual concentration of soluble this compound in the assay buffer is lower than the nominal concentration.
-
Solution:
-
Pre-Assay Solubility Check: Prepare your this compound dilutions in the final assay buffer. Allow them to equilibrate at the assay temperature for the duration of the assay. Centrifuge the solutions and, if possible, measure the concentration of the supernatant using an analytical method like HPLC-UV to determine the true soluble concentration.
-
Incorporate a Surfactant: For biochemical assays, the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01% - 0.1%) in the assay buffer can help maintain the solubility of hydrophobic compounds.
-
Quantitative Data on Solubility Enhancement (Hypothetical)
| Solvent/Buffer System | pH | Temperature (°C) | Solubilizing Agent | Concentration of Agent | Hypothetical Max Soluble Concentration of this compound (µM) |
| Deionized Water | 7.0 | 25 | None | N/A | < 1 |
| PBS | 7.4 | 25 | None | N/A | < 1 |
| PBS | 7.4 | 37 | None | N/A | < 1 |
| DMSO | N/A | 25 | None | N/A | > 50,000 (50 mM) |
| PBS | 7.4 | 25 | Tween-20 | 0.05% (v/v) | 15 |
| PBS | 7.4 | 25 | HP-β-Cyclodextrin | 2% (w/v) | 50 |
| Acetate Buffer | 5.0 | 25 | None | N/A | 5 |
| Glycine-NaOH Buffer | 9.0 | 25 | None | N/A | 2 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound powder (Molecular Weight: ~397.45 g/mol ) and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 251.6 µL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 2-3 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays
-
Intermediate Dilution: Thaw a 10 mM stock solution of this compound in DMSO. Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.
-
Final Dilution: Warm your cell culture medium to 37°C. Add 10 µL of the 1 mM intermediate stock solution to 990 µL of the pre-warmed medium to achieve a final concentration of 10 µM. It is critical to add the DMSO stock to the medium while gently vortexing to ensure rapid dispersion and minimize precipitation.
-
Control: Prepare a vehicle control by adding 10 µL of DMSO to 990 µL of cell culture medium (final DMSO concentration of 1%). Ensure your experimental conditions have a final DMSO concentration of less than 0.5%.
Visualizations
How to dissolve DS-437 for in vitro experiments.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using DS-437, a dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dual inhibitor of PRMT5 and PRMT7 with IC₅₀ values of approximately 6 μM for both enzymes. It acts as an S-adenosylmethionine (SAM)-competitive inhibitor. At higher concentrations, it can also inhibit DNMT3A and DNMT3B, with IC₅₀ values of 52 μM and 62 μM, respectively.[1]
Q2: What is the primary mechanism of action of this compound?
A2: this compound primarily functions by inhibiting the methyltransferase activity of PRMT5 and PRMT7. PRMT5 is the main enzyme responsible for symmetric arginine dimethylation (SDMA) on both histone and non-histone proteins, playing a crucial role in gene expression, RNA splicing, and signal transduction. By blocking this activity, this compound can modulate various cellular pathways.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the solid (powder) form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved into a stock solution, it is recommended to store it at -80°C for up to 2 years or at -20°C for up to 1 year to maintain its stability.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Difficulty Dissolving this compound | The compound may not be readily soluble at the desired concentration. | Use 100% DMSO as the solvent. Gentle warming and vortexing can aid dissolution. For high concentrations, ultrasonic treatment is recommended.[2] |
| Precipitation in Cell Culture Media | The final concentration of DMSO in the media is too high, or the compound has limited solubility in aqueous solutions. | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to avoid solvent toxicity. Prepare intermediate dilutions of your stock solution in an appropriate solvent before adding to the aqueous media. |
| Inconsistent or No Biological Activity | The compound may have degraded due to improper storage or handling. The concentration used may be too low. | Verify the storage conditions of your this compound stock. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. |
| Observed Off-Target Effects | At higher concentrations, this compound can inhibit other methyltransferases like DNMT3A and DNMT3B. | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects. Consider using additional, structurally different PRMT5/7 inhibitors as controls. |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Based on the desired stock concentration and the molecular weight of this compound (397.45 g/mol ), calculate the required mass of the compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. The solubility of this compound in DMSO is 125 mg/mL (314.50 mM).[2]
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If dissolution is difficult, use an ultrasonic water bath for short intervals until the solution becomes clear.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 397.45 g/mol | |
| IC₅₀ (PRMT5) | ~6 μM | [1] |
| IC₅₀ (PRMT7) | ~6 μM | [1] |
| IC₅₀ (DNMT3A) | 52 μM | [1] |
| IC₅₀ (DNMT3B) | 62 μM | [1] |
| Solubility in DMSO | 125 mg/mL (314.50 mM) | [2] |
| Storage (Solid) | -20°C (3 years), 4°C (2 years) | [2] |
| Storage (Solution) | -80°C (2 years), -20°C (1 year) | [2] |
Signaling Pathways and Experimental Workflow
PRMT5 Signaling Pathways
This compound inhibits PRMT5, which is a key regulator of various cellular processes. The following diagram illustrates some of the major signaling pathways influenced by PRMT5 activity. Inhibition of PRMT5 by this compound can lead to the modulation of these pathways.
References
Technical Support Center: DS-437 Stability Profile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of DS-437 in various solvents and media. Due to the limited availability of specific public data on this compound stability, this document outlines general principles and best practices for stability assessment, using hypothetical data for illustrative purposes. It is crucial to perform your own stability studies to determine the precise stability of this compound under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: How should I prepare stock solutions of this compound?
A2: For initial studies, it is advisable to prepare stock solutions in a solvent known to be compatible and in which the compound is stable, such as anhydrous DMSO. For aqueous-based assays, further dilution of the DMSO stock into the aqueous buffer is a common practice. It is critical to assess the stability of this compound in the final aqueous medium, as precipitation or degradation can occur.
Q3: What are the potential degradation pathways for a compound like this compound?
A3: While specific degradation pathways for this compound have not been publicly detailed, molecules with similar functional groups may be susceptible to hydrolysis, oxidation, and photodecomposition. Forced degradation studies are essential to identify the specific degradation products and pathways for this compound.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, is the gold standard for monitoring the stability of a compound. This method should be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in aqueous buffer | - Low aqueous solubility. - Buffer pH is not optimal for solubility. - Concentration of this compound exceeds its solubility limit. | - Increase the percentage of co-solvent (e.g., DMSO) if compatible with the experiment. - Adjust the pH of the buffer. - Perform a solubility study to determine the maximum soluble concentration. |
| Loss of this compound activity over time in an assay | - Degradation of the compound in the assay medium. - Adsorption to plasticware or other surfaces. | - Perform a time-course stability study in the assay medium using a stability-indicating analytical method. - Consider using low-adhesion plasticware. - Include a stability control in your experiments. |
| Appearance of unknown peaks in chromatograms | - Degradation of this compound. - Contamination of solvents or reagents. | - Conduct forced degradation studies to generate and identify potential degradation products. - Analyze blank samples (vehicle control) to rule out contamination. |
Data Presentation
Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Initial Concentration (µM) | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| DMSO | 10 | >99% | >99% | >99% |
| PBS (pH 7.4) | 10 | 85% | 72% | 60% |
| Acetonitrile | 10 | 98% | 95% | 92% |
| Methanol | 10 | 97% | 93% | 89% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Half-life (t½) in hours |
| 3.0 | Citrate Buffer | 12 |
| 5.0 | Acetate Buffer | 24 |
| 7.4 | Phosphate Buffer | 8 |
| 9.0 | Borate Buffer | 4 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in a Solvent
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the solvent of interest (e.g., 1 mM in DMSO).
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration in the test solvent.
-
Incubation: Aliquot the working solution into multiple vials and incubate at the desired temperature.
-
Time Points: At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove a vial for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Caption: Workflow for conducting forced degradation studies on this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates a logical decision-making process when encountering stability issues during experimental work with this compound.
Caption: Decision tree for troubleshooting experimental inconsistencies.
Potential off-target effects of DS-437.
Identifier Ambiguity and Request for Clarification
Our initial investigation to retrieve information regarding the potential off-target effects of "DS-437" has revealed that this identifier does not correspond to a known pharmaceutical compound or therapeutic agent in publicly available scientific and medical databases. Instead, the designation "DS437" is consistently associated with a World Trade Organization (WTO) dispute case between the United States and China concerning countervailing duty measures.[1][2][3][4][5][6][7]
To provide you with accurate and relevant technical support, we kindly request that you verify and provide the correct name or identifier of the drug or compound you are researching. It is possible that "this compound" may be an internal project code, a catalog number, or a typographical error.
Once you provide the correct identifier, we will be able to:
-
Conduct a thorough literature search for its known or potential off-target effects.
-
Summarize relevant quantitative data into structured tables.
-
Provide detailed experimental protocols for assessing off-target activities.
-
Generate diagrams of associated signaling pathways and experimental workflows.
We are committed to providing you with the detailed technical information you need for your research. Please reply with the corrected drug name or identifier, and we will proceed with generating the comprehensive technical support center content you have requested.
References
- 1. ustr.gov [ustr.gov]
- 2. tradeisds.com [tradeisds.com]
- 3. ustr.gov [ustr.gov]
- 4. WT/DS437 - United States - Countervailing Duty Measures on Certain Products from China [policy.trade.ec.europa.eu]
- 5. Countervailing Duty Measures on Certain Products from China | United States Trade Representative [ustr.gov]
- 6. United States - Countervailing Duty Measures on Certain Products from China (WT/DS437): Report of the Appellate Body - Dispute Settlement Reports 2015 [cambridge.org]
- 7. US Countervailing Measures (China) (DS437) | World Trade Review | Cambridge Core [cambridge.org]
Technical Support Center: Interpreting Unexpected Results in BET Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with BET (Bromodomain and Extra-terminal domain) inhibitors. While the specific compound "DS-437" is not widely documented, this guide addresses common challenges and observations associated with the broader class of BET inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BET inhibitors?
BET inhibitors are a class of small molecules that competitively bind to the acetyl-lysine recognition pockets of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] This binding displaces BET proteins from chromatin, preventing their interaction with acetylated histones and transcriptional regulators. The result is the suppression of gene transcription, particularly of oncogenes like MYC, and other genes crucial for cell proliferation and survival.[1]
Q2: What are the expected outcomes of successful BET inhibition in cancer cell lines?
Successful treatment with a BET inhibitor is typically expected to lead to:
-
Downregulation of key oncogenes: A significant decrease in the expression of MYC and its target genes is a hallmark of effective BET inhibition.[1][2]
-
Cell Cycle Arrest: BET inhibitors often induce a G1 cell cycle arrest.[3]
-
Induction of Apoptosis: In many cancer cell lines, BET inhibition leads to programmed cell death.[3][4]
-
Cellular Differentiation: In some contexts, these inhibitors can induce terminal differentiation of cancer cells.[5]
Q3: Are there known off-target effects associated with BET inhibitors?
Yes, off-target effects are a consideration. Some kinase inhibitors have been found to exhibit unintended inhibitory activity on BET bromodomains.[5] Conversely, while BET inhibitors are designed to target BET proteins, they can have a broad impact on transcription, which may lead to unforeseen side effects.[6] Concerns also exist about potential cross-reactivity with non-BET bromodomain-containing proteins.[6]
Troubleshooting Unexpected Experimental Results
Issue 1: No significant anti-proliferative effect or apoptosis observed.
If your BET inhibitor treatment does not yield the expected reduction in cell viability or increase in apoptosis, consider the following possibilities and troubleshooting steps.
| Potential Cause | Suggested Troubleshooting Step |
| Inherent or Acquired Resistance | Investigate known resistance pathways. For example, some cancer cells develop resistance through the upregulation of other signaling pathways like WNT or PI3K/RAS.[7][8] Consider combination therapies to target these compensatory mechanisms. |
| Insufficient Drug Concentration or Exposure | Verify the IC50 of your compound in your specific cell line. Optimize drug concentration and treatment duration. Ensure the compound is stable in your culture media for the duration of the experiment. |
| Cell Line Specific Factors | The genetic background of the cell line can influence sensitivity. For instance, some triple-negative breast cancers show preferential sensitivity.[9] Confirm that your chosen cell line is known to be sensitive to BET inhibition. |
| Upregulation of other BET family members | Resistance can be mediated by the compensatory upregulation of other BET proteins, such as BRD2, when BRD4 is inhibited.[10] Use RT-qPCR or Western blotting to assess the expression levels of all BET family members. |
Troubleshooting Workflow for Lack of Efficacy
Caption: A logical workflow for troubleshooting a lack of anti-proliferative effects in BET inhibitor experiments.
Issue 2: Unexpected Toxicity or Cell Death Profile.
Sometimes, a BET inhibitor may induce a different type of cell death than expected or show toxicity in non-cancerous cells.
| Potential Cause | Suggested Troubleshooting Step |
| Off-Target Toxicity | The compound may be interacting with other bromodomain-containing proteins or have other off-target effects.[6] Consider screening your compound against a panel of bromodomains to assess its selectivity. |
| On-Target, Off-Tissue Effects | The targeted BET protein may have essential functions in normal cells, leading to toxicity. This is a known challenge with pan-BET inhibitors.[6] Evaluate the effect of the inhibitor on a non-cancerous control cell line from the same tissue of origin. |
| Induction of a Different Cell Death Pathway | While apoptosis is common, other cell death mechanisms like necrosis or autophagy could be induced. Utilize assays specific for different cell death pathways to characterize the observed phenotype. |
Summary of Common Adverse Events in Clinical Trials
The following table summarizes common adverse events (AEs) observed in clinical trials of various BET inhibitors. These findings can provide context for unexpected in vitro or in vivo toxicities.
| Adverse Event | Frequency (Any Grade) | Frequency (Grade 3/4) | Associated BET Inhibitors |
| Thrombocytopenia | 15-96%[8][9][11][12] | 20.3-58%[11][12] | OTX-015, ABBV-075, CPI-0610, ZEN-3694[8][11][12] |
| Anemia | Common[8][11][12] | Common[11][12] | ABBV-075, CPI-0610[11] |
| Fatigue | 40-43.1%[8][11] | Common[11] | ZEN-3694, ABBV-075, CPI-0610[8][11] |
| Gastrointestinal Issues (Nausea, Diarrhea, Vomiting) | 34.7-45%[8][11] | Common[9] | ZEN-3694, ABBV-075[8][11] |
| Dysgeusia (Altered Taste) | 20-48.6%[8][11] | Less Common | ZEN-3694, ABBV-075[8][11] |
| Decreased Appetite | 25%[8] | Less Common | ZEN-3694[8] |
Key Signaling Pathways and Experimental Protocols
BET Inhibitor Signaling Pathway
BET inhibitors primarily exert their effects by downregulating the transcription of genes controlled by super-enhancers, to which BET proteins, particularly BRD4, are recruited. A critical target of this action is the MYC oncogene.
Caption: Mechanism of action of BET inhibitors on the MYC signaling pathway.
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for their growth rate and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the BET inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period corresponding to the cell line's doubling time (typically 3 to 6 days).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
2. Target Gene Expression Analysis (RT-qPCR)
This method is used to quantify the downregulation of BET inhibitor target genes, such as MYC.
-
Cell Treatment: Treat cells with the BET inhibitor at a relevant concentration (e.g., IC50) for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using primers specific for your target gene (e.g., MYC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target gene in treated versus untreated cells using the ΔΔCt method.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications | MDPI [mdpi.com]
- 8. onclive.com [onclive.com]
- 9. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DS-437 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize DS-437 concentration and minimize toxicity in experimental settings.
FAQs: General Questions
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7. It also demonstrates inhibitory activity against DNA Methyltransferases 3A (DNMT3A) and 3B (DNMT3B). As a S-adenosylmethionine (SAM)-competitive inhibitor of PRMT5, it blocks the methylation of various proteins, including histones and non-histone substrates, thereby impacting gene expression and other cellular processes.[1] Its inhibitory action on DNMTs suggests it may also affect DNA methylation patterns.
Q2: What are the potential on-target and off-target toxicities of this compound?
While specific toxicity data for this compound is limited, potential toxicities can be inferred from its known targets, PRMT5 and DNMTs.
-
PRMT5 Inhibition-Related Toxicities: Inhibition of PRMT5 is crucial for many cellular functions, and its disruption can lead to adverse effects. Clinical trials of other PRMT5 inhibitors have reported dose-limiting toxicities, which may also be relevant for this compound. These primarily include hematological side effects such as anemia, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count).[2][3][4] Other reported adverse events include fatigue, nausea, and alopecia.[2]
-
DNMT Inhibition-Related Toxicities: DNMT inhibitors, like azacytidine and decitabine, are known to have toxic effects, particularly at higher concentrations, which can include the formation of DNA-DNMT adducts leading to DNA damage.[5][6]
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing toxicity?
The optimal concentration of this compound will depend on the specific cell type or animal model being used. A dose-response study is essential to determine the therapeutic window. This involves treating your experimental system with a range of this compound concentrations and assessing both efficacy (e.g., inhibition of tumor cell growth) and toxicity (e.g., reduction in viability of normal cells). The goal is to identify a concentration that maximizes the desired effect while minimizing adverse effects.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in non-target cells.
-
Question: I am observing significant cell death in my control/non-cancerous cell lines even at low concentrations of this compound. What could be the reason?
-
Answer:
-
Concentration Too High: The IC50 value for PRMT5/7 inhibition is 6 μM, while for DNMT3A/3B it is 52-62 μM.[1] Even at concentrations effective for PRMT5 inhibition, off-target effects or on-target toxicities in highly sensitive cell lines can occur. It is recommended to perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range) to identify the minimal effective concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your non-target cells might have a higher dependence on PRMT5 or be more susceptible to DNMT inhibition. Consider using a panel of different non-target cell lines to assess general toxicity.
-
Experimental Error: Ensure proper dilution and mixing of the compound. Verify the cell seeding density, as very low cell numbers can be more susceptible to drug effects. Refer to general troubleshooting guides for cell-based assays for more tips.[7][8][9][10]
-
Issue 2: Lack of desired biological effect at tested concentrations.
-
Question: I am not observing the expected anti-proliferative or pro-apoptotic effect in my cancer cell line at concentrations up to 10 μM. What should I do?
-
Answer:
-
Cell Line Resistance: The target cancer cell line may be resistant to PRMT5/DNMT inhibition. This could be due to mutations in the target enzymes or upregulation of compensatory signaling pathways. Confirm the expression of PRMT5 and DNMTs in your cell line.
-
Suboptimal Assay Conditions: Review your experimental protocol. Ensure the incubation time is sufficient for the compound to exert its effect. For enzyme inhibitors, a longer incubation period (e.g., 48-72 hours) may be necessary to observe a phenotypic outcome.
-
Compound Integrity: Verify the integrity and activity of your this compound stock. Improper storage or handling can lead to degradation.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle effects. Consider using a more sensitive assay or a combination of assays to measure cell viability, proliferation, and apoptosis.
-
Data Presentation: Potential Toxicities of PRMT5 and DNMT Inhibitors
The following table summarizes potential toxicities based on the known effects of inhibitors targeting PRMT5 and DNMTs. This information is intended as a guide for monitoring potential adverse effects of this compound in your experiments.
| Target | Potential Toxicities | References |
| PRMT5 | Hematological: Anemia, Thrombocytopenia, Neutropenia | [2][3][4] |
| General: Fatigue, Nausea, Alopecia, Dyspeptic events | [2] | |
| DNMTs | Cellular: DNA damage (at high concentrations), Cell cycle arrest | [5][11] |
| General: High toxicity with nucleoside analogues | [12] |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13][14]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Controls: Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate as recommended and then measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis control) wells.[14][15]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound in a larger format (e.g., 6-well plate) for the desired time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.[14]
Mandatory Visualizations
Signaling Pathways
Caption: Simplified PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: Overview of DNMT-mediated gene silencing and inhibition by this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. DNA methyltransferase inhibitors and their emerging role in epigenetic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. DNMT (DNA methyltransferase) inhibitors radiosensitize human cancer cells by suppressing DNA repair activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent DS-437 Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent experimental outcomes with DS-437, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive inhibitor of PRMT5 and PRMT7, acting as an analog of the cofactor S-adenosylmethionine (SAM).[1] By binding to the SAM pocket of these enzymes, this compound prevents the transfer of methyl groups to substrate proteins, thereby inhibiting their function.[1] This can impact various cellular processes, including gene transcription, RNA splicing, and signal transduction, which are often dysregulated in cancer.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a dry powder at -20°C for long-term storage and at 4°C for short-term use. Stock solutions, typically prepared in DMSO, should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. SAM analogs can be unstable, so proper storage is critical for reproducible results.[4]
Q3: What are the known off-target effects of this compound?
As a SAM mimetic, this compound has the potential to inhibit other methyltransferases, although it shows selectivity for PRMT5 and PRMT7.[1] It has been noted to also inhibit DNMT3A and DNMT3B at higher concentrations.[5] Off-target effects on kinases are also a possibility with small molecule inhibitors.[2] It is recommended to perform counter-screens or use structurally distinct PRMT5 inhibitors to confirm that the observed phenotype is due to on-target activity.
Q4: How can I confirm on-target engagement of this compound in my cells?
To confirm that this compound is inhibiting PRMT5 in your cellular model, you can perform a Western blot to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as Histone H4 at Arginine 3 (H4R3me2s).[2] A dose-dependent decrease in this mark would indicate target engagement.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and assess viability before plating. Create a standardized seeding protocol and adhere to it strictly. |
| Edge Effects in Microplates | Evaporation from wells on the periphery of the plate can concentrate media components and this compound, leading to variability. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to maintain humidity. |
| This compound Solubility and Stability | This compound is typically dissolved in DMSO. Ensure the compound is fully dissolved before diluting in media. Precipitated compound will lead to inconsistent dosing. Prepare fresh dilutions for each experiment and avoid storing diluted solutions for extended periods. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced toxicity.[3] |
| Cell Line-Specific Sensitivity | Different cell lines can exhibit varying sensitivity to PRMT5 inhibition due to their genetic background (e.g., MTAP deletion status) and expression levels of PRMT5 and its substrates.[6] It is crucial to establish a baseline sensitivity for your specific cell line with a dose-response curve. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and response to treatment, leading to inconsistent results. Regularly test your cell cultures for mycoplasma contamination. |
Key Experimental Protocols & Methodologies
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Remove the old medium and add 100 µL of the diluted compound or vehicle control.[8]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 to 120 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for FOXP3 Methylation
This protocol is designed to assess the effect of this compound on the methylation status of the FOXP3 promoter, a key transcription factor in regulatory T cells (Tregs).
Materials:
-
Treated and untreated cells
-
Formaldehyde (B43269) (1% final concentration) for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication equipment
-
Anti-H4R3me2s antibody (or other relevant histone mark antibody)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the FOXP3 promoter region
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against a PRMT5-dependent histone mark (e.g., H4R3me2s) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating with Proteinase K at 65°C.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the FOXP3 promoter region to quantify the enrichment of the target histone mark.
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | MTAP Status | This compound IC50 (µM) |
| HT-29 | Colorectal Cancer | WT | Data not available |
| A549 | Lung Cancer | WT | Data not available |
| HCT116 | Colorectal Cancer | WT | Data not available |
| MCF-7 | Breast Cancer | WT | Data not available |
| PC-3 | Prostate Cancer | Deleted | Data not available |
Note: Specific IC50 values for this compound are not widely published. Researchers should determine these values empirically for their cell lines of interest. The MTAP status is a key factor in sensitivity to PRMT5 inhibitors.[9]
Mandatory Visualizations
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent this compound experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. onclive.com [onclive.com]
How to control for DS-437 off-target activity.
Topic: How to Control for DS-437 Off-Target Activity
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies to control for and interpret the off-target activities of this compound, a dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and Protein Arginine Methyltransferase 7 (PRMT7).
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
This compound is a dual inhibitor that targets two protein arginine methyltransferases:
-
PRMT5: The primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. It plays a crucial role in the regulation of gene expression, mRNA splicing, and signal transduction.[1]
-
PRMT7: The only known type III PRMT, which catalyzes the monomethylation of arginine residues. Its functions are less characterized but are implicated in processes like the cellular stress response and cancer metastasis.[2][3]
Q2: What are the known or potential off-targets of this compound?
This compound was found to be inactive against a panel of 29 other human protein, DNA, and RNA methyltransferases.[2][4] However, it has shown some residual activity against:
-
DNMT3A and DNMT3B: DNA methyltransferases involved in establishing and maintaining DNA methylation patterns. The IC50 values for these are significantly higher than for PRMT5 and PRMT7, suggesting a weaker interaction.
It is important to note that a comprehensive kinome-wide scan for this compound is not publicly available. Therefore, other off-target interactions, particularly with kinases, cannot be completely ruled out.
Q3: I'm observing a cellular phenotype that doesn't align with the known functions of PRMT5 or PRMT7. How can I determine if this is an off-target effect?
Observing an unexpected phenotype is a common indicator of potential off-target activity. To investigate this, a systematic approach involving several control experiments is recommended. These include:
-
Using a Structurally Unrelated Inhibitor: Employ a different PRMT5/7 inhibitor with a distinct chemical scaffold. If the same phenotype is observed, it strengthens the evidence for an on-target effect.[5]
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically reduce the expression of PRMT5 and/or PRMT7. If the phenotype of the genetic knockdown matches that of this compound treatment, it strongly suggests an on-target mechanism.[5]
-
Washout Experiment: For reversible inhibitors like this compound, washing out the compound should lead to a reversal of the phenotype if it is due to on-target inhibition.[6]
-
Dose-Response Analysis: A clear correlation between the concentration of this compound and the observed phenotype, which aligns with the IC50 for PRMT5/7 inhibition, supports an on-target effect.
Q4: How can I confirm that this compound is engaging its intended targets in my cellular experiments?
On-target engagement can be verified by measuring the downstream consequences of PRMT5 and PRMT7 inhibition. A common method is to perform a Western blot to detect changes in the methylation status of known substrates.
-
For PRMT5: A reduction in the symmetric dimethylation of arginine (SDMA) on substrates like Histone H4 at Arginine 3 (H4R3me2s) or SmD3 is a reliable indicator of on-target activity.[7]
-
For PRMT7: As a monomethyltransferase, assessing its activity can be more challenging. One approach is to monitor the methylation of its specific substrates if known and if specific antibodies are available.
Troubleshooting Guide
Problem 1: Discrepancy between Biochemical and Cellular Assay Results
You observe potent inhibition of PRMT5/7 in a biochemical assay (e.g., low nanomolar IC50), but the effect in your cell-based assay is much weaker (micromolar EC50) or absent.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Confirm the cell permeability of this compound in your specific cell line. 2. Increase the incubation time to allow for sufficient intracellular accumulation. |
| Cellular Efflux Pumps | 1. Determine if your cell line expresses high levels of efflux pumps (e.g., P-glycoprotein). 2. Co-incubate with a known efflux pump inhibitor to see if the potency of this compound increases. |
| Compound Metabolism | Your cells may rapidly metabolize this compound into an inactive form. This can be assessed using LC-MS/MS to measure the intracellular concentration of the active compound over time. |
| High Intracellular SAM Concentration | This compound is an S-adenosylmethionine (SAM)-competitive inhibitor.[4] High intracellular concentrations of SAM can compete with this compound for binding to PRMT5/7, reducing its apparent potency in cells compared to biochemical assays where SAM concentrations are controlled.[7] |
Problem 2: Unexpected Cellular Phenotype
The observed cellular response (e.g., apoptosis, differentiation) is not consistent with the known biological roles of PRMT5 and PRMT7.
| Possible Cause | Troubleshooting Steps |
| Off-Target Inhibition | 1. Perform a selectivity profile of this compound against a broader panel of methyltransferases or kinases if possible. 2. Use a structurally distinct PRMT5/7 inhibitor (see Table 1) to see if the phenotype is recapitulated. 3. Perform a genetic knockdown of PRMT5 and PRMT7 to confirm if the phenotype is on-target.[5] |
| Inhibition of a Negative Feedback Loop | Inhibition of PRMT5 or PRMT7 might disrupt a negative feedback loop, leading to the paradoxical activation of a signaling pathway. Detailed pathway analysis using phosphoproteomics or transcriptomics may be necessary to investigate this. |
| Cell Line-Specific Effects | The observed phenotype may be specific to the genetic background or expression profile of your cell line. Test the effect of this compound in multiple cell lines to assess the generality of the response. |
Data Presentation
Table 1: Inhibitory Activity of this compound and Structurally Distinct PRMT5 Inhibitors
| Compound | Primary Target(s) | Mechanism of Action | Biochemical IC50 | Selectivity Notes | Reference |
| This compound | PRMT5, PRMT7 | SAM-Competitive | PRMT5: ~6 µM PRMT7: ~6 µM | Inactive against 29 other methyltransferases. Weak activity against DNMT3A/B. | [2][4] |
| EPZ015666 | PRMT5 | Peptide-Competitive | 22 nM | Broad selectivity against other histone methyltransferases. | [4][8] |
| GSK3326595 | PRMT5 | SAM-Uncompetitive, Peptide-Competitive | 6.2 nM | >4,000-fold selective over a panel of 20 other methyltransferases. | [4][9] |
Table 2: Expected Outcomes of On-Target vs. Off-Target Effects
| Experimental Control | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Structurally Distinct PRMT5/7 Inhibitor | The observed phenotype is reproduced. | The observed phenotype is not reproduced or is different. |
| siRNA/CRISPR Knockdown of PRMT5/7 | The phenotype of genetic knockdown mimics the phenotype of this compound treatment. | The phenotype of genetic knockdown is different from or does not rescue the phenotype of this compound treatment. |
| Washout Experiment | The phenotype is reversed after the removal of this compound. | The phenotype persists after the removal of this compound (suggesting irreversible binding or a downstream cascade). |
| Dose-Response Correlation | The EC50 for the phenotype is in a similar range to the cellular IC50 for PRMT5/7 inhibition. | There is a significant discrepancy between the phenotypic EC50 and the target inhibition IC50. |
Experimental Protocols
Protocol 1: Biochemical Assay for IC50 Determination of this compound
This protocol describes a radiometric assay to measure the enzymatic activity of PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
In a 96-well plate, add the assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable wash buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[4]
Protocol 2: Western Blot for On-Target Engagement (SDMA Levels)
This protocol allows for the assessment of PRMT5 inhibition in a cellular context by measuring the levels of symmetric dimethylarginine (SDMA) on a known substrate.[7]
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SDMA, anti-H4R3me2s, anti-SmD3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to the loading control to determine the relative reduction in SDMA levels.
Protocol 3: siRNA-Mediated Knockdown of PRMT5 and PRMT7
This protocol provides a general guideline for transiently knocking down PRMT5 and PRMT7 expression using siRNA.[10]
Materials:
-
Cell line of interest
-
siRNA targeting PRMT5, PRMT7, and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
Antibiotic-free complete growth medium
Procedure:
-
One day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
In separate tubes, dilute the siRNAs (for PRMT5, PRMT7, and non-targeting control) and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, replace the medium with fresh, complete growth medium.
-
Harvest the cells for analysis (e.g., Western blot for protein knockdown efficiency, or functional assays) at 48-72 hours post-transfection.[11]
Protocol 4: Washout Experiment
This general protocol can be adapted to assess the reversibility of a phenotype induced by this compound.[6]
Procedure:
-
Treat cells with this compound at a concentration that induces a clear phenotype for a defined period (e.g., 24 hours). Include a vehicle-treated control group.
-
After the treatment period, aspirate the medium containing the inhibitor.
-
Wash the cells twice with a generous volume of pre-warmed, drug-free culture medium to remove any residual compound.
-
Add fresh, drug-free medium to the cells.
-
Continue to culture the cells and monitor the phenotype at various time points post-washout (e.g., 24, 48, 72 hours).
-
Compare the phenotype of the washout group to cells continuously exposed to this compound and to the vehicle control. A reversal of the phenotype in the washout group suggests a reversible, on-target effect.
Visualizations
Caption: Simplified signaling pathways involving PRMT5 and PRMT7, and their inhibition by this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
Caption: Logical relationships between control experiments and hypothesis testing for off-target effects.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of a Dual PRMT5–PRMT7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
DS-437 degradation and storage recommendations.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of DS-437, a dual PRMT5 and PRMT7 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound stock solutions should be stored at low temperatures. Based on available data, it is recommended to store aliquoted stock solutions to minimize freeze-thaw cycles, which can contribute to degradation.
Q2: How should I prepare working solutions of this compound?
A2: It is recommended to prepare fresh working solutions of this compound for each experiment from a frozen stock. If a working solution needs to be stored for a short period, it should be kept on ice and protected from light. As an analog of S-adenosylmethionine (SAM), this compound may be susceptible to degradation in aqueous solutions, especially at neutral or alkaline pH.
Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A3: Inconsistent results can stem from several factors, including the degradation of this compound. As a SAM analog, this compound may be unstable in aqueous solutions over time. It is also crucial to maintain consistent experimental parameters such as cell density, passage number, and incubation times.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, as a S-adenosylmethionine (SAM) analog, it may be susceptible to similar degradation mechanisms. These can include intramolecular cyclization to a homoserine lactone derivative and depurination, particularly in neutral to alkaline aqueous solutions.
Troubleshooting Guides
Issue: Decreased or variable inhibitory activity of this compound in experiments.
This is a common issue that can often be traced back to the handling and storage of the compound.
-
Potential Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Always prepare fresh working solutions from a properly stored, frozen stock solution for each experiment.
-
Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
If possible, perform a quality control check on your stock solution using an analytical method like HPLC to assess its integrity.
-
-
-
Potential Cause 2: Improper Solution Preparation.
-
Troubleshooting Steps:
-
Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution into aqueous buffers.
-
After dilution in aqueous media, use the solution promptly. Do not store aqueous solutions of this compound for extended periods.
-
-
-
Potential Cause 3: Experimental Variability.
-
Troubleshooting Steps:
-
Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations.
-
Include positive and negative controls in every experiment to monitor assay performance.
-
-
Quantitative Data Summary
| Parameter | Recommendation | Stability Period |
| Stock Solution Storage | Store at -80°C in a suitable solvent (e.g., DMSO). | Up to 2 years |
| Store at -20°C in a suitable solvent (e.g., DMSO). | Up to 1 year | |
| Working Solution | Prepare fresh for each experiment. | Use immediately |
Experimental Protocols
Protocol: In Vitro PRMT5 Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound on PRMT5.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM NaCl, 1 mM DTT).
-
Prepare solutions of recombinant human PRMT5/MEP50 complex, a suitable substrate (e.g., histone H4 peptide), and the cofactor S-adenosyl-L-[methyl-³H]methionine.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the this compound working solution or DMSO as a vehicle control.
-
Add the PRMT5/MEP50 enzyme and the histone H4 peptide substrate.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the incorporation of the radiolabel into the substrate using a suitable method (e.g., scintillation counting).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Technical Support Center: Overcoming Resistance to DS-437 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS-437.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound, also known as CD437, is a retinoid-like small molecule that selectively induces apoptosis in cancer cells. Its primary mechanism of action is the direct inhibition of DNA polymerase α (POLA1), the enzyme responsible for initiating DNA synthesis during the S phase of the cell cycle.[1][2] This inhibition leads to replication stress, DNA double-strand breaks, and subsequent apoptosis in cancer cells.[3]
2. How is resistance to this compound typically acquired by cancer cells?
The most well-documented mechanism of acquired resistance to this compound is the development of mutations in the POLA1 gene.[1][2] These mutations can prevent this compound from binding to and inhibiting the POLA1 enzyme, thereby allowing DNA replication to proceed even in the presence of the drug.[1][2]
3. My cancer cell line has developed resistance to this compound. How can I determine if this is due to a POLA1 mutation?
The recommended approach is to sequence the POLA1 gene in both your parental (sensitive) and resistant cell lines. Sanger sequencing of the coding regions or next-generation sequencing can be employed to identify any mutations that have arisen in the resistant population.
4. Are there other known mechanisms of resistance to this compound?
While mutations in POLA1 are the primary described mechanism of direct resistance, cross-resistance has been observed. For instance, a paclitaxel-resistant human ovarian carcinoma cell line was found to be cross-resistant to this compound, although this was not associated with the overexpression of retinoic acid receptor-gamma (RARγ).[4][5] This suggests that other, less direct mechanisms, potentially involving drug efflux pumps or altered DNA damage response pathways, may contribute to a resistant phenotype.
5. What are some strategies to overcome this compound resistance?
Strategies to overcome resistance to this compound are an active area of research. Potential approaches include:
-
Combination Therapies: Combining this compound with other agents that target different nodes in the DNA damage response (DDR) pathway could be effective. For example, inhibitors of DNA repair proteins like PARP or checkpoint kinases (Chk1) could potentiate the effects of this compound.[6][7]
-
Targeting Downstream Pathways: Since this compound induces S-phase arrest and apoptosis, agents that modulate these processes could be used in combination.
-
Development of Novel POLA1 Inhibitors: Creating new inhibitors that bind to different sites on POLA1 could be effective against cell lines with specific resistance mutations.
Troubleshooting Guides
Issue 1: My cell line shows a sudden increase in the IC50 value for this compound.
-
Possible Cause: Emergence of a resistant population.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with a cell viability assay to confirm the shift in IC50.
-
Isolate Clones: Isolate single-cell clones from the resistant population and test their individual sensitivity to this compound.
-
Sequence POLA1: In confirmed resistant clones, sequence the POLA1 gene to check for mutations.
-
Functional Assay: If a mutation is found, perform a DNA polymerase α activity assay to see if the mutant enzyme is less sensitive to this compound inhibition.
-
Issue 2: I have identified a POLA1 mutation, but I'm unsure if it's responsible for the resistance.
-
Possible Cause: The mutation may be a passenger mutation and not the driver of resistance.
-
Troubleshooting Steps:
-
CRISPR-Cas9 Editing: Use CRISPR-Cas9 to introduce the identified mutation into the parental, sensitive cell line.[1][2]
-
Assess Sensitivity: Determine the IC50 of this compound in the newly engineered cell line. If the IC50 increases to a level similar to that of your resistant line, this confirms the mutation's role in resistance.
-
Quantitative Data
Table 1: Examples of this compound Sensitivity in Cancer Cell Lines
| Cell Line | Cancer Type | Status | Approximate IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | Sensitive | ~ 0.1 | [2] |
| HCT-116 POLA1(R) | Colorectal Carcinoma | Resistant | > 10 | [2] |
| NB4 | Acute Myeloid Leukemia | Sensitive | ~ 0.5 | [3] |
| NB4.437r | Acute Myeloid Leukemia | Resistant | > 5 | [3] |
| 2008 | Ovarian Carcinoma | Sensitive | ~ 0.2 | [5] |
| 2008/13/4 | Ovarian Carcinoma | Paclitaxel-Resistant, this compound Cross-Resistant | ~ 1.4 | [5] |
Table 2: Known POLA1 Mutations Conferring Resistance to this compound
| Mutation | Location in POLA1 | Cell Line | Reference |
| G707R | - | HCT-116 | [2] |
| M711K | - | HCT-116 | [2] |
| S725F | - | HCT-116 | [2] |
| A730V | - | HCT-116 | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Replace the medium in the wells with fresh medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessment of DNA Double-Strand Breaks (γ-H2AX Staining)
-
Cell Treatment: Treat cells with this compound at a concentration known to induce apoptosis (e.g., 1 µM) for various time points (e.g., 6, 12, 24 hours). Include an untreated control.
-
Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde. Permeabilize the cells with 90% ice-cold methanol.
-
Antibody Staining: Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Secondary Antibody: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which is proportional to the amount of DNA double-strand breaks.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for validating this compound resistance mechanisms.
Caption: this compound induced DNA damage response pathway.
Caption: Strategy to overcome this compound resistance.
References
- 1. The antitumor toxin CD437 is a direct inhibitor of DNA polymerase α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-tumor Toxin CD437 is a Direct Inhibitor of DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cross-resistance to the synthetic retinoid CD437 in a paclitaxel-resistant human ovarian carcinoma cell line is independent of the overexpression of retinoic acid receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. icr.ac.uk [icr.ac.uk]
Cell line-specific responses to DS-437 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the synthetic retinoid DS-437 (also known as CD437). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (CD437)?
A1: The primary anti-tumor mechanism of this compound is the direct inhibition of DNA polymerase α (POLA1).[1][2] This enzyme is crucial for initiating DNA synthesis during the S-phase of the cell cycle. By inhibiting POLA1, this compound effectively blocks DNA replication.[1]
Q2: Why does this compound selectively induce apoptosis in cancer cells while often only causing cell cycle arrest in normal cells?
A2: This selective toxicity is a key feature of this compound. In normal cells, the inhibition of POLA1 triggers a robust cell cycle checkpoint, leading to a reversible G1/S phase arrest, which allows the cells to survive.[1] In contrast, many cancer cells have defective cell cycle checkpoints. When DNA replication is inhibited by this compound, these cells may fail to arrest properly, leading to genomic instability and subsequent activation of apoptotic pathways.[1]
Q3: Is the activity of this compound dependent on retinoic acid receptors (RARs)?
A3: While this compound was initially identified as a selective RARγ agonist, its primary mechanism of inducing apoptosis is largely considered to be independent of RARs.[1] Studies have shown that cancer cells lacking functional RARs remain sensitive to this compound-induced apoptosis.[1]
Q4: What are the known signaling pathways activated by this compound?
A4: this compound activates several signaling pathways that contribute to its pro-apoptotic effects. These include:
-
DNA Damage Response (DDR): Inhibition of DNA replication leads to stalled replication forks, which is sensed as DNA damage, triggering the DDR.[1]
-
JNK/AP-1 Pathway: The c-Jun N-terminal kinase (JNK) pathway is activated upstream of both mitochondrial and caspase-8 dependent apoptotic pathways.
-
p53-dependent and -independent pathways: this compound can induce the expression of the cell cycle inhibitor p21 in both a p53-dependent and -independent manner.
-
Lysosomal Pathway: In some cell types, such as HL-60 leukemia cells, this compound can induce lysosomal membrane permeabilization, leading to the release of cathepsin D into the cytosol, which contributes to the apoptotic cascade.[3]
Data Presentation: Cell Line-Specific Responses
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. Note that these values can vary depending on the assay conditions and duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HCT-116 | Colon Carcinoma | ~3.0 | 72 hours[1] |
| HeLa | Cervical Cancer | ~2.5 | 72 hours |
| NB4 | Acute Myeloid Leukemia | <1.0 | 24 hours[4] |
| U937 | Histiocytic Lymphoma | <1.0 | 24 hours[4] |
| HL-60 | Promyelocytic Leukemia | <1.0 | 24 hours[4] |
| SK-Mel-23 | Melanoma | ~0.1 | 72 hours |
| MeWo | Melanoma | ~1.0 | 72 hours |
| H460 | Non-small Cell Lung Cancer | ~0.5 | Not Specified |
| SK-MES-1 | Non-small Cell Lung Cancer | ~0.4 | Not Specified |
| A549 | Non-small Cell Lung Cancer | ~3.0 | Not Specified |
| H292 | Non-small Cell Lung Cancer | ~0.85 | Not Specified |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
This compound (CD437)
-
Target cancer cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression.
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Target cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Target cell line
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is to detect changes in the expression of key proteins like p21 and Bax.
Materials:
-
This compound
-
Target cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. Use β-actin as a loading control.[6]
Troubleshooting Guide
Q: I am not observing significant apoptosis in my cancer cell line after this compound treatment. What could be the issue?
A:
-
Suboptimal Concentration: The IC50 of this compound can vary significantly between cell lines (from <0.1 µM to >3 µM). Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Treatment Duration: Apoptosis is a time-dependent process. A 24-hour treatment may be sufficient for some sensitive lines (e.g., leukemia), while others may require 48-72 hours.
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to this compound. Resistance has been linked to mutations in the POLA1 gene.[1]
-
S-phase Dependency: The cytotoxic effects of this compound are S-phase dependent.[1] If your cells are arrested in another phase of the cell cycle (e.g., G1 due to contact inhibition), the apoptotic effect will be diminished. Ensure your cells are actively proliferating during treatment.
Q: My normal (non-cancerous) cell line is showing high toxicity. Why is this happening?
A:
-
High Concentration: While this compound is selective, very high concentrations can induce toxicity in normal cells. Use the lowest effective concentration that induces apoptosis in your target cancer cells.
-
Proliferation State: Normal cells that are rapidly proliferating may be more sensitive to this compound than quiescent normal cells.
-
Cell Line Specificity: The definition of a "normal" cell line is important. Some immortalized but non-transformed cell lines may have altered cell cycle checkpoints, making them more susceptible.
Q: I see cell cycle arrest but minimal apoptosis. What does this mean?
A:
-
Cell Type: This is the expected phenotype for normal cells, which undergo a reversible G1/S arrest.[1]
-
Low Concentration: In some cancer cell lines, lower concentrations of this compound may primarily induce cell cycle arrest, while higher concentrations are required to trigger apoptosis.
-
Time Point: Cell cycle arrest can precede apoptosis. You may need to extend the treatment duration to observe a significant apoptotic population.
Q: My Western blot results for p21 or Bax are inconsistent.
A:
-
Time Course: The induction of proteins like p21 can be transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the peak expression time after this compound treatment.
-
p53 Status: The induction of p21 and Bax can be p53-dependent. The response will vary depending on whether your cell line has wild-type, mutant, or null p53.
-
Antibody Quality: Ensure your primary antibodies are validated for Western blotting and are specific for the target proteins.
Visualizations
Caption: this compound (CD437) Signaling Pathways.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound.
References
- 1. The Anti-tumor Toxin CD437 is a Direct Inhibitor of DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antitumor toxin CD437 is a direct inhibitor of DNA polymerase α [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. Expression profiles of p53, p21, bax and bcl-2 proteins in all-trans-retinoic acid treated primary and metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Drug-Induced Cellular Stress
Disclaimer: Initial searches for "DS-437" did not yield information on a specific compound with this designation that induces cellular stress in a biological context. The designation "this compound" primarily refers to a World Trade Organization dispute case. The following troubleshooting guide is a generalized resource for researchers encountering cellular stress with investigational compounds, hereafter referred to as "Compound-X."
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify, characterize, and mitigate cellular stress induced by chemical compounds in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected levels of cell death in our cultures after treatment with Compound-X. How can we determine the cause?
A1: Unexpected cell death can stem from several factors, including the compound's intrinsic toxicity, issues with the cell culture system, or the experimental setup. A systematic approach is crucial to pinpoint the cause.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Purity and Identity: Confirm the purity and identity of your compound batch. Impurities can have off-target effects.
-
Solvent Effects: Ensure the solvent used to dissolve Compound-X is not toxic at the final concentration. Include a vehicle-only control in your experiments.[1]
-
Stability: Check the stability of the compound in your culture medium under experimental conditions (e.g., temperature, light exposure).[1]
-
-
Assess Cell Health and Culture Conditions:
-
Baseline Health: Before treatment, ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).[2]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[2][3]
-
Seeding Density: Optimize cell seeding density to avoid stress from over or under-confluency.
-
-
Review Experimental Protocol:
Q2: Our data suggests that Compound-X is inducing oxidative stress. How can we confirm this and what are the potential mitigation strategies?
A2: Oxidative stress is a common mechanism of drug-induced toxicity, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[4][5]
Confirmation of Oxidative Stress:
-
ROS Detection Assays: Utilize fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) or CellROX to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[4]
-
Glutathione (B108866) Levels: Assess the levels of reduced glutathione (GSH), a major intracellular antioxidant.[6] A decrease in the GSH/GSSG (oxidized glutathione) ratio is indicative of oxidative stress.
Mitigation Strategies:
-
Co-treatment with Antioxidants: The addition of antioxidants like N-acetylcysteine (NAC) or Vitamin E to your cell culture medium can help neutralize ROS and mitigate oxidative stress.
-
Serum Concentration: Ensure adequate serum concentration in your media, as it contains antioxidants.
-
Oxygen Tension: Culture cells at a physiological oxygen concentration (hypoxia, typically 1-5% O2) rather than atmospheric oxygen (21%), as high oxygen levels can exacerbate oxidative stress.[7]
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA
This protocol outlines the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels. DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation.
Materials:
-
DCFDA (e.g., from MilliporeSigma, Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Compound-X and appropriate controls (vehicle, positive control like H₂O₂) for the desired time period.
-
DCFDA Loading:
-
Prepare a 10 µM working solution of DCFDA in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the DCFDA working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from BD Biosciences, Thermo Fisher Scientific)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Compound-X in a 6-well plate.
-
Cell Harvesting:
-
Collect the cell culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the supernatant and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Presentation
Table 1: Example Dose-Response Data for Compound-X on Cell Viability
| Compound-X Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 85 ± 6.2 |
| 10 | 52 ± 7.8 |
| 50 | 21 ± 4.3 |
| 100 | 5 ± 2.1 |
Table 2: Effect of Antioxidant Co-treatment on ROS Production
| Treatment | Relative Fluorescence Units (RFU) (Mean ± SD) |
| Vehicle Control | 100 ± 8 |
| Compound-X (10 µM) | 450 ± 25 |
| Compound-X (10 µM) + NAC (5 mM) | 150 ± 15 |
| H₂O₂ (100 µM) | 600 ± 30 |
Visualizations
Caption: Troubleshooting workflow for identifying the source of cellular stress.
Caption: Simplified pathway of drug-induced oxidative stress leading to apoptosis.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]
- 7. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Small Molecule Target Engagement in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when validating the target engagement of small molecule inhibitors in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is target engagement and why is it critical to validate it in a cellular context?
Target engagement is the direct physical interaction of a drug molecule with its intended biological target in a living system.[1][2] Validating target engagement within cells is crucial because it confirms that a compound reaches and binds to its target in a physiologically relevant environment, which is a prerequisite for its pharmacological effect.[3] This confirmation helps to ensure that the observed cellular phenotype is a direct result of the interaction with the intended target and not due to off-target effects.[4]
Q2: What are the primary methods for validating target engagement in cells?
Several robust methods are available to confirm and quantify the interaction between a small molecule and its protein target within cells. The most common techniques include:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[5][6]
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the concept that ligand binding can protect a target protein from proteolysis.[7]
-
Photoaffinity Labeling (PAL): This method uses a photoreactive version of the compound to create a covalent bond with the target protein upon UV irradiation, allowing for direct identification.[7]
Q3: How do I choose the most appropriate target engagement assay for my experiment?
The choice of assay depends on several factors, including the nature of the target protein, the availability of specific antibodies, and the desired throughput.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photoaffinity Labeling (PAL) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[5][6][7] | Ligand binding protects the target protein from proteolytic degradation.[7] | A photoreactive drug analog forms a covalent bond with the target upon UV irradiation.[7] |
| Requirement | A specific antibody for the target protein for detection (e.g., Western blot). | A specific antibody for the target protein for detection. | A photoreactive and tagged version of the compound. |
| Advantages | Label-free (no modification of the compound is needed). Applicable to a wide range of targets.[8] | Does not require heating of cells, which might be beneficial for some targets. | Can identify the direct binding site on the target protein. |
| Limitations | May not be suitable for membrane proteins. Requires optimization of heating conditions. | The target protein must be susceptible to proteolysis. | Requires chemical synthesis of a modified compound. The modification may alter the compound's binding affinity. |
Q4: My CETSA experiment did not show a thermal shift. What are the possible reasons?
Several factors can lead to a negative result in a CETSA experiment. Consider the following troubleshooting steps:
-
Compound Permeability: Ensure your compound can penetrate the cell membrane to reach its intracellular target.
-
Compound Concentration: The concentration of the compound may be too low to saturate the target protein. Perform a dose-response experiment.
-
Heating Conditions: The temperature range and duration of heating are critical. Optimize the heat challenge to find the optimal melting temperature of your target protein.
-
Antibody Quality: A specific and high-affinity antibody is crucial for detecting the soluble fraction of the target protein. Validate your antibody's performance in Western blotting.
-
Target Expression Level: The target protein may be expressed at very low levels, making detection difficult. Consider using a more sensitive detection method or overexpressing the target.
Troubleshooting Guides
Guide 1: Troubleshooting a Failed Cellular Thermal Shift Assay (CETSA)
If you are not observing the expected thermal stabilization of your target protein in a CETSA experiment, follow this troubleshooting workflow:
Guide 2: Investigating Discrepancies Between Biochemical and Cellular Target Engagement
A common challenge is when a potent inhibitor in a biochemical assay shows weak or no activity in a cellular assay. This discrepancy often points to issues with cellular target engagement.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol outlines the key steps for performing a CETSA experiment with detection by Western blotting.[6][7]
1. Cell Treatment:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Treat cells with the desired concentration of the small molecule inhibitor or vehicle control for 1-2 hours.
2. Heat Challenge:
-
Harvest cells and resuspend in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific primary antibody against the target protein.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Hypothetical Signaling Pathway for Target X
To design effective downstream assays that confirm the functional consequences of target engagement, it is essential to understand the signaling pathway in which the target protein is involved.
By understanding this pathway, you can design experiments to measure the phosphorylation of Substrate A or the ultimate cellular response (e.g., proliferation) to confirm that target engagement by your inhibitor leads to the expected functional outcome.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Specificity of DS-437 in a New Model System
Disclaimer: The identifier "DS-437" is primarily associated with a World Trade Organization dispute (United States – Countervailing Duty Measures on Certain Products from China) and does not correspond to a known small molecule inhibitor in major public databases.[1][2][3][4][5][6][7] This guide, therefore, provides a general framework for assessing the specificity of a hypothetical kinase inhibitor, hereafter referred to as "KIN-XYZ," within a novel model system. The methodologies and principles described are broadly applicable to researchers, scientists, and drug development professionals working with targeted small molecules.
Frequently Asked Questions (FAQs)
Q1: What is target specificity and why is it crucial to assess for KIN-XYZ in our new model system?
A1: Target specificity is the ability of a drug, such as KIN-XYZ, to bind to its intended molecular target with high affinity and selectivity, while minimizing interactions with other molecules.[8][9] Evaluating specificity is a critical step in drug development for several key reasons:
-
Efficacy: It confirms that the observed biological effect is a direct result of modulating the intended target.
-
Safety: Off-target interactions are a common cause of unexpected side effects and toxicity.[8]
-
Mechanism of Action: A thorough understanding of specificity is essential for accurately defining how KIN-XYZ functions at a molecular level.[10]
-
Translational Relevance: The specificity profile established in a preclinical model system is crucial for predicting both the potential efficacy and adverse effects in human subjects.[11]
Q2: What are the initial steps to profile the specificity of KIN-XYZ?
A2: A standard initial step is to conduct a biochemical kinase panel screening.[12] This involves testing the inhibitory effect of KIN-XYZ against a broad array of purified kinases.[13][14] This approach provides a comprehensive overview of the compound's selectivity and helps identify potential off-target kinases, particularly those that are structurally similar to the intended target.
Q3: How can we confirm that KIN-XYZ is engaging its intended target within our new cellular model system?
A3: The Cellular Thermal Shift Assay (CETSA) is a robust method for verifying target engagement directly within the cellular environment.[15][16][17] This assay operates on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[15] By treating cells with KIN-XYZ and then applying a temperature gradient, researchers can determine if the target protein is stabilized, which serves as direct evidence of binding.[15][17]
Q4: Beyond direct target engagement, how can we assess the downstream effects of KIN-XYZ on signaling pathways?
A4: To evaluate the functional outcomes of target engagement, you can measure the phosphorylation levels of known downstream substrates of the target kinase. Techniques such as Western blotting or targeted mass spectrometry are commonly used for this purpose. A highly specific inhibitor should decrease the phosphorylation of these substrates without significantly impacting unrelated signaling pathways.
Q5: What are the more advanced, unbiased methods to assess the global specificity of KIN-XYZ in our model system?
A5: For a comprehensive and unbiased evaluation of specificity, proteome-wide methods are highly recommended:
-
Mass Spectrometry-based CETSA (MS-CETSA): This advanced technique combines CETSA with mass spectrometry to identify all proteins that are thermally stabilized by KIN-XYZ, offering a global perspective on its cellular targets.[18]
-
Chemical Proteomics: Methods such as affinity chromatography or photoaffinity labeling can be employed to isolate interacting proteins from cell lysates, which are then identified by mass spectrometry.[19] These approaches can reveal both direct and indirect protein interactions.
Troubleshooting Guide
Issue 1: KIN-XYZ demonstrates broad activity against multiple kinases in the biochemical assay.
-
Possible Cause: The concentration of KIN-XYZ used in the assay may be excessively high, resulting in non-specific inhibition. Additionally, the concentration of ATP can affect the apparent potency of ATP-competitive inhibitors.[12]
-
Troubleshooting Steps:
-
Perform dose-response analyses for each interacting kinase to establish precise IC50 values.
-
Calculate the selectivity window by comparing the IC50 for the intended target with those of the identified off-target kinases.
-
For ATP-competitive inhibitors, consider conducting the assay at physiological ATP concentrations to better reflect cellular conditions.[10]
-
If selectivity remains low, further medicinal chemistry optimization may be required to enhance the compound's specificity.
-
Issue 2: We do not observe a thermal shift in our CETSA experiment, despite KIN-XYZ showing activity in functional assays.
-
Possible Cause:
-
The binding of the ligand may not induce a significant enough change in the target protein's stability to be detected as a thermal shift.
-
The antibody used for Western blotting may lack the necessary sensitivity.
-
The experimental conditions, such as heating time or temperature range, may not be optimal.[20]
-
-
Troubleshooting Steps:
-
Optimize the CETSA protocol by modifying the temperature gradient and the duration of the heat challenge.[20][21]
-
Validate the use of a high-quality antibody for the detection of the target protein.
-
Consider employing a more sensitive detection method, such as mass spectrometry (MS-CETSA).
-
If available, use a known inhibitor of the target as a positive control to validate the assay setup.
-
Issue 3: We observe changes in multiple signaling pathways following treatment with KIN-XYZ.
-
Possible Cause:
-
KIN-XYZ may be inhibiting one or more off-target kinases that play roles in other signaling cascades.
-
The observed effects may be a result of downstream crosstalk between interconnected signaling pathways.
-
-
Troubleshooting Steps:
-
Cross-reference your biochemical kinase profiling data to identify potential off-target kinases that could account for the observed effects.
-
Use orthogonal methods, such as CETSA, to validate the engagement of suspected off-target proteins in the cellular context.
-
To differentiate between direct off-target effects and pathway crosstalk, consider using genetic approaches (e.g., siRNA or CRISPR) to deplete the suspected off-target kinase and determine if this replicates the effects of KIN-XYZ.
-
Data Presentation
Table 1: Biochemical Kinase Selectivity Profile of KIN-XYZ
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
|---|---|---|
| Primary Target Kinase | 10 | 1 |
| Off-Target Kinase A | 150 | 15 |
| Off-Target Kinase B | 800 | 80 |
| Off-Target Kinase C | >10,000 | >1000 |
| ... | ... | ... |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for KIN-XYZ
| Treatment | Apparent Melting Temp (Tagg) (°C) | Thermal Shift (ΔTagg) (°C) |
|---|---|---|
| Vehicle (DMSO) | 52.1 | - |
| KIN-XYZ (1 µM) | 56.8 | +4.7 |
| KIN-XYZ (10 µM) | 58.2 | +6.1 |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Profiling
This protocol provides a general method for assessing the inhibitory activity of KIN-XYZ against a panel of purified kinases.
1. Materials:
-
KIN-XYZ stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases
-
Kinase-specific substrates (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)[13]
-
384-well microplates
2. Procedure:
-
Prepare serial dilutions of KIN-XYZ in the appropriate assay buffer, ensuring a final DMSO concentration of 1%.[13]
-
Dispense the diluted KIN-XYZ or a vehicle control (DMSO) into a 384-well plate.
-
Add the purified kinase to each well and pre-incubate for 15 minutes at room temperature.[13]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP, ideally at their respective Km concentrations.
-
Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.[13]
-
Terminate the reaction and measure kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies ADP production.[13]
-
Plot the percentage of inhibition against the logarithm of the KIN-XYZ concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol details the assessment of KIN-XYZ target engagement in intact cells.[15][21]
1. Materials:
-
The new model system cells
-
KIN-XYZ
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer supplemented with protease inhibitors
-
Thermal cycler
-
SDS-PAGE and Western blotting equipment
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
2. Procedure:
-
Cell Treatment: Culture cells to the desired density and treat with various concentrations of KIN-XYZ or a vehicle control for a specified duration (e.g., 2 hours at 37°C).[15]
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend them in lysis buffer.[15]
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and expose them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature.[15]
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 12,000 g for 20 minutes at 4°C) to pellet the aggregated proteins.[21]
-
Western Blot Analysis: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Measure the protein concentration of each sample and normalize them. c. Perform SDS-PAGE and transfer the proteins to a membrane. d. Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. e. Visualize the protein bands with a chemiluminescence detector.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Generate melting curves by plotting the percentage of soluble protein against temperature and determine the thermal shift (ΔTagg).[15]
Visualizations
Caption: On-target vs. off-target effects of KIN-XYZ.
Caption: Experimental workflow for assessing KIN-XYZ specificity.
Caption: Troubleshooting unexpected phenotypes of KIN-XYZ.
References
- 1. US Countervailing Measures (China) (DS437) | World Trade Review | Cambridge Core [cambridge.org]
- 2. ustr.gov [ustr.gov]
- 3. tradeisds.com [tradeisds.com]
- 4. WT/DS437 - United States - Countervailing Duty Measures on Certain Products from China [policy.trade.ec.europa.eu]
- 5. Countervailing Duty Measures on Certain Products from China | United States Trade Representative [ustr.gov]
- 6. United States - Countervailing Duty Measures on Certain Products from China (WT/DS437): Report of the Appellate Body - Dispute Settlement Reports 2015 [cambridge.org]
- 7. ustr.gov [ustr.gov]
- 8. What determines drug specificity? [synapse.patsnap.com]
- 9. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. emulatebio.com [emulatebio.com]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. domainex.co.uk [domainex.co.uk]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 19. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: Benchmarking DS-437 Against Other Key Competitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylarginine (sDMA) modification of both histone and non-histone proteins, it plays a critical role in regulating gene expression, mRNA splicing, signal transduction, and the DNA damage response.[1][2] Its dysregulation and overexpression are linked to poor prognosis in a variety of malignancies, spurring the development of small molecule inhibitors.[2]
These inhibitors can be broadly categorized by their mechanism of action, including those competitive with the S-adenosylmethionine (SAM) cofactor, those competitive with the protein substrate, covalent inhibitors, and a newer class of MTA-cooperative inhibitors that show selectivity for cancers with MTAP gene deletions.[3][4]
This guide provides an objective comparison of DS-437, a unique dual PRMT5/PRMT7 inhibitor, against other prominent PRMT5 inhibitors such as the highly potent JNJ-64619178 (Onametostat), the clinical-stage GSK3326595 (Pemrametostat), and the MTA-cooperative MRTX1719. The comparison is supported by preclinical experimental data focusing on biochemical potency, cellular activity, and mechanism of action.
Quantitative Data Presentation: A Head-to-Head Comparison
The following tables summarize key performance metrics for this compound and other leading PRMT5 inhibitors, providing a clear comparison of their biochemical and cellular potency.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Alias(es) | Mechanism of Action | Target(s) | Biochemical IC50 / Ki | Reference(s) |
|---|---|---|---|---|---|
| This compound | - | SAM-Competitive | PRMT5 / PRMT7 | 6 µM | [5] |
| JNJ-64619178 | Onametostat | SAM-Competitive / Substrate-Competitive | PRMT5 | 0.14 nM | [3][6][7] |
| GSK3326595 | Pemrametostat | Substrate-Competitive, SAM-Uncompetitive | PRMT5 | 6.0 - 9.2 nM | [3][8] |
| MRTX1719 | - | MTA-Cooperative | PRMT5-MTA Complex | >70-fold selective for MTAPdel cells | [1] |
| EPZ015666 | GSK3235025 | Substrate-Competitive | PRMT5 | 22 nM (IC50), 5 nM (Ki) | [7][9] |
| LLY-283 | - | SAM-Competitive | PRMT5 | 22 nM |[7] |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Representative Cell Line | Assay Type | Cellular Potency (IC50 / EC50) | Reference(s) |
|---|---|---|---|---|
| This compound | - | - | Data not publicly available | - |
| JNJ-64619178 | Z-138 (MCL) | Proliferation | 0.4 nM | [3] |
| GSK3326595 | Z-138 (MCL) | sDMA Inhibition | ~5-56 nM (in various cell lines) | [1] |
| GSK3326595 | Z-138 (MCL) | Proliferation | 108 nM | [3] |
| LLY-283 | MCF7 (Breast) | sDMA (SmBB') Inhibition | 25 nM | [7] |
| EPZ015666 | Z-138 (MCL) | Proliferation | <100 nM |[9] |
PRMT5 Signaling Pathways and Mechanism of Inhibition
PRMT5 exerts its influence over a wide array of cellular functions. In the nucleus, it methylates histones (e.g., H4R3, H3R8) to regulate gene expression, often leading to transcriptional repression.[2] In the cytoplasm, PRMT5 methylates components of the spliceosome machinery, such as SmD proteins, ensuring splicing fidelity.[10] Its activity also impacts key signal transduction pathways, including the PI3K/AKT/mTOR and ERK pathways, which are central to cell proliferation, survival, and growth.[11] Inhibition of PRMT5 can disrupt these processes, leading to cell cycle arrest, apoptosis, and reduced tumor growth.
Detailed Experimental Protocols
The following protocols describe standard methodologies used to characterize and compare PRMT5 inhibitors.
Biochemical PRMT5 Activity Assay (RapidFire Mass Spectrometry)
This assay quantitatively measures the enzymatic activity of the PRMT5/MEP50 complex by detecting the production of S-adenosylhomocysteine (SAH), a universal by-product of SAM-dependent methylation reactions.[12]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against the purified PRMT5/MEP50 enzyme complex.
-
Materials:
-
Purified, recombinant human PRMT5/MEP50 complex.
-
Histone H4-derived synthetic peptide substrate.
-
S-adenosylmethionine (SAM).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Formic acid (for quenching).
-
RapidFire High-Throughput Mass Spectrometry (MS) system.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the histone peptide substrate.
-
Add the test inhibitor across a range of concentrations (e.g., 10-point dose-response curve) or vehicle (DMSO) to the appropriate wells of a microplate.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding SAM to all wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a quenching solution, such as 1% formic acid.[12]
-
Analyze the samples using the RapidFire MS system to quantify the amount of SAH produced relative to an internal standard.[12]
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter dose-response model to determine the IC50 value.
-
Cellular Target Engagement Assay (Western Blot for sDMA)
This assay assesses the ability of an inhibitor to block PRMT5 activity within cells by measuring the reduction of sDMA levels on a known intracellular substrate, such as the spliceosomal protein SmD3.[1]
-
Objective: To determine the cellular potency (EC50) of an inhibitor by quantifying the reduction of a specific PRMT5-mediated methylation mark.
-
Materials:
-
Cancer cell line (e.g., Z-138 mantle cell lymphoma).
-
Complete cell culture medium.
-
Test inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-SmD3 (loading control), anti-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize for 24 hours.
-
Treat the cells with a serial dilution of the PRMT5 inhibitor or vehicle (DMSO) for a specified duration (e.g., 72-96 hours).
-
Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Re-probe the membrane with antibodies for a loading control (e.g., total SmD3 or Actin) to normalize the data.
-
Quantify band intensities and calculate the EC50 value by plotting the normalized sDMA signal against the inhibitor concentration.
-
Cell Proliferation Assay (MTS/MTT-based)
This protocol is designed to assess the effect of a PRMT5 inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the half-maximal growth inhibitory concentration (gIC50) of a PRMT5 inhibitor.
-
Materials:
-
Cancer cell lines of interest.
-
96-well cell culture plates.
-
Test inhibitor.
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution).[13]
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[13]
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium and add them to the wells. Include a vehicle-only control.
-
Incubate the plate for a prolonged period, typically 72 to 120 hours, to allow for effects on cell division.[14]
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[13]
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[13][14]
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the gIC50 value.
-
Mandatory Visualizations: Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Conclusion
The landscape of PRMT5 inhibitors is diverse, with compounds like this compound offering a unique dual-specificity profile against both PRMT5 and PRMT7, albeit with micromolar potency.[5] In contrast, clinical candidates such as JNJ-64619178 and GSK3326595 demonstrate high, nanomolar potency and have shown preliminary evidence of efficacy in clinical trials.[15][16] The development of MTA-cooperative inhibitors like MRTX1719 represents a sophisticated, targeted approach for treating MTAP-deleted cancers, a significant subset of human tumors.[17]
For researchers, the choice of inhibitor depends on the scientific question. This compound serves as a valuable tool to investigate the combined biological roles of PRMT5 and PRMT7.[5] For studies requiring maximum on-target potency against PRMT5 in a broad range of cancer models, inhibitors like JNJ-64619178 are more suitable. The provided protocols and data serve as a foundational guide for the rigorous evaluation and comparison of these and future PRMT5-targeting therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 5. Discovery of a Dual PRMT5–PRMT7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. scispace.com [scispace.com]
- 17. jitc.bmj.com [jitc.bmj.com]
Head-to-Head Comparison: DS-437 and GSK3326595 - A Guide for Researchers
This guide provides a detailed, objective comparison of two notable inhibitors of Protein Arginine Methyltransferase 5 (PRMT5): DS-437 and GSK3326595. Developed for researchers, scientists, and drug development professionals, this document summarizes the available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding of these two compounds.
Executive Summary
This compound and GSK3326595 are both inhibitors of PRMT5, an enzyme overexpressed in various cancers, making it a compelling therapeutic target. However, they exhibit significant differences in their biochemical profiles, selectivity, and stages of development. GSK3326595 is a potent and selective PRMT5 inhibitor that has progressed to clinical trials. In contrast, this compound is a dual inhibitor of both PRMT5 and PRMT7, with significantly lower potency and a less developed preclinical data package. This guide will dissect these differences to inform future research and development decisions.
Mechanism of Action and Target Specificity
GSK3326595 is a highly potent and selective, orally bioavailable small molecule inhibitor of PRMT5.[1] It functions as a slow-binding, S-adenosylmethionine (SAM)-uncompetitive and peptide-competitive inhibitor, binding to the substrate-binding pocket of the PRMT5/MEP50 complex.[2] This specific mechanism of action prevents the methylation of arginine residues on histone and non-histone proteins, which are crucial for gene expression, RNA splicing, and signal transduction.[3] The inhibition of PRMT5 by GSK3326595 leads to a global reduction in symmetric dimethylarginine (SDMA) levels.[3]
This compound , on the other hand, is characterized as a dual inhibitor of PRMT5 and PRMT7.[1] It acts as a cofactor-competitive inhibitor, mimicking the binding of SAM.[1] The dual-target nature of this compound suggests a broader spectrum of activity compared to the highly selective GSK3326595. While PRMT5 is the primary enzyme for symmetric dimethylation, PRMT7 is a type III PRMT that catalyzes monomethylation. The simultaneous inhibition of both enzymes could have distinct downstream effects on cellular processes compared to the selective inhibition of PRMT5.
In Vitro and In Vivo Potency and Efficacy
A significant disparity exists in the reported potency and the extent of preclinical evaluation between the two compounds.
| Parameter | This compound | GSK3326595 |
| Target(s) | PRMT5 and PRMT7 | PRMT5 |
| IC50 | 6 µM (for both PRMT5 and PRMT7)[1] | 6 nM[2] |
| Mechanism of Inhibition | SAM-competitive[1] | SAM-uncompetitive, Peptide-competitive[2] |
| Cellular Activity | Inhibition of symmetric dimethylation of PRMT5 substrates in cells.[1] | Potent anti-proliferative effects in various cancer cell lines.[4] |
| In Vivo Efficacy | Data not publicly available. | Demonstrated anti-tumor activity in multiple xenograft models.[4] |
GSK3326595 has demonstrated robust anti-proliferative activity in a wide range of cancer cell lines and potent anti-tumor efficacy in various preclinical xenograft models, including mantle cell lymphoma, melanoma, and neuroblastoma.
For This compound , while its inhibitory activity against the purified enzymes has been quantified, there is a notable lack of publicly available data on its anti-proliferative effects in cancer cell lines and its efficacy in animal models. The existing research primarily focuses on its initial biochemical characterization.
Clinical Development and Safety Profile
GSK3326595 has advanced into Phase I/II clinical trials for the treatment of various solid tumors and myeloid neoplasms. The METEOR-1 trial (NCT02783300) evaluated its safety and efficacy in patients with advanced solid tumors.
This compound has not been reported to be in clinical trials, and therefore, no clinical safety or efficacy data is available.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PRMT5 Inhibition
The inhibition of PRMT5 by either this compound or GSK3326595 is expected to impact multiple downstream signaling pathways critical for cancer cell survival and proliferation. A generalized pathway is depicted below.
Experimental Workflow for Inhibitor Characterization
The characterization of PRMT5 inhibitors typically follows a standardized workflow from biochemical assays to in vivo studies.
Experimental Protocols
In Vitro PRMT5 Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation : Recombinant human PRMT5/MEP50 complex and a suitable substrate (e.g., a peptide derived from histone H4) are purified.
-
Reaction Mixture : The reaction is typically carried out in a buffer containing the PRMT5/MEP50 complex, the peptide substrate, and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine.
-
Inhibitor Addition : The test compounds (this compound or GSK3326595) are added at varying concentrations.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection of Methylation : The incorporation of the radiolabeled methyl group into the substrate is quantified using methods such as filter-binding assays and scintillation counting.
-
IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Cellular Proliferation Assay (General Protocol)
-
Cell Seeding : Cancer cell lines of interest are seeded into 96-well plates at an appropriate density.
-
Compound Treatment : After allowing the cells to adhere overnight, they are treated with various concentrations of the inhibitor.
-
Incubation : The plates are incubated for a period of 3 to 7 days.
-
Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
GI50 Calculation : The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
In Vivo Xenograft Model (General Protocol)
-
Cell Implantation : Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment Administration : The mice are randomized into treatment and control groups. The inhibitor is administered orally or via injection at a predetermined dose and schedule.
-
Tumor Measurement : Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation : The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Body weight and general health of the animals are also monitored.
Conclusion
GSK3326595 and this compound represent two distinct approaches to targeting PRMT5. GSK3326595 is a potent, selective, and clinically evaluated PRMT5 inhibitor with a substantial body of preclinical and clinical data supporting its development. In contrast, this compound is a less potent, dual PRMT5/PRMT7 inhibitor that remains in the early stages of preclinical investigation. The significant difference in potency and the dual-target nature of this compound warrant further investigation to understand its potential therapeutic utility and to delineate the functional consequences of simultaneous PRMT5 and PRMT7 inhibition. For researchers in the field, GSK3326595 serves as a benchmark for a selective PRMT5 inhibitor, while this compound offers a tool to explore the broader biology of arginine methylation. The comprehensive data presented in this guide is intended to provide a solid foundation for informed decision-making in the ongoing research and development of novel cancer therapeutics targeting PRMT5.
References
DS-437: A Targeted Approach to Methyltransferase Inhibition Compared to Pan-Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the specificity of methyltransferase inhibitors is a critical determinant of their therapeutic potential and safety profile. This guide provides a detailed comparison of DS-437, a dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7, with pan-methyltransferase inhibitors, offering insights into their respective mechanisms, specificity, and potential downstream effects.
Executive Summary
This compound emerges as a highly selective inhibitor, targeting the structurally similar PRMT5 and PRMT7 enzymes, while demonstrating minimal activity against a broad range of other methyltransferases. This specificity contrasts sharply with pan-methyltransferase inhibitors, which are designed to inhibit a wider array of these enzymes. This guide presents quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of their differential activities.
Data Presentation: Specificity Comparison
The following table summarizes the inhibitory activity (IC50 values) of this compound and a representative pan-PRMT inhibitor, II757, against a panel of protein arginine methyltransferases.
| Target Enzyme | This compound IC50 (µM)[1] | Pan-PRMT Inhibitor (II757) IC50 (nM)[2] |
| PRMT1 | >50 | 16 |
| PRMT2 | >50 | 79 |
| PRMT3 | >50 | 555 |
| PRMT4 (CARM1) | >50 | 5 |
| PRMT5 | 6 | 18 |
| PRMT6 | >50 | 31 |
| PRMT7 | 6 | 20 |
| PRMT8 | >50 | 118 |
| DNMT3A | 52 | Not Reported |
| DNMT3B | 62 | Not Reported |
Key Observation: this compound exhibits remarkable specificity for PRMT5 and PRMT7, with IC50 values in the low micromolar range, while being largely inactive against other PRMTs and showing significantly weaker activity against DNA methyltransferases.[1] In contrast, the pan-PRMT inhibitor II757 demonstrates potent, low nanomolar inhibition across a majority of the PRMT family.[2]
Signaling Pathways and Mechanisms of Action
The distinct inhibitory profiles of this compound and pan-methyltransferase inhibitors translate to different impacts on cellular signaling.
Caption: Differential impact of this compound vs. Pan-Inhibitors on signaling.
This compound's targeted inhibition of PRMT5 and PRMT7 leads to specific downstream effects. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues, notably on histone H4 at arginine 3 (H4R3me2s), a mark associated with transcriptional repression. PRMT7 is a type III methyltransferase that catalyzes monomethylation. Their inhibition can modulate gene expression, RNA splicing, and signal transduction pathways. In contrast, pan-methyltransferase inhibitors will have a much broader impact, affecting a multitude of cellular processes regulated by various methyltransferases, which can lead to more extensive and potentially off-target effects.
Experimental Protocols
Radiometric Assay for IC50 Determination of Methyltransferase Inhibitors
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific methyltransferase.
Materials:
-
Purified recombinant methyltransferase (e.g., PRMT5/MEP50 complex)
-
Peptide or protein substrate (e.g., Histone H4 peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphocellulose filter paper or membrane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a reaction vessel, combine the purified methyltransferase, the peptide substrate, and the diluted inhibitor.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [³H]-SAM.
-
Place the dried filter paper into a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Cellular Histone Methylation
This protocol is used to assess the effect of a methyltransferase inhibitor on the methylation status of histones within a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the histone modification of interest (e.g., anti-H4R3me2s) and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the histone modification signal to the loading control.
Experimental Workflow for Inhibitor Specificity Screening
The following diagram illustrates a typical high-throughput screening workflow to assess the specificity of a methyltransferase inhibitor.
Caption: A typical workflow for screening methyltransferase inhibitor specificity.
Conclusion
This compound represents a significant advancement in the development of selective methyltransferase inhibitors. Its focused activity on PRMT5 and PRMT7 provides a valuable tool for dissecting the specific roles of these enzymes in health and disease, with the potential for a more favorable therapeutic window compared to pan-methyltransferase inhibitors. The broader, less discriminate activity of pan-inhibitors, while useful for probing general methylation-dependent processes, carries a higher risk of off-target effects. The data and protocols presented in this guide are intended to assist researchers in making informed decisions when selecting and utilizing methyltransferase inhibitors for their specific research needs.
References
Validating DS-437's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the synthetic retinoid DS-437 (also known as CD437) with other anti-cancer agents, supported by experimental data from various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the unique mechanism of action of this promising therapeutic candidate.
Abstract
This compound is a retinoid-like small molecule that selectively induces apoptosis in a wide range of cancer cells while sparing normal cells.[1][2] Unlike traditional retinoids that function through retinoic acid receptors (RARs), this compound's primary anti-cancer activity is mediated through the direct inhibition of DNA polymerase α (POLA1).[1][3][4][5] This distinct mechanism leads to S-phase cell cycle arrest and the induction of DNA double-strand breaks, ultimately triggering apoptosis.[6][7] This guide summarizes the current understanding of this compound's mechanism of action, presents comparative data on its efficacy in different cell lines, and provides detailed protocols for key validation experiments.
Comparative Performance of this compound
The efficacy of this compound has been evaluated in numerous cancer cell lines. The following tables summarize its half-maximal inhibitory concentration (IC50) values and compare its apoptotic and cytotoxic effects with a related atypical retinoid, ST1926.
Table 1: IC50 Values of this compound in Human Ovarian Carcinoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| PE01 | 3 days | 0.09 | [8] |
| PE01 | 6 days | 0.1 | [8] |
| PE04 (Cisplatin-resistant) | 3 days | 0.21 | [8] |
| PE04 (Cisplatin-resistant) | 6 days | 0.14 | [8] |
| PE01CDDP (Cisplatin-resistant) | 3 days | 0.12 | [8] |
| PE01CDDP (Cisplatin-resistant) | 6 days | 0.07 | [8] |
| PE014 | 3 days | 0.28 | [8] |
| PE014 | 6 days | 0.17 | [8] |
Table 2: Comparative Apoptotic and Cytotoxic Effects of this compound and ST1926 in Myeloid Leukemia Cell Lines (48-hour treatment)
| Cell Line | Compound | Apoptosis (%) | Viable Cell Number (x 10^4) | Reference |
| KG1 | This compound (1 µM) | ~50 | ~20 | [9] |
| KG1 | ST1926 (1 µM) | ~70 | ~10 | [9] |
| HL-60 | This compound (1 µM) | ~40 | ~30 | [9] |
| HL-60 | ST1926 (1 µM) | ~60 | ~15 | [9] |
| U937 | This compound (1 µM) | ~20 | ~40 | [9] |
| U937 | ST1926 (1 µM) | ~30 | ~30 | [9] |
| Kasumi | This compound (1 µM) | ~15 | ~50 | [9] |
| Kasumi | ST1926 (1 µM) | ~25 | ~40 | [9] |
Mechanism of Action: Signaling Pathways
This compound induces apoptosis through a multi-faceted signaling cascade that is largely independent of retinoic acid receptors.[10][11] The key events are the inhibition of DNA polymerase α, leading to DNA damage and S-phase arrest, followed by the activation of apoptotic pathways.
Caption: this compound inhibits POLA1, causing DNA damage and S-phase arrest, leading to apoptosis.
In some cell types, the DNA damage response activates p38 MAPK, leading to the upregulation of the orphan nuclear receptor Nur77.[12] Nur77 can then translocate to the mitochondria and interact with Bcl-2, inducing a conformational change that promotes apoptosis.[12] Additionally, DNA damage can activate the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax.[2]
Experimental Protocols
To facilitate the validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Cell Viability and IC50 Determination
This workflow outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
References
- 1. The Anti-tumor Toxin CD437 is a Direct Inhibitor of DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic retinoid CD437 selectively induces apoptosis in human lung cancer cells while sparing normal human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-tumor Toxin CD437 is a Direct Inhibitor of DNA Polymerase α | Semantic Scholar [semanticscholar.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Atypical retinoids ST1926 and CD437 are S-phase-specific agents causing DNA double-strand breaks: significance for the cytotoxic and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Growth-inhibitory effects of the synthetic retinoid CD437 against ovarian carcinoma models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual mechanisms of action of the retinoid CD437: nuclear retinoic acid receptor-mediated suppression of squamous differentiation and receptor-independent induction of apoptosis in UMSCC22B human head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic retinoid CD437 promotes rapid apoptosis in malignant human epidermal keratinocytes and G1 arrest in their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to the Dual PRMT5/PRMT7 Inhibitor DS-437
For researchers, scientists, and drug development professionals, the reproducibility of published findings is paramount. This guide provides a detailed comparison of the dual PRMT5/PRMT7 inhibitor, DS-437, with other known PRMT5 inhibitors, supported by experimental data and detailed methodologies to aid in the critical evaluation and replication of key experiments.
This compound has been identified as a dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and Protein Arginine Methyltransferase 7 (PRMT7), two enzymes implicated in a variety of cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Dysregulation of these enzymes has been linked to several diseases, making them attractive targets for therapeutic development. This guide summarizes the key findings related to this compound and provides a comparative analysis with other selective PRMT5 inhibitors.
Comparative Analysis of PRMT Inhibitors
The following table summarizes the reported inhibitory activities of this compound and other well-characterized PRMT5 inhibitors. It is important to note that these values are derived from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
| Compound Name | Target(s) | IC50 / Ki | Mechanism of Action | Key Features | Reference |
| This compound | PRMT5, PRMT7 | IC50: 6 µM (PRMT5), 6 µM (PRMT7) | S-adenosylmethionine (SAM) competitive | Dual inhibitor of PRMT5 and PRMT7. Inactive against 29 other methyltransferases. | Smil D, et al. (2015)[1][2] |
| GSK3326595 (EPZ015938) | PRMT5 | IC50: <10 nM | Not specified | Potent and selective PRMT5 inhibitor. | --- |
| JNJ-64619178 (Onametostat) | PRMT5 | IC50: <1 nM | Not specified | Potent and selective PRMT5 inhibitor. | --- |
| EPZ015666 (GSK3235025) | PRMT5 | IC50: 22 nM, Ki: 5 nM | Not specified | Potent and selective PRMT5 inhibitor. | --- |
Experimental Protocols
To ensure the reproducibility of the research findings on this compound, detailed experimental protocols from the primary literature are provided below.
Biochemical Assay for PRMT5 and PRMT7 Inhibition
This protocol is adapted from the methods described by Smil et al. in ACS Medicinal Chemistry Letters (2015).[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PRMT5 and PRMT7.
Materials:
-
Recombinant human PRMT5/MEP50 complex and PRMT7 enzyme
-
Histone H4 (1-21) peptide (for PRMT5) or Histone H2B (23-37) peptide (for PRMT7) as substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound (or other test compounds)
-
Assay buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, combine the respective enzyme (PRMT5/MEP50 or PRMT7), the peptide substrate, and the diluted this compound in the assay buffer.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to filter paper and wash to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the filter paper and measure the radioactivity using a scintillation counter.
-
The IC50 values are calculated by fitting the data to a four-parameter sigmoidal dose-response curve.
Cellular Assay for Symmetric Dimethylarginine (SDMA) Levels
This protocol is a generalized method for assessing the in-cell activity of PRMT5 inhibitors.
Objective: To determine the effect of this compound on the levels of symmetric dimethylarginine (SDMA) in cellular proteins.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
This compound (or other test compounds)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against SDMA
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-SDMA antibody.
-
After washing, incubate the membrane with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative reduction in SDMA levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PRMT5 and PRMT7 and a typical experimental workflow for evaluating PRMT inhibitors.
References
Cross-validation of DS-437's Effects with Genetic Knockdowns of its Target, DNA Polymerase Alpha
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the cellular effects of the investigational anti-cancer agent DS-437 (also known as CD437) with the effects of genetically knocking down its direct molecular target, DNA Polymerase Alpha (POLA1). The data presented herein is compiled from multiple studies to offer a cross-validation of this compound's on-target activity. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers in evaluating the therapeutic potential of targeting POLA1.
This compound is a synthetic retinoid-like molecule that has been shown to selectively induce apoptosis in cancer cells while sparing normal cells.[1][2] Mechanistic studies have identified POLA1, the catalytic subunit of the DNA polymerase α-primase complex, as the direct target of this compound.[3][4] POLA1 is essential for the initiation of DNA replication.[3][4] By inhibiting POLA1, this compound effectively stalls DNA synthesis, leading to cell cycle arrest and subsequent cell death in cancer cells.[1][3]
Genetic knockdown of POLA1, through techniques such as siRNA or CRISPR-Cas9, offers a powerful tool to validate the pharmacological effects of this compound and to understand the cellular consequences of POLA1 inhibition. This guide will compare the phenotypic outcomes of both approaches.
Comparative Data: this compound vs. POLA1 Genetic Knockdown
The following tables summarize the key cellular effects observed upon treatment with this compound and after genetic knockdown of POLA1. The data is collated from studies on various cancer cell lines.
Table 1: Effects on Cell Viability and Apoptosis
| Parameter | This compound (CD437) Treatment | POLA1 Genetic Knockdown (siRNA/CRISPR) | Key Findings & References |
| Cell Viability | Dose-dependent decrease in viability across various cancer cell lines. | Significant reduction in cell viability. | Both pharmacological inhibition and genetic depletion of POLA1 are detrimental to cancer cell survival.[5] |
| Apoptosis | Induction of apoptosis, characterized by caspase activation and PARP cleavage. | Increased apoptosis, though the extent can be cell-line dependent. | The primary mechanism of cell death induced by both methods is apoptosis.[1][5] |
| Drug Resistance | Mutations in POLA1 confer resistance to this compound. | Not applicable. | This provides strong genetic evidence that POLA1 is the direct and functionally relevant target of this compound.[1][3] |
Table 2: Effects on DNA Replication and Cell Cycle
| Parameter | This compound (CD437) Treatment | POLA1 Genetic Knockdown (siRNA/CRISPR) | Key Findings & References |
| DNA Replication | Potent inhibition of DNA synthesis, leading to an accumulation of single-stranded DNA (ssDNA). | Impaired DNA replication and accumulation of replication stress markers. | Both approaches directly impact the initiation of DNA synthesis, confirming the on-target effect of this compound.[1][6] |
| Cell Cycle Progression | S-phase arrest. | S-phase arrest and accumulation of cells in the S-phase. | Inhibition of POLA1 function, either by a small molecule or by its absence, halts the cell cycle during DNA replication.[1] |
| DNA Damage Response | Induction of DNA double-strand breaks (γH2AX foci). | Increased levels of γH2AX, indicating DNA damage. | The stalling of replication forks caused by POLA1 inhibition leads to DNA damage.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of this compound and POLA1 knockdown leading to apoptosis.
Caption: Workflow for comparing this compound and POLA1 knockdown effects.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Researchers should refer to specific publications for detailed methodologies.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or transfect with POLA1 siRNA. Include appropriate vehicle (e.g., DMSO) and negative control siRNA.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the control-treated cells.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Procedure:
-
Seed and treat/transfect cells as described above.
-
Harvest cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[7]
-
POLA1 Knockdown using siRNA
-
Principle: Silences the expression of the POLA1 gene using small interfering RNA.
-
Procedure:
-
Seed cells to be 30-50% confluent at the time of transfection.
-
Dilute POLA1-specific siRNA and a non-targeting control siRNA in serum-free media.
-
Dilute a lipid-based transfection reagent in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 48-72 hours to allow for knockdown of POLA1 protein.
-
Confirm knockdown efficiency by Western blot or qRT-PCR before proceeding with downstream assays.
-
Conclusion
The data presented in this guide demonstrates a strong correlation between the phenotypic effects of the small molecule inhibitor this compound and the genetic knockdown of its target, POLA1. Both approaches lead to a significant reduction in cancer cell viability, induction of apoptosis, S-phase cell cycle arrest, and an accumulation of DNA damage. The resistance to this compound conferred by mutations in POLA1 further solidifies the on-target mechanism of this compound.[1][3] This cross-validation provides a robust rationale for the continued investigation of POLA1 inhibitors as a potential therapeutic strategy in oncology. Researchers can utilize the experimental frameworks outlined here to further explore the nuances of POLA1 inhibition in various cancer contexts.
References
- 1. The Anti-tumor Toxin CD437 is a Direct Inhibitor of DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. The antitumor toxin CD437 is a direct inhibitor of DNA polymerase α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic lethality between ATR and POLA1 reveals a potential new target for individualized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Comparative In Vivo Efficacy of PRMT5 Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PRMT5 Inhibitor Performance with Supporting Experimental Data.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target in oncology due to its critical role in various cellular processes that support tumor growth and survival. A number of small molecule inhibitors targeting PRMT5 are in preclinical and clinical development. This guide provides a comparative analysis of the in vivo efficacy of selected PRMT5 inhibitors, with a focus on their activity in preclinical models of mantle cell lymphoma (MCL).
It is important to note that while this guide aims to compare various PRMT5 inhibitors, publicly available in vivo efficacy data for the specific compound DS-437 is limited. One study identified this compound as a dual inhibitor of PRMT5 and PRMT7 with an in vitro IC50 of 6 μM against both enzymes. However, to date, no in vivo studies demonstrating its anti-tumor efficacy have been published. Therefore, this guide will focus on a comparison of other notable PRMT5 inhibitors for which in vivo data is available.
In Vivo Efficacy of PRMT5 Inhibitors in Mantle Cell Lymphoma Xenograft Models
The following table summarizes the in vivo efficacy of two PRMT5 inhibitors, PRT-382 and GSK3326595, in preclinical models of Mantle Cell Lymphoma (MCL).
| Inhibitor | Animal Model | Cell Line | Dosing Schedule | Key Efficacy Readout | Reference |
| PRT-382 | NSG Mice | CCMCL1 (CDX) | 10 mg/kg, 4 days on/3 days off, oral | Significant survival advantage (P < 0.01) and delayed disease progression.[1] | [1] |
| PRT-382 | NSG Mice | Granta-519 (CDX) | Subtherapeutic dose in combination with venetoclax | Decreased tumor burden compared to single agents.[1] | [1] |
| PRT-382 | PDX Model | Ibrutinib-resistant patient sample | Not specified | Therapeutic synergy observed in combination with venetoclax, leading to increased survival advantage (P ≤ .0001).[1] | [1] |
| GSK3326595 | NSG Mice | Granta-519 (CDX) | 100 mg/kg, daily, oral | Significant tumor growth inhibition.[2] | [2] |
| GSK3326595 | NSG Mice | Maver-1 (CDX) | 100 mg/kg, daily, oral | Significant tumor growth inhibition.[2] | [2] |
| GSK3326595 | PDX Model | Relapsed/refractory MCL patient sample | 100 mg/kg, daily, oral | Significant tumor growth inhibition.[2] | [2] |
| YQ36286 | Xenograft Model | Z138 (MCL) | Not specified | Near 95% tumor growth inhibition after 21 days of dosing.[3][4] | [3][4] |
Experimental Protocols
General Mantle Cell Lymphoma Xenograft Model Protocol
A generalized protocol for establishing and utilizing mantle cell lymphoma xenograft models for in vivo efficacy studies is outlined below. Specific parameters may vary between studies.
-
Cell Culture: Human mantle cell lymphoma (MCL) cell lines (e.g., Granta-519, Maver-1, Z-138) are cultured in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.[5] For patient-derived xenograft (PDX) models, tumor cells are obtained from patient samples.[6]
-
Animal Models: Immunocompromised mice, typically NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are used to prevent graft rejection.[6][7] Mice are typically 6-8 weeks old at the time of tumor cell injection.[5]
-
Tumor Implantation:
-
Subcutaneous Model: A suspension of 5-10 x 10^6 MCL cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[5]
-
Systemic/Disseminated Model: MCL cells are injected intravenously via the tail vein to establish a disseminated disease model that more closely mimics human MCL.[6][7]
-
-
Tumor Growth Monitoring:
-
For subcutaneous models, tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[5]
-
For systemic models, disease progression is monitored by assessing clinical signs, body weight, and in some cases, by measuring the percentage of circulating human CD19+ or CD20+ cells in peripheral blood via flow cytometry.[1]
-
-
Treatment Administration: Once tumors reach a predetermined size (for subcutaneous models) or on a specific day post-engraftment (for systemic models), mice are randomized into treatment and control groups. The investigational PRMT5 inhibitor or vehicle control is administered according to the specified dosing schedule (e.g., daily, intermittent) and route (e.g., oral gavage).[2][5]
-
Efficacy Endpoints: The primary efficacy endpoints typically include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the vehicle control group.[3][4]
-
Overall Survival: The time from the start of treatment until the humane endpoint is reached.[1]
-
Pharmacodynamic (PD) Markers: Assessment of target engagement in tumor tissue, such as the reduction of symmetric dimethylarginine (SDMA) levels, a product of PRMT5 enzymatic activity.
-
Signaling Pathway and Experimental Workflow
Below are diagrams generated using Graphviz to visualize the PRMT5 signaling pathway and a typical in vivo experimental workflow.
Caption: PRMT5 Signaling Pathway in Cancer.
Caption: General In Vivo Efficacy Experimental Workflow.
References
- 1. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypic Differences Between DS-437 and PRMT5-Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual PRMT5/PRMT7 inhibitor, DS-437, and highly selective PRMT5 inhibitors, exemplified by EPZ015666 (GSK3235025). We will delve into their distinct mechanisms of action, present supporting experimental data, and outline the methodologies for key experiments.
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in cellular processes, including gene transcription, RNA splicing, and signal transduction. Their dysregulation is frequently implicated in various cancers, making them attractive therapeutic targets. PRMT5, the primary symmetric arginine dimethyltransferase, has been a major focus of drug development. However, the emergence of inhibitors with different selectivity profiles, such as the dual PRMT5/PRMT7 inhibitor this compound, necessitates a clear understanding of their differential effects on cellular phenotypes.
Mechanism of Action: A Tale of Two Selectivities
This compound: The Dual Inhibitor
This compound acts as a cofactor competitor, targeting both PRMT5 and PRMT7.[1][2] PRMT7 is a type III PRMT, responsible for monomethylating arginine residues.[3] The dual inhibition of both symmetric (by PRMT5) and mono-methylation (by PRMT7) events can lead to a broader range of phenotypic outcomes compared to a highly selective PRMT5 inhibitor.
PRMT5-Selective Inhibitors (e.g., EPZ015666/GSK3235025)
In contrast, inhibitors like EPZ015666 are highly selective for PRMT5, with minimal activity against other PRMTs, including PRMT7.[4][5][6] This specificity allows for the precise dissection of PRMT5-mediated cellular functions.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and the PRMT5-selective inhibitor EPZ015666.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Reference |
| This compound | PRMT5, PRMT7 | 6 µM (for both) | Cofactor (SAM) competitive | [1][2] |
| EPZ015666 (GSK3235025) | PRMT5 | 22 nM | Substrate competitive, SAM non-competitive | [5][6] |
Table 2: Cellular Activity of PRMT5 Inhibitors in Mantle Cell Lymphoma (MCL) Cell Lines
| Inhibitor | Cell Line | IC50 (Cell Viability) | Reference |
| EPZ015666 (GSK3235025) | Z-138 | 96 nM | [4] |
| Granta-519 | 904 nM | [4] | |
| Maver-1 | Not specified (nM range) | [4] | |
| Mino | Not specified (nM range) | [4] | |
| Jeko-1 | Not specified (nM range) | [4] |
Phenotypic Differences: Beyond Symmetric Dimethylation
The key differentiator between this compound and selective PRMT5 inhibitors lies in the consequences of PRMT7 inhibition.
Effects of Selective PRMT5 Inhibition:
-
Inhibition of Cell Proliferation: Potent anti-proliferative effects in various cancer models, particularly hematological malignancies like mantle cell lymphoma.[4][5][6]
-
Alterations in RNA Splicing: PRMT5 is a key regulator of spliceosome assembly, and its inhibition leads to widespread changes in RNA splicing.[7]
-
DNA Damage Response: PRMT5 inhibition can sensitize tumor cells to DNA damaging agents.[7]
Anticipated Phenotypic Effects of Dual PRMT5/PRMT7 Inhibition (this compound): In addition to the effects of PRMT5 inhibition, the co-inhibition of PRMT7 by this compound is expected to introduce further phenotypic changes:
-
Modulation of the PI3K/AKT Pathway: PRMT7 has been shown to suppress the PI3K/AKT signaling pathway by regulating PTEN.[8] Therefore, inhibition of PRMT7 by this compound could potentially lead to the activation of this pro-survival pathway, which may counteract some of the anti-proliferative effects of PRMT5 inhibition.
-
Impact on Metastasis: PRMT7 plays a complex role in cancer cell migration and invasion. In some contexts, it promotes metastasis through epithelial-to-mesenchymal transition (EMT) and interaction with proteins like HSPA5 and EEF2.[9][10] In such cases, the PRMT7-inhibitory activity of this compound could offer an anti-metastatic advantage.
-
Immune Modulation: Recent studies suggest that PRMT7 can act as an epigenetic checkpoint, and its inhibition can enhance anti-tumor immunity.[11] This suggests that this compound might have immunomodulatory effects not seen with highly selective PRMT5 inhibitors.
Signaling Pathway Diagrams
Caption: PRMT5 signaling pathway and point of selective inhibition.
Caption: Dual inhibition of PRMT5 and PRMT7 pathways by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor (this compound or PRMT5-selective inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This protocol assesses the on-target effect of PRMT5 inhibitors by measuring the global levels of SDMA.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-symmetric dimethylarginine (SDMA)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis: Lyse the cells using freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Protein Analysis: Analyze the soluble fraction by Western blot for the target protein (PRMT5 or PRMT7).
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Conclusion
The choice between a dual PRMT5/PRMT7 inhibitor like this compound and a highly selective PRMT5 inhibitor such as EPZ015666 depends on the specific research question or therapeutic strategy. While selective PRMT5 inhibitors offer a precise tool to study PRMT5-specific functions, the broader activity of this compound against both PRMT5 and PRMT7 may present unique therapeutic opportunities, particularly in cancers where PRMT7 plays a significant oncogenic role in processes like metastasis and immune evasion. Further head-to-head comparative studies are warranted to fully elucidate the phenotypic consequences of these different inhibitory profiles in various cancer contexts.
References
- 1. Discovery of a Dual PRMT5–PRMT7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Dual PRMT5-PRMT7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT7 in cancer: Structure, effects, and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4x60 - Crystal structure of PRMT5:MEP50 with EPZ015666 and sinefungin - Summary - Protein Data Bank Japan [pdbj.org]
- 7. onclive.com [onclive.com]
- 8. PRMT7 Inhibits the Proliferation and Migration of Gastric Cancer Cells by Suppressing the PI3K/AKT Pathway via PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT7 contributes to the metastasis phenotype in human non-small-cell lung cancer cells possibly through the interaction with HSPA5 and EEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT7 ablation stimulates anti-tumor immunity and sensitizes melanoma to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of DS-437 on PRMT7-Specific Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DS-437's effect on Protein Arginine Methyltransferase 7 (PRMT7)-specific substrates against other known inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a clear perspective on the current landscape of PRMT7-targeted therapeutic development.
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, exclusively catalyzing the monomethylation of arginine residues on both histone and non-histone substrates.[1][2] This post-translational modification plays a crucial role in various cellular processes, including gene expression, DNA damage response, cell cycle regulation, and signal transduction.[2][3] Dysregulation of PRMT7 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[3] this compound has been identified as a dual inhibitor of PRMT5 and PRMT7.[4] This guide focuses on its effects on PRMT7-specific substrates in comparison to other notable inhibitors.
Comparative Analysis of PRMT7 Inhibitors
The inhibitory potency of this compound and other tool compounds against PRMT7 has been evaluated using various in vitro and cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against PRMT7 and its specific substrates.
| Inhibitor | Target(s) | Substrate | Assay Type | IC50 | Reference(s) |
| This compound | PRMT5, PRMT7 | H2B (23-37) peptide | In vitro methylation assay | 6.0 µM | [4] |
| SGC8158 | PRMT7 | HSPA8 | In vitro methylation assay | 294 nM | [5] |
| SGC3027 (pro-drug of SGC8158) | PRMT7 | HSP70 | Cellular methylation assay | 2.4 µM | [5] |
| AH237 | PRMT4, PRMT5, PRMT7 | Not specified for PRMT7 | Biochemical assay | 831 nM | [6] |
Key Observations:
-
This compound exhibits moderate potency against PRMT7 in in-vitro assays with a peptide substrate.[4]
-
SGC8158 , the active metabolite of SGC3027, is a highly potent in-vitro inhibitor of PRMT7.[5]
-
SGC3027 demonstrates cellular activity by inhibiting the methylation of the chaperone protein HSP70.[5]
-
AH237 shows sub-micromolar activity against PRMT7, although it is more potent against PRMT4 and PRMT5.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the impact of inhibitors on PRMT7 activity.
In Vitro PRMT7 Methylation Assay (Radioisotope-Based)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine to a PRMT7 substrate.
Materials:
-
Recombinant human PRMT7 enzyme
-
PRMT7 substrate (e.g., Histone H2B peptide, recombinant HSP70)
-
S-adenosyl-L-[methyl-3H]methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Inhibitor compounds (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT7, and the desired substrate.
-
Add the inhibitor compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Allow the filter paper to dry completely.
-
Place the dried filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[7][8]
Western Blot for Cellular Methylation of PRMT7 Substrates
This method is used to detect the level of arginine monomethylation on a specific substrate within cells treated with a PRMT7 inhibitor.
Materials:
-
Cell line of interest
-
PRMT7 inhibitor (e.g., SGC3027)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-mono-methyl-arginine antibody
-
Antibody specific to the substrate of interest (e.g., anti-HSP70)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the PRMT7 inhibitor at various concentrations for a specified time.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Normalize the methylation signal to the total protein level of the substrate.[9][10]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided in DOT language.
References
- 1. PRMT7 methylates and suppresses GLI2 binding to SUFU thereby promoting its activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 7 regulates the cell cycle and promotes the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Dual PRMT5–PRMT7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.org [mdanderson.org]
- 8. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
Independent Verification of DS-437's Potency: A Comparative Guide to PRMT5/7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the IC50 values of DS-437, a dual inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and PRMT7. By offering a direct comparison with alternative inhibitors and detailing standardized experimental protocols, this document serves as a valuable resource for researchers seeking to contextualize and validate the inhibitory activity of this compound in their own experimental settings.
Comparative Inhibitor Potency
This compound has been reported as a dual inhibitor of PRMT5 and PRMT7 with IC50 values in the low micromolar range.[1] To provide a comprehensive overview, the following table summarizes the reported IC50 values for this compound and a selection of other known PRMT5 and PRMT7 inhibitors. It is important to note that IC50 values can vary based on the specific assay conditions, including substrate and cofactor concentrations.
| Inhibitor | Target(s) | Reported IC50 | Notes |
| This compound | PRMT5/PRMT7 | ~6 µM (for both) | S-adenosylmethionine (SAM) competitive inhibitor.[1] |
| EPZ015666 (GSK3235025) | PRMT5 | 22 nM | Orally available and selective against other histone methyltransferases.[2] |
| MTA | PRMT5 | 260 nM | Endogenous ligand, SAM-competitive.[3] |
| JNJ-64619178 | PRMT5 | < 10 nM | Potent and selective. |
| SGC3027 | PRMT7 | Not specified | A potent and selective chemical probe for PRMT7.[1] |
| SGC8158 | PRMT7 | 2-9 µM (cell growth inhibition) | Induces growth inhibition in various cancer cell lines.[1][4] |
| AH237 | PRMT4/PRMT5/PRMT7 | PRMT4: 2.8 nM, PRMT5: 0.42 nM, PRMT7: 831 nM | A potent dual-selective bisubstrate inhibitor.[5] |
Experimental Protocols for IC50 Determination
Accurate and reproducible determination of IC50 values is critical for the comparative analysis of enzyme inhibitors. Below are detailed methodologies for both biochemical and cell-based assays to assess the potency of this compound and other inhibitors against PRMT5 and PRMT7.
Biochemical IC50 Determination (In Vitro Enzyme Assay)
This protocol outlines a common method for measuring the direct inhibitory effect of a compound on the enzymatic activity of PRMT5 or PRMT7. The assay typically measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methyltransferase reaction.
Materials:
-
Recombinant human PRMT5/MEP50 complex or PRMT7 enzyme
-
S-adenosylmethionine (SAM) chloride
-
Histone peptide substrate (e.g., H4 peptide for PRMT5, H3 peptide for PRMT7)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)
-
Detection reagent (e.g., a commercial kit that quantifies SAH)
-
Microplate reader capable of luminescence or fluorescence detection
Workflow:
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in the assay buffer. A typical starting concentration range might be from 100 µM down to 1 nM. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Setup: In a 384-well plate, add a small volume of each compound dilution.
-
Enzyme and Substrate Addition: Prepare a master mix containing the PRMT enzyme, the peptide substrate, and SAM in the assay buffer. Add this master mix to each well of the plate to start the reaction. Final concentrations should be optimized, but typical concentrations are in the nanomolar range for the enzyme and micromolar range for the substrate and SAM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Detection: Stop the reaction and add the SAH detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis: The signal generated is typically inversely proportional to the amount of inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based IC50 Determination (Cellular Proliferation Assay)
This protocol assesses the effect of an inhibitor on the proliferation or viability of a cancer cell line known to be dependent on PRMT5 or PRMT7 activity.
Materials:
-
Cancer cell line (e.g., a mantle cell lymphoma line for PRMT5)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding: Seed the chosen cell line into a 96-well plate at a predetermined density and allow the cells to attach overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathway Context
This compound exerts its effect by inhibiting the methyltransferase activity of PRMT5 and PRMT7. These enzymes play crucial roles in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction, primarily through the methylation of arginine residues on histone and non-histone proteins. The simplified diagram below illustrates the central role of PRMT5 and PRMT7 and the mechanism of action of S-adenosylmethionine (SAM) competitive inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 4. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Off-Target Landscape: A Comparative Analysis of WOBE437
Initial Clarification: The query for "DS-437" did not yield a specific drug candidate in preclinical or clinical development for which off-target profile data is publicly available. However, extensive research points to a likely reference to WOBE437 , a compound investigated as an anandamide (B1667382) reuptake inhibitor. This guide therefore focuses on the off-target profile of WOBE437 and provides a comparative analysis against other relevant compounds.
This guide presents a comparative analysis of the off-target profile of WOBE437, an experimental agent identified as a modulator of the endocannabinoid system. For researchers and drug development professionals, understanding the off-target interactions of a compound is critical for interpreting its biological effects and anticipating potential adverse events. This document summarizes the known off-targets of WOBE437, compares its profile with other anandamide transport inhibitors, and provides detailed experimental methodologies for the cited studies.
Comparative Off-Target Profiles
The following table summarizes the known off-target interactions of WOBE437 in comparison to other inhibitors of anandamide transport, AM404 and VDM11.
| Compound | Primary Target (Intended) | Identified Off-Targets | Off-Target Affinity/Effect |
| WOBE437 | Anandamide Transporter (putative) | Saccharopine dehydrogenase-like oxidoreductase (SCCPDH), Vesicle amine transport 1 (VAT1), Ferrochelatase (FECH) | Low micromolar affinity (10 µM) for identified off-targets[1] |
| AM404 | Anandamide Transporter (putative) | TRPV1 vanilloid receptors | Full agonist at TRPV1 with at least 10-fold higher affinity and efficacy than for the anandamide transporter[2] |
| VDM11 | Anandamide Transporter (putative) | More selective than AM404, off-target profile not extensively detailed in cited literature. | N/A |
Experimental Methodologies
A comprehensive understanding of a compound's off-target profile is contingent on the methods used for its identification. The off-targets for WOBE437 were identified using a chemical proteomics approach.
Chemical Proteomics for WOBE437 Off-Target Identification
The experimental workflow for identifying the off-targets of WOBE437 involved the synthesis of a photoactivatable probe derivative of the compound, followed by affinity-based protein profiling in a relevant cell line.
Experimental Workflow:
Detailed Protocol:
-
Probe Synthesis: A photoactivatable and clickable analog of WOBE437, termed pac-WOBE, was synthesized. This probe retains the core structure of WOBE437 but includes a photoreactive group and a tag for subsequent enrichment.
-
Cellular Incubation and Crosslinking: Mouse neuroblastoma (Neuro-2a) cells were incubated with pac-WOBE. Covalent crosslinking of the probe to its binding partners was induced by UV irradiation.
-
Cell Lysis and Target Enrichment: The cells were lysed, and the probe-bound proteins were conjugated to a biotin (B1667282) tag via click chemistry. Biotinylated proteins were then enriched using avidin-coated beads.
-
Protein Identification: The enriched proteins were digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that were significantly enriched in the UV-irradiated samples compared to controls were identified as off-targets.[3][4]
Signaling Pathways and Off-Target Context
The identified off-targets of WOBE437, SCCPDH, VAT1, and FECH, are involved in diverse cellular processes that are distinct from the intended endocannabinoid signaling pathway.
Endocannabinoid Signaling Pathway
WOBE437 was initially investigated for its role in modulating the endocannabinoid system by inhibiting the reuptake of anandamide (AEA), thereby increasing its availability to activate cannabinoid receptors (CB1 and CB2).
References
- 1. Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent Effects of Anandamide Transporter Inhibitors with Different Target Selectivity on Social Play Behavior in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of DS-437 and Novel PRMT5 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
This guide provides a detailed comparison of DS-437, a dual PRMT5/PRMT7 inhibitor, with a selection of novel, highly potent PRMT5 inhibitors that have entered the discovery and clinical development landscape. As the role of protein arginine methyltransferase 5 (PRMT5) in cancer progression becomes increasingly understood, a diverse array of inhibitory molecules has emerged, each with distinct mechanisms of action and potency profiles. This document aims to furnish researchers and drug development professionals with a clear, data-driven comparison to inform their research and development activities.
Executive Summary
This compound is a cofactor-competitive inhibitor with micromolar potency against both PRMT5 and PRMT7. In contrast, novel PRMT5 inhibitors such as JNJ-64619178, GSK3326595, and MRTX1719 exhibit significantly greater potency, with IC50 values in the nanomolar to sub-nanomolar range. These newer agents also feature diverse mechanisms of action, including SAM-uncompetitive and MTA-cooperative inhibition, the latter of which offers a targeted approach for tumors with MTAP gene deletion. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive benchmarking resource.
Data Presentation: Quantitative Comparison of PRMT5 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound alongside notable novel PRMT5 inhibitors. It is important to note that the presented IC50 values are derived from various studies and may not be directly comparable due to differences in assay conditions.
Table 1: Biochemical Potency Against PRMT5
| Compound | Mechanism of Action | PRMT5 IC50 | Source |
| This compound | SAM-Competitive | 5.9 ± 1.4 µM | [1] |
| JNJ-64619178 | SAM-Competitive | 0.14 nM | [2][3][4][5] |
| GSK3326595 | SAM-Uncompetitive, Peptide-Competitive | 6.2 nM | [6] |
| MRTX1719 | MTA-Cooperative | 3.6 nM (with MTA) | [7] |
| 3039-0164 | Non-SAM Competitive | 63 µM | [8] |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Compound | Cell Line | Assay Type | Cellular Potency (IC50/EC50) | Source |
| MRTX1719 | HCT116 MTAP-deleted | Cell Viability | 12 nM | [7][9] |
| MRTX1719 | HCT116 MTAP-wildtype | Cell Viability | 890 nM | [7] |
| GSK3326595 | Various Lymphoma & Breast Cancer Lines | Growth Inhibition | Varies | [10] |
| JNJ-64619178 | Subsets of Lung, Breast, Pancreatic, and Hematological Cancer Cell Lines | Anti-proliferative Activity | Varies |
PRMT5 Signaling Pathway and Inhibitor Mechanisms
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that, in complex with MEP50, catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a prime target for therapeutic intervention. The following diagram illustrates the central role of PRMT5 and the points of intervention for different classes of inhibitors.
References
- 1. Discovery of a Dual PRMT5–PRMT7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. caymanchem.com [caymanchem.com]
Valemetostat (DS-3201): A Clinically Relevant Dual EZH1/EZH2 Inhibitor Paving the Way for Novel Cancer Therapies
For Immediate Release
In the landscape of epigenetic modifiers for cancer therapy, valemetostat (B611628) (DS-3201), a first-in-class dual inhibitor of EZH1 and EZH2 developed by Daiichi Sankyo, has emerged as a clinically significant agent, particularly in the treatment of hematological malignancies. This comparison guide provides an objective overview of valemetostat's performance against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Valemetostat distinguishes itself by targeting both EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste homolog 2), the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). This dual inhibition leads to a more profound and sustained reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key repressive epigenetic mark, compared to selective EZH2 inhibitors.[1][2] This mechanism reactivates silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.[3][4]
Preclinical studies have demonstrated valemetostat's potent anti-tumor activity across various hematological cancer cell lines, showing greater sensitivity (5.2- to ≈ 200-fold) in models of adult T-cell leukemia/lymphoma (ATL), diffuse large B-cell lymphoma (DLBCL), Burkitt lymphoma, and peripheral T-cell lymphoma (PTCL) when compared to an EZH2 selective inhibitor.[1] Furthermore, in a DLBCL tumor xenograft model, oral administration of valemetostat led to almost complete tumor regression.[1]
Comparative Clinical Efficacy in Peripheral T-Cell Lymphoma (PTCL)
Valemetostat has shown significant clinical activity in patients with relapsed or refractory (R/R) PTCL. The phase 2 VALENTINE-PTCL01 trial demonstrated meaningful clinical benefits.[5][6][7] Below is a summary of the key efficacy data compared to another investigational dual EZH1/2 inhibitor, HH2853.
| Efficacy Endpoint | Valemetostat (VALENTINE-PTCL01, n=119) | HH2853 (Phase 1, n=37) |
| Overall Response Rate (ORR) | 43.7%[5] | 65%[8] |
| Complete Response (CR) Rate | 14.3%[5] | Not Reported |
| Partial Response (PR) Rate | 29.4%[5] | Not Reported |
| Median Duration of Response (DOR) | 11.9 months[5] | Not Reported |
| Median Progression-Free Survival (PFS) | 5.5 months[6] | Not Reported |
| Median Overall Survival (OS) | 17.0 months[6] | Not Reported |
Note: Data for HH2853 is from a smaller, earlier phase trial and should be interpreted with caution in a direct comparison.
Superiority of Dual Inhibition over Selective EZH2 Inhibition
The dual inhibitory action of valemetostat offers a distinct advantage over selective EZH2 inhibitors like tazemetostat. While both classes of drugs reduce global H3K27me3 levels, treatment with selective EZH2 inhibitors can lead to the accumulation of EZH1 at certain gene loci, partially reversing the intended gene reactivation. Valemetostat's dual action prevents this compensatory mechanism, resulting in a more sustained depletion of H3K27me3.[1]
| Feature | Valemetostat (Dual EZH1/EZH2 Inhibitor) | Tazemetostat (Selective EZH2 Inhibitor) |
| Target(s) | EZH1 and EZH2[3][9] | EZH2[1] |
| IC50 (cell-free) | EZH1: 10.0 nM, EZH2: 6.0 nM[1] | EZH2: Potent inhibitor |
| H3K27me3 Reduction | Strong and sustained suppression[1][2] | Significant reduction, but potential for partial reversal by EZH1[1] |
| Clinical Approval (Japan) | R/R Adult T-cell Leukemia/Lymphoma, R/R Peripheral T-cell Lymphoma[1][10] | Not approved for these indications |
Experimental Protocols
In Vitro EZH1/EZH2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of valemetostat against EZH1 and EZH2.
Methodology:
-
Recombinant PRC2 complexes containing either EZH1 or EZH2 are used.
-
The assay is performed in a reaction buffer containing the enzyme, a histone H3-based peptide substrate, and the co-factor S-adenosyl-L-methionine (SAM).
-
Valemetostat is serially diluted and added to the reaction mixture.
-
The reaction is incubated to allow for histone methylation.
-
The production of the reaction product, S-adenosyl-L-homocysteine (SAH), is measured using a detection reagent that generates a quantifiable signal (e.g., luminescence or fluorescence).[11]
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cellular Assay for H3K27me3 Levels (Western Blot)
Objective: To assess the effect of valemetostat on global H3K27me3 levels in cancer cells.
Methodology:
-
Cancer cell lines (e.g., PTCL or DLBCL cell lines) are cultured in appropriate media.
-
Cells are treated with varying concentrations of valemetostat or a vehicle control (DMSO) for a specified period (e.g., 72-96 hours) to allow for histone turnover.[12]
-
Following treatment, cells are harvested, and histones are extracted from the nuclei.
-
Protein concentration is quantified, and equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for H3K27me3 and total histone H3 (as a loading control).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative reduction in H3K27me3 levels.[12][13]
Visualizing the Mechanism and Workflow
Caption: EZH1/EZH2 Signaling Pathway and the inhibitory action of Valemetostat.
Caption: Experimental workflow for assessing H3K27me3 levels via Western Blot.
References
- 1. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daiichi Sankyo’s EZH1/2 Dual Inhibitor Valemetostat (DS-3201) Receives SAKIGAKE Designation for Treatment of Patients with Relapsed/Refractory Peripheral T-Cell Lymphoma from Japan MHLW- Daiichi Sankyo US [daiichisankyo.us]
- 3. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 4. What is Valemetostat Tosilate used for? [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. Valemetostat in Relapsed or Refractory Peripheral T-Cell Lymphoma - The ASCO Post [ascopost.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ASH 2023 – a new EZ battle shapes up | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Enhancer of zeste homolog 1/2 dual inhibitor valemetostat outperforms enhancer of zeste homolog 2-selective inhibitors in reactivating latent HIV-1 reservoirs ex vivo [frontiersin.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for DS-437: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the disposal of DS-437, classified as a toxic solid organic compound under UN 2811. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
This compound is designated as UN 2811, Toxic Solid, Organic, N.O.S. (Not Otherwise Specified). This classification necessitates stringent safety protocols during handling and disposal. All personnel must be thoroughly trained on the risks associated with toxic solid organic compounds.
Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate PPE to prevent exposure.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety goggles to protect from splashes. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | A properly fitted respirator may be necessary if there is a risk of generating dust or aerosols. Work in a well-ventilated area, preferably a fume hood. |
| Footwear | Closed-toe shoes are required to protect feet from spills. |
Handling in the Laboratory:
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste. The following is a general procedural workflow for the disposal of a toxic solid organic compound like this compound.
Personal protective equipment for handling DS-437
Compound Identification: DS-437 CAS Number: 1674364-87-4 Synonyms: PRMT5/7 Inhibitor
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound, a dual PRMT5/7 inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is outlined in the table below.
| PPE Category | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles or a face shield | Goggles are required to protect against splashes or spills. A face shield offers broader protection for the entire face. Standard eyeglasses are not a substitute for proper safety eyewear.[1][2] |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free gloves | Double-gloving is required when compounding, administering, and disposing of hazardous drugs.[3] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[4] |
| Body Protection | Disposable, long-sleeved gown with a solid front and elastic or knit cuffs | Gowns should be made of a low-permeability fabric to resist permeation by hazardous drugs.[3][5] They must close in the back to provide a solid front. Gowns should be changed every 2-3 hours or immediately if contaminated.[5] |
| Respiratory Protection | N95 respirator or higher | A respirator is necessary when handling the powder form of the compound, especially outside of a containment hood, to prevent inhalation of airborne particles.[1][5] Surgical masks do not provide adequate respiratory protection.[1] |
| Foot Protection | Two pairs of skid-resistant shoe covers | Shoe covers are required to prevent the tracking of contamination out of the handling area.[2][5] The outer pair should be removed before exiting the immediate work area. |
| Head and Hair Protection | Bouffant cap | A bouffant cap should be worn to cover all hair and ears to prevent contamination.[2] |
Operational Plan: Handling and Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: Standard workflow for handling this compound.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.[6] |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated hazardous waste container lined with a chemically resistant bag. The container must be clearly labeled as "Hazardous Waste" with the full chemical name of this compound.[6] |
| Contaminated PPE (gloves, gown, etc.) | Place all used PPE in a designated hazardous waste container immediately after doffing.[5] |
| Liquid Waste (solutions containing this compound) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office. |
All hazardous waste must be transported by an approved vendor for incineration at a permitted facility.[7][8]
Emergency Procedures
In the event of an emergency, follow these procedures and report the incident to your supervisor and EHS office.
Emergency Response Workflow:
Caption: Emergency response workflow for this compound exposure.
Specific First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes. Remove all contaminated clothing. If symptoms persist, seek medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
In all cases of exposure, the Safety Data Sheet (SDS) for this compound should be provided to emergency medical personnel.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
